Phenazine Methosulfate
Description
Properties
IUPAC Name |
5-methylphenazin-5-ium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N2.CH4O4S/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;1-5-6(2,3)4/h2-9H,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGJTUSBYWCRBK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059783 | |
| Record name | Phenazinium, 5-methyl-, methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to brown solid; [Merck Index] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Methylphenazonium methosulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15614 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
299-11-6 | |
| Record name | Phenazine methosulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylphenazonium methosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenazine methosulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenazinium, 5-methyl-, methyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenazinium, 5-methyl-, methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylphenazinium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLPHENAZONIUM METHOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3GYQ3401Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Phenazine Methosulfate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenazine (B1670421) methosulfate (PMS) is a versatile and widely utilized compound in biochemical and cellular research. Its core function lies in its ability to act as a potent electron carrier, facilitating the transfer of electrons between various molecules. This property makes it an invaluable tool in a multitude of assays designed to measure cellular health, metabolic activity, and enzymatic function. However, its capacity to generate reactive oxygen species (ROS) also positions it as a significant modulator of cellular signaling pathways and a potential cytotoxic agent. This technical guide provides a comprehensive overview of the mechanism of action of PMS, detailing its biochemical properties, experimental applications, and its impact on cellular processes.
Physicochemical and Redox Properties of Phenazine Methosulfate
This compound is a cationic, water-soluble molecule with a distinct yellow color in its oxidized state. Upon accepting electrons, it is reduced to a colorless form. This stark color change, coupled with its ability to interact with various redox-active molecules, forms the basis of its utility in colorimetric assays.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₂O₄S | [1] |
| Molecular Weight | 306.3 g/mol | [1] |
| Melting Point | 158-160 °C | [1] |
| Appearance | Yellow to brown powder | |
| Extinction Coefficient (ε) | 26,300 M⁻¹cm⁻¹ at 387 nm (pH 2-8) | [1] |
| Redox Potential (E₀') | +0.054 V and -0.172 V | [2] |
Core Mechanism: Electron Carrier and Redox Cycling
The primary mechanism of action of PMS revolves around its function as an electron shuttle. It can readily accept electrons from reducing agents, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), and subsequently donate them to a variety of acceptor molecules.[1] This process, known as redox cycling, is central to its application in biochemical assays and its biological effects.
Reduction of this compound
PMS can be reduced non-enzymatically by cellular reductants like NADH and NADPH.[1] Additionally, it can be reduced by flavoprotein dehydrogenases, such as succinate (B1194679) dehydrogenase.[1] The reduction of PMS involves the transfer of two electrons, converting the oxidized, yellow PMS cation to its reduced, colorless form.
Oxidation of Reduced this compound and Electron Transfer
The reduced form of PMS is highly unstable and readily auto-oxidizes in the presence of an electron acceptor. This rapid re-oxidation is a key feature of its catalytic cycle. Common electron acceptors for reduced PMS include:
-
Tetrazolium Salts (MTT, XTT, MTS, NBT): In cell viability and cytotoxicity assays, reduced PMS transfers electrons to tetrazolium salts. This reduction results in the formation of intensely colored formazan (B1609692) products, which can be quantified spectrophotometrically.[3][4]
-
Molecular Oxygen (O₂): In the presence of oxygen, reduced PMS can transfer electrons to O₂, leading to the formation of the superoxide (B77818) radical (O₂⁻).[2][5] This is a critical aspect of its cytotoxic effects and its ability to induce oxidative stress.
-
Cytochrome c: Reduced PMS can directly reduce cytochrome c, a property utilized in certain enzymatic assays.[1]
The efficiency of PMS as an electron carrier can be influenced by the specific tetrazolium salt used and the reaction conditions. For instance, in biochemical tests, the electron transfer ability of PMS was found to be higher with iodonitrotetrazolium (B1214958) chloride (INT) than with nitroblue tetrazolium chloride (NBT).[6]
Experimental Protocols Utilizing this compound
The electron-carrying properties of PMS are harnessed in several widely used experimental protocols. Below are detailed methodologies for key assays.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Protocol:
-
Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Prepare a stock solution of MTT at 0.5 mg/ml in phosphate-buffered saline (PBS) and protect it from light.[7]
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[7]
-
Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.
-
Record the absorbance at 570 nm using a microplate reader.[3]
XTT Cell Viability Assay
The XTT assay is another colorimetric method for determining cell viability, with the advantage that the formazan product is water-soluble.
Protocol:
-
Grow cells in a 96-well plate.
-
Prepare a fresh XTT stock solution at a concentration of 1 mg/ml in PBS.[8]
-
Prepare a PMS stock solution of 15 mg/ml in PBS and store it at -20°C in the dark.[8]
-
Immediately before use, prepare the XTT/PMS solution by adding 40 µL of the diluted PMS stock (1:100 dilution in PBS) per ml of the XTT solution.[8]
-
Add 50 µL of the XTT/PMS mixture to each well.[8]
-
Incubate the plate at 37°C for 4 hours.[8]
-
Read the absorbance at a wavelength of 450 nm using a microplate reader.[8]
MTS Cell Viability Assay
Similar to the XTT assay, the MTS assay produces a water-soluble formazan product.
Protocol:
-
Prepare cells and test compounds in a 96-well plate with a final volume of 100 µL per well.[9][10]
-
Prepare the MTS solution containing PMS. A typical final concentration of MTS is 0.33 mg/ml.[9][10]
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Prepare a 200 mM TRIS buffer at pH 8.
-
Prepare a 50 mM lithium lactate solution.
-
Prepare the NAD/PMS/INT solution shortly before use by mixing:
-
100 µL of PMS stock (0.9 mg/mL in water)
-
100 µL of INT stock (3.3 mg/100 µL in DMSO)
-
2.3 mL of NAD solution (8.6 mg/2.3 mL in water)[12]
-
-
In a 96-well plate, add 50 µL of the cell culture supernatant (sample) or control to each well.
-
Add 50 µL of the NAD/PMS/INT solution to each well.
-
The reaction can be measured as an endpoint assay after 5 minutes or as a kinetic assay by monitoring the change in absorbance over time at 490 nm.[12]
Superoxide Generation Assay (NBT Reduction)
This assay quantifies the production of superoxide radicals.
Protocol:
-
Prepare the following solutions:
-
NBT: 50 mg/mL in 50% ethanol
-
PMS: 10 mM
-
NADPH: 4.7 mM[5]
-
-
In a microplate well, combine:
-
2 µL of NBT solution
-
10 µL of PMS solution
-
5 µL of NADPH solution
-
Water to a final volume of 222 µL[5]
-
-
To confirm that the reduction of NBT is due to superoxide, a parallel reaction can be performed in the presence of superoxide dismutase (SOD).[5]
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Measure the absorbance of the formazan product at approximately 560 nm.[5][13]
Signaling Pathways and Cellular Effects of this compound
Beyond its role in in vitro assays, PMS can exert significant biological effects when introduced to living cells, primarily through the generation of reactive oxygen species and the subsequent induction of oxidative stress.
Induction of Oxidative Stress and Cytotoxicity
The redox cycling of PMS in the presence of oxygen leads to the continuous production of superoxide radicals.[2][5] This can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. The consequences of this include:
-
Depletion of Glutathione (B108866): Increased ROS production leads to the oxidation of reduced glutathione (GSH) to glutathione disulfide (GSSG), depleting the cell's primary antioxidant buffer.
-
Thiol Oxidation: PMS can react with sulfhydryl groups on proteins, leading to their oxidation and potentially altering their function.
-
Alterations in Calcium Homeostasis: Oxidative stress can disrupt intracellular calcium signaling, leading to an influx of calcium and its sequestration in mitochondria.[12]
These events can ultimately trigger apoptotic cell death, a property that has been explored for its potential chemotherapeutic applications.[5]
Modulation of Signaling Pathways
PMS-induced oxidative stress can activate specific cellular signaling pathways.
-
NRF2/ARE Pathway: PMS has been shown to upregulate the expression of NRF2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor that regulates the expression of antioxidant and detoxification genes.[5][14] This represents a cellular defense mechanism against oxidative stress.
-
HIF-1α Degradation: PMS has been found to decrease the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in hypoxic cells.[15][16][17][18] This effect is post-translational and appears to involve a degradation pathway independent of the proteasome.[15][16][17][18]
Visualizing the Mechanisms of this compound
The following diagrams, generated using the DOT language, illustrate the core mechanisms and signaling pathways associated with this compound.
Conclusion
This compound is a powerful tool in the arsenal (B13267) of researchers across various biological disciplines. Its fundamental mechanism as an electron carrier underpins its utility in a wide range of colorimetric assays for assessing cellular health and enzymatic activity. However, this same redox activity is responsible for its ability to induce oxidative stress and modulate critical cellular signaling pathways. A thorough understanding of these dual roles is essential for the accurate interpretation of experimental results and for exploring the potential therapeutic or cytotoxic applications of this versatile compound. This guide provides the foundational knowledge for scientists and drug development professionals to effectively utilize and understand the multifaceted nature of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A rapid colorimetric assay with the tetrazolium salt MTT and this compound (PMS) for viability of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arigobio.com [arigobio.com]
- 5. Repurposing the Electron Transfer Reactant this compound (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative dehydrogenase histochemistry with exogenous electron carriers (PMS, MPMS, MB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. This compound decreases HIF-1α accumulation during the exposure of cells to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. academic.oup.com [academic.oup.com]
- 18. tandfonline.com [tandfonline.com]
Phenazine Methosulfate (PMS): An In-depth Technical Guide to its Role as an Electron Carrier in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenazine (B1670421) methosulfate (PMS) is a synthetic, heterocyclic organic compound widely employed in biochemical and cell-based assays as an artificial electron carrier.[1][2] Its principal function is to facilitate the transfer of electrons between molecules that do not efficiently react with each other. PMS is particularly known for its ability to accept electrons from reduced pyridine (B92270) nucleotides, such as NADH and NADPH, and subsequently donate them to a variety of acceptor molecules, including tetrazolium salts, molecular oxygen, or cytochrome c.[1][2][3] This redox cycling capability makes PMS an indispensable tool for measuring enzyme activity, assessing cell viability, and inducing oxidative stress in experimental systems. This guide provides a comprehensive overview of the core mechanisms, applications, and experimental protocols involving PMS for professionals in research and drug development.
Core Mechanism of Action
The utility of PMS is rooted in its capacity to act as a stable, cation-based redox cycler.[4] It can undergo reversible one- or two-electron transfer reactions, allowing it to shuttle electrons from a donor to an acceptor.[4][5]
2.1 Redox Cycling and Electron Transfer
The fundamental mechanism involves two steps:
-
Reduction of PMS: PMS is reduced non-enzymatically by cellular reducing equivalents, most notably NADH and NADPH, which are generated during metabolic processes.[1][2] It can also be reduced by flavoproteins like succinate (B1194679) dehydrogenase.[2][3] The oxidized form of PMS is yellow, while its reduced form (methyl-phenazine, MPH) is colorless.[2][3]
-
Oxidation of Reduced PMS (MPH): The reduced, lipophilic MPH readily donates its acquired electrons to an appropriate acceptor molecule.[3] Since reduced PMS is easily oxidized by molecular oxygen, it is a versatile electron carrier for various acceptors.[2][6]
This cycling allows for the catalytic transfer of electrons, amplifying the signal in many assay systems.
2.2 Generation of Reactive Oxygen Species (ROS)
A significant consequence of PMS redox cycling in aerobic environments is the generation of reactive oxygen species (ROS). When reduced PMS transfers an electron to molecular oxygen (O₂), it forms the superoxide (B77818) radical anion (O₂•⁻).[5][7] This property is often exploited to experimentally induce oxidative stress in cells for research purposes but can also be a confounding factor in assays.[4][8] The generation of superoxide is a key principle in assays for superoxide dismutase (SOD).[9][10]
Quantitative Data
The following tables summarize the key physicochemical properties and typical working concentrations of PMS.
Table 1: Physicochemical Properties of Phenazine Methosulfate
| Property | Value | Reference(s) |
| CAS Number | 299-11-6 | [1][11] |
| Molecular Formula | C₁₄H₁₄N₂O₄S | [1] |
| Molecular Weight | 306.3 g/mol | [2][11] |
| Appearance | Yellow to brown or tan to orange crystalline powder | [1][12] |
| Melting Point | 158-160 °C | [2] |
| Solubility | Soluble in water (approx. 10 mg/mL in PBS, pH 7.2), DMSO (approx. 10 mg/mL), and DMF (approx. 10 mg/mL) | [11][13] |
| Extinction Coefficient (ε) | 26,300 M⁻¹cm⁻¹ at λmax = 387 nm (oxidized form, pH 2-8) | [2] |
| Standard Redox Potential (E⁰') | +0.063 V | [4] |
Table 2: Typical Working Concentrations of PMS in Biological Assays
| Assay Type | Typical PMS Concentration | Target Molecule | Reference(s) |
| MTT / MTS Viability Assay | 0.92 - 25 µM (often used with MTS) | Dehydrogenases | [14][15][16] |
| XTT Viability Assay | 0.3 - 1.2 µM (concentration can vary based on XTT concentration) | Dehydrogenases | [17][18] |
| LDH Cytotoxicity Assay | ~30 µM (0.9 mg in ~100 µL stock) | Lactate (B86563) Dehydrogenase | [19] |
| SOD Activity Assay | Varies widely by kit; often coupled with NADH or Xanthine Oxidase | Superoxide Anion | [9][20] |
| Induction of Oxidative Stress | 1 - 10 µM | Cellular components (induces ROS) | [4][21] |
Visualized Mechanisms and Workflows
The following diagrams illustrate the key roles and workflows of PMS in biological systems.
Caption: General mechanism of PMS as a recyclable electron carrier.
Caption: PMS enhances the reduction of tetrazolium salts in viability assays.
Caption: A typical experimental workflow for a cell viability assay using XTT/PMS.
Caption: Redox cycling of PMS with oxygen leads to superoxide formation.
Detailed Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions, particularly incubation times and reagent concentrations, for their specific cell types and experimental setups.
5.1 Protocol 1: XTT Cell Proliferation/Viability Assay
This assay measures the reduction of the tetrazolium salt XTT by metabolically active cells, a process enhanced by PMS.[18][22]
-
Reagent Preparation:
-
XTT Stock Solution: Prepare a 1 mg/mL solution of XTT in a warm, serum-free culture medium or PBS. Protect from light.
-
PMS Stock Solution: Prepare a PMS stock solution (e.g., 0.9 mg/100 µL or a higher concentration like 15 mg/mL) in PBS.[18][19] Aliquot and store at -20°C, protected from light.[18]
-
XTT/PMS Working Solution: Immediately before use, prepare the working solution. For every 1 mL of XTT stock solution, add a specified volume of PMS stock (e.g., 40 µL of a diluted PMS stock).[18] The final concentration of PMS is critical and should be optimized.
-
-
Assay Procedure:
-
Seed cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 50 µL of the freshly prepared XTT/PMS working solution to each well.[18]
-
Incubate the plate at 37°C for 2 to 4 hours, or until a sufficient color change is observed.[18]
-
Gently shake the plate to ensure the formazan product is evenly dissolved.
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background noise.
-
5.2 Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies LDH released from damaged cells into the culture medium. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. PMS then transfers electrons from NADH to a tetrazolium salt (like INT) to produce a colored formazan.[19]
-
Reagent Preparation:
-
Assay Buffer: 200 mM TRIS, pH 8.0.[19]
-
Substrate Solution: 50 mM Lithium Lactate.[19]
-
NAD Solution: 8.6 mg NAD in 2.3 mL water. Aliquot and store at -20°C.[19]
-
INT Solution: 3.3 mg INT in 100 µL DMSO. Aliquot and store at -20°C.[19]
-
PMS Stock: 0.9 mg PMS in 100 µL water. Aliquot and store at -20°C.[19]
-
Catalyst/Dye Solution (prepare fresh): Mix 100 µL PMS stock, 100 µL INT solution, and 2.3 mL NAD solution. This solution is light-sensitive.[19]
-
-
Assay Procedure:
-
After treating cells with test compounds, centrifuge the 96-well plate to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottomed 96-well plate.
-
Prepare controls: medium-only (background), untreated cells (low control), and cells treated with a lysis buffer (high control).
-
Add 50 µL of the substrate solution (Lithium Lactate) to each well.
-
Add 50 µL of the freshly prepared Catalyst/Dye Solution to each well.
-
Incubate the plate in the dark at room temperature for 10-30 minutes.
-
Measure the absorbance at 490 nm.[19]
-
Calculate cytotoxicity as: [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] x 100.
-
5.3 Protocol 3: Superoxide Dismutase (SOD) Activity Assay
This assay measures the inhibition of superoxide-mediated reduction of a tetrazolium salt. PMS can be used to facilitate the non-enzymatic generation of superoxide from NADH.[9][20]
-
Reagent Preparation (Example using NBT):
-
Reaction Buffer: e.g., 50 mM Phosphate buffer with 0.1 mM EDTA, pH 7.8.
-
NADH Solution: Prepare a stock solution of NADH in the reaction buffer.
-
Nitroblue Tetrazolium (NBT) Solution: Prepare a stock solution of NBT in the reaction buffer.
-
PMS Solution: Prepare a fresh solution of PMS in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the sample (e.g., tissue homogenate, cell lysate) to be tested for SOD activity.
-
Add the reaction components in the following order: NBT solution, followed by NADH solution.
-
Initiate the reaction by adding the PMS solution. This will start the generation of superoxide, which in turn reduces NBT to a blue formazan.
-
In the presence of SOD from the sample, the superoxide is dismutated, leading to a lower rate of NBT reduction.
-
Monitor the change in absorbance at ~560 nm over time (kinetic assay) or read at a fixed endpoint.
-
Calculate the percentage of inhibition of NBT reduction compared to a control without the SOD sample. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[20][23]
-
Handling, Storage, and Stability
Proper handling of PMS is critical for reproducible results.
-
Preparation: Solutions should ideally be prepared fresh in deionized water or an appropriate buffer.[2] Avoid neutral buffers if storing for extended periods.[2]
-
Light Sensitivity: PMS is highly sensitive to light.[2][24] Solutions will decompose within minutes when exposed to direct sunlight and over a few hours in diffuse light.[2] Always prepare, store, and use PMS solutions in light-protected containers (e.g., amber tubes or tubes wrapped in foil).
-
Storage: PMS as a solid should be stored at -20°C for long-term stability (≥4 years).[11][13] Aqueous solutions are stable for several months when stored frozen at -20°C and protected from light.[2]
Conclusion
This compound is a powerful and versatile tool in biological research, primarily functioning as an artificial electron carrier to couple cellular redox reactions to detectable endpoints. Its role is central to widely used assays for cell viability, cytotoxicity, and enzyme activity. However, researchers must be cognizant of its intrinsic properties, including its potential cytotoxicity at high concentrations and its ability to generate ROS, which can influence experimental outcomes.[4][25] By understanding its core mechanisms and adhering to proper handling and optimized protocols, scientists can effectively leverage PMS to gain critical insights in cellular biology and pharmacology.
References
- 1. biofargo.com [biofargo.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Fluorescent redox-dependent labeling of lipid droplets in cultured cells by reduced this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing the Electron Transfer Reactant this compound (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mpbio.com [mpbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Repurposing the Electron Transfer Reactant this compound (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress [mdpi.com]
- 9. Phenazine methosulphate: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. caymanchem.com [caymanchem.com]
- 14. MTT assay - Wikipedia [en.wikipedia.org]
- 15. broadpharm.com [broadpharm.com]
- 16. Pharmaexposure: MTT Assay for Cell Viability [pharmaexposure.blogspot.com]
- 17. researchgate.net [researchgate.net]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 23. kamiyabiomedical.com [kamiyabiomedical.com]
- 24. The sensitivity to light of solutions of phenazine methosulphate: a quantitative cytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cytotoxicity of this compound in isolated rat hepatocytes is associated with superoxide anion production, thiol oxidation and alterations in intracellular calcium ion homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenazine Methosulfate: A Technical Guide to its Discovery, History, and Research Applications
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction: Phenazine (B1670421) methosulfate (PMS), a synthetic N-alkylphenazinium cation, has been a cornerstone in biochemical and cellular research for decades. Initially recognized for its utility as an electron carrier, its applications have expanded significantly, revealing a complex and potent molecule with diverse biological effects. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted research applications of PMS, offering valuable insights for professionals in life sciences and drug development.
Historical Perspective and Discovery
The journey of phenazine methosulfate began in the early 20th century. The parent compound, phenazine, was first synthesized in the 19th century, and its derivatives quickly became subjects of chemical investigation.
The Genesis of a Versatile Reagent: The first documented synthesis of this compound is attributed to Kehrmann and Havas in 1913.[1] However, its profound impact on biological research would not be realized for several more decades. In the mid-1960s, researchers began to explore the use of PMS in histochemistry, particularly for the localization of dehydrogenase enzymes.[2][3][4][5] These early studies established PMS as a crucial tool for visualizing metabolic activity within tissues.
Core Functionality: An Efficient Electron Carrier
At its core, this compound is a redox-active compound that functions as an intermediate electron carrier.[6] It readily accepts electrons from reducing agents, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), and transfers them to an acceptor molecule. This property is central to its most common applications.
The Link to Tetrazolium Salts: PMS is famously used in conjunction with tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, and MTS, in colorimetric assays to determine cell viability and proliferation.[3][7][8][9] In these assays, dehydrogenases in viable cells reduce NAD(P)H. PMS then acts as an intermediary, shuttling electrons from NAD(P)H to the tetrazolium salt, reducing it to a colored formazan (B1609692) product. The intensity of the color is directly proportional to the number of metabolically active cells.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physicochemical and redox properties.
| Property | Value | Reference |
| Molar Mass | 306.34 g/mol | [10] |
| Appearance | Yellow to brown crystalline powder | [10] |
| Redox Potential (E⁰') | +0.063 V | [11] |
| Oxidized PMS (Aqueous) | Green fluorescence (λem: 526 nm under 340 nm excitation) | [10] |
| Reduced PMS (Methyl-phenazine) | Blue fluorescence (λem: 465 nm under 340 nm excitation) | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments involving this compound.
MTT Cell Viability Assay
This protocol is a standard method to assess cell viability through metabolic activity.
Materials:
-
Cells cultured in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
This compound (PMS) solution (optional, typically used in specific assay kits to enhance the reaction)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Multi-well spectrophotometer
Procedure:
-
Plate cells in a 96-well plate at a desired density and allow them to adhere and grow for the desired period.
-
Treat cells with the compound of interest for the specified duration.
-
Following treatment, add 10 µL of MTT solution to each well. If using PMS as an enhancer, it is typically included in a combined reagent with the tetrazolium salt as per the manufacturer's instructions.
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.[1][12]
NBT Assay for Superoxide (B77818) Generation
This assay measures the production of superoxide radicals, a key aspect of PMS-induced oxidative stress.
Materials:
-
Nitroblue tetrazolium (NBT) solution (50 mg/mL in 50% ethanol)
-
This compound (PMS) solution (10 mM)
-
NADPH solution (4.7 mM)
-
Superoxide dismutase (SOD) from bovine erythrocytes (optional, as a control)
-
Deionized water
Procedure:
-
In a suitable reaction vessel (e.g., a microcentrifuge tube), combine the following reagents: 2 µL of NBT solution, 10 µL of PMS solution, and 5 µL of NADPH solution.
-
To a control reaction, add 20 µL of SOD to confirm that the NBT reduction is superoxide-dependent.
-
Adjust the total volume to 222 µL with deionized water.
-
Incubate the reactions and measure the formation of the reduced formazan product spectrophotometrically at a wavelength appropriate for the formazan derivative of NBT. The reduction of NBT by superoxide results in a colored product.[11]
Signaling Pathways and Logical Relationships
This compound is a potent inducer of oxidative stress, which triggers a cascade of cellular responses. The following diagram illustrates the key events in the PMS-induced oxidative stress and cell death pathway.
Caption: PMS-Induced Oxidative Stress Pathway.
Beyond a Simple Electron Carrier: A Pro-oxidant and Potential Therapeutic
While its role as an electron shuttle is well-established, research has unveiled a more complex and biologically active side to PMS. It is now understood that in the presence of reducing equivalents and oxygen, PMS can undergo redox cycling to generate superoxide radicals (O₂⁻).[11][13][14][15] This production of reactive oxygen species (ROS) can induce significant oxidative stress in cellular systems.
This pro-oxidant activity has led to the investigation of PMS as an experimental therapeutic agent, particularly in cancer research.[7][11][16] Studies have shown that the induction of lethal oxidative and mitochondrial stress by PMS can trigger apoptotic cell death in malignant cells.[11] This opens up new avenues for repurposing this classic biochemical reagent for therapeutic applications.
The mechanism of PMS-induced cell death involves the upregulation of stress-response genes, including those regulated by the NRF2 pathway, such as heme oxygenase-1 (HO-1).[11] Furthermore, PMS has been shown to cause mitochondrial dysfunction, a key event in the initiation of apoptosis.[6]
Conclusion
From its synthesis over a century ago to its current exploration as a potential anti-cancer agent, this compound has proven to be a remarkably versatile tool in scientific research. Its fundamental role as an electron carrier continues to be indispensable in a wide range of biochemical assays. Concurrently, its ability to induce oxidative stress provides a powerful model for studying cellular responses to redox imbalances and holds promise for the development of novel therapeutic strategies. This guide serves as a comprehensive resource for researchers and professionals, encapsulating the critical knowledge surrounding this important molecule and paving the way for future discoveries.
References
- 1. researchhub.com [researchhub.com]
- 2. The use of this compound for improving the histochemical localization of ketose reductase (L-iditol:NAD oxidoreductase, or sorbitol dehydrogenase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOME OBSERVATIONS CONCERNING THE ROLE OF this compound IN HISTOCHEMICAL DEHYDROGENASE METHODS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of this compound in enzyme histochemistry of human muscle biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EFFECTS OF this compound IN HISTOCHEMISTRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|CAS 299-11-6|Research Grade [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Studies on the phenazine methosulphate--tetrazolium salt capture reaction in NAD(P)+-dependent dehydrogenase cytochemistry. III. The role of superoxide in tetrazolium reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid colorimetric assay with the tetrazolium salt MTT and this compound (PMS) for viability of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent redox-dependent labeling of lipid droplets in cultured cells by reduced this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing the Electron Transfer Reactant this compound (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Generation of free radicals from this compound in Trypanosoma cruzi epimastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of this compound in isolated rat hepatocytes is associated with superoxide anion production, thiol oxidation and alterations in intracellular calcium ion homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Repurposing the Electron Transfer Reactant this compound (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenazine Methosulfate: A Technical Guide to its Chemical Properties, Structure, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazine (B1670421) methosulfate (PMS), also known as N-methylphenazonium methosulfate, is a cationic organic dye and a versatile redox-active compound extensively employed in biochemical and cellular assays.[1][2] Its primary function is as an intermediate electron carrier, facilitating the transfer of electrons from electron donors like NADH and NADPH to various electron acceptors, including tetrazolium salts and molecular oxygen.[3][4] This property makes PMS an invaluable tool for studying a wide range of biological processes, from cellular respiration and enzyme kinetics to the generation of reactive oxygen species (ROS) and cytotoxicity. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of phenazine methosulfate, with a focus on experimental protocols and the underlying biochemical mechanisms.
Chemical Properties and Structure
This compound is a yellowish-green to brown crystalline powder that is sensitive to light.[5][6][7] Its core structure consists of a planar tricyclic phenazine ring system, which is responsible for its redox activity. The positive charge is localized on one of the nitrogen atoms, which is quaternized with a methyl group. This cationic 5-methylphenazin-5-ium (B10769313) moiety is ionically bonded to a methyl sulfate (B86663) anion.[1]
Chemical Structure
The chemical structure of this compound is depicted below:
-
IUPAC Name: 5-methylphenazin-5-ium;methyl sulfate[1]
-
SMILES: C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)[O-][1]
-
InChI: InChI=1S/C13H11N2.CH4O4S/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;1-5-6(2,3)4/h2-9H,1H3;1H3,(H,2,3,4)/q+1;/p-1[1]
Quantitative Data Summary
A summary of the key quantitative properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C14H14N2O4S | [1][5] |
| Molecular Weight | 306.34 g/mol | [1][8] |
| Melting Point | 158-160 °C (with decomposition) | [3][5] |
| Appearance | Yellow to brown crystalline solid | [1][6] |
| Solubility | Soluble in water, methanol, ethanol, DMSO, and dimethylformamide. Insoluble in benzene (B151609) and diethyl ether. | [5][9][10] |
| Storage Temperature | -20°C | [5][9] |
| UV/Vis Maximum Absorption (λmax) | 259 nm, 386 nm | [9] |
| Molar Extinction Coefficient (at 387 nm) | 26,300 M⁻¹cm⁻¹ (pH 2-8) | [3] |
Core Function: Electron Carrier and Redox Cycling
The utility of this compound in biological research stems from its ability to act as an electron shuttle. The oxidized form of PMS is a yellow cation that can readily accept electrons from reducing agents such as NADH and NADPH, as well as from flavoproteins like succinate (B1194679) dehydrogenase.[3][11] Upon reduction, it forms the colorless, neutral, and more lipophilic methyl-phenazine (MPH).[12] This reduced form can then donate electrons to an acceptor molecule, regenerating the oxidized PMS and completing the redox cycle.
This redox cycling has two major applications:
-
Coupling to Colorimetric Indicators: In many enzyme assays, the reduction of colorless tetrazolium salts (e.g., MTT, NBT, XTT, MTS) to intensely colored formazan (B1609692) products is used to quantify enzyme activity or cell viability. PMS acts as an intermediate, transferring electrons from the enzymatic reaction to the tetrazolium salt, thereby amplifying the signal.[6][13][14]
-
Generation of Reactive Oxygen Species (ROS): In the presence of molecular oxygen, the reduced form of PMS can donate an electron to O₂, forming the superoxide (B77818) radical (O₂⁻).[1][15] This property is exploited in studies of oxidative stress and has even been explored for its potential as a chemotherapeutic agent to induce apoptosis in cancer cells.
The following diagram illustrates the central role of PMS in these two key processes.
Caption: Redox cycling of this compound (PMS).
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. PMS can be used to enhance the reaction rate.[13]
Methodology
-
Cell Plating: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with the test compound for the desired duration.
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Incubation with MTT: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6][13]
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow for the MTT cell viability assay.
Superoxide Production Assay using NBT
This assay quantifies the production of superoxide radicals by measuring the reduction of Nitroblue Tetrazolium (NBT) to a blue formazan product. The reaction is driven by the redox cycling of PMS in the presence of an electron donor like NADPH.[1]
Methodology
-
Reagent Preparation:
-
NBT solution: 50 mg/mL in 50% ethanol.
-
PMS solution: 10 mM in water.
-
NADPH solution: 4.7 mM in water.
-
Superoxide dismutase (SOD) solution: ~1135 units in water (for control).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
2 µL of NBT solution
-
10 µL of PMS solution
-
5 µL of NADPH solution
-
For the control, add 20 µL of SOD solution.
-
Add water to a final volume of 222 µL.
-
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the solution at 560 nm. The increase in absorbance corresponds to the amount of formazan produced, which is indicative of superoxide generation. The reaction in the presence of SOD serves as a negative control to confirm that the NBT reduction is indeed mediated by superoxide.[1]
The logical relationship of the components in the NBT assay is shown below.
Caption: Logical flow of the NBT assay for superoxide detection.
Succinate Dehydrogenase (SDH) Activity Assay
This assay measures the activity of succinate dehydrogenase (Complex II of the electron transport chain) by monitoring the reduction of an artificial electron acceptor. PMS is used to transfer electrons from SDH to a colorimetric indicator, 2,6-dichlorophenolindophenol (DCPIP).
Methodology
-
Sample Preparation:
-
Homogenize tissue or cells in an appropriate buffer (e.g., SDH Assay Buffer).
-
Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.
-
-
Reaction Mixture: Prepare a reaction mix containing:
-
SDH Assay Buffer
-
Succinate (substrate)
-
DCPIP (electron acceptor)
-
PMS (electron carrier)
-
-
Assay Procedure:
-
Add the sample (supernatant) to a 96-well plate.
-
Add the reaction mixture to initiate the reaction.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode. The rate of decrease in absorbance is proportional to the SDH activity.[11]
-
The experimental workflow for the SDH activity assay is as follows:
Caption: Workflow for the Succinate Dehydrogenase (SDH) activity assay.
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of researchers, scientists, and drug development professionals. Its ability to act as an efficient electron carrier makes it indispensable for a variety of colorimetric assays that measure enzyme activity and cell viability. Furthermore, its capacity to generate superoxide radicals provides a valuable method for studying oxidative stress and its implications in disease and therapy. A thorough understanding of its chemical properties, structure, and the mechanisms underlying its function is crucial for the successful design and interpretation of experiments in which it is employed. The detailed protocols and diagrams provided in this guide serve as a comprehensive resource for the effective application of this compound in scientific research.
References
- 1. Repurposing the Electron Transfer Reactant this compound (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Succinate Dehydrogenase (SDH) DCPIP/PMS Assay [bio-protocol.org]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nitrate reductase activity test: this compound-ferricyanide stop reagent replaces postassay treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sunlongbiotech.com [sunlongbiotech.com]
- 10. Fluorescent redox-dependent labeling of lipid droplets in cultured cells by reduced this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid colorimetric assay with the tetrazolium salt MTT and this compound (PMS) for viability of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the phenazine methosulphate--tetrazolium salt capture reaction in NAD(P)+-dependent dehydrogenase cytochemistry. III. The role of superoxide in tetrazolium reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. content.abcam.com [content.abcam.com]
The Role of Phenazine Methosulfate in Generating Superoxide Radicals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and applications of phenazine (B1670421) methosulfate (PMS) in the generation of superoxide (B77818) radicals (O₂⁻•). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize PMS as a tool to induce oxidative stress and study its downstream effects. This guide details the core chemical reactions, presents quantitative data in structured tables, provides detailed experimental protocols for superoxide detection, and visualizes key pathways and workflows using the DOT language for Graphviz.
Core Concepts: The Chemistry of PMS-Mediated Superoxide Generation
Phenazine methosulfate is a versatile redox cycling agent widely employed in biochemical assays as an electron carrier. Its primary role in the context of this guide is to facilitate the transfer of electrons from a donor molecule, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to molecular oxygen (O₂), resulting in the formation of the superoxide radical.
The fundamental mechanism involves a two-step process:
-
Reduction of PMS: PMS, in its oxidized state (PMS⁺), accepts an electron from a reducing agent like NADH or NADPH, leading to the formation of the reduced, unstable PMS radical (PMS•).
-
Oxidation of Reduced PMS and Superoxide Formation: The reduced PMS radical then readily donates this electron to molecular oxygen, regenerating the oxidized PMS⁺ and producing a superoxide anion radical.
This redox cycling can occur repeatedly, allowing a small amount of PMS to generate a significant and sustained flux of superoxide radicals as long as the electron donor and oxygen are available. This non-enzymatic system provides a controllable method for inducing oxidative stress in both cellular and acellular environments.[1][2]
It is crucial to note a significant caveat when using the common nitroblue tetrazolium (NBT) assay to detect superoxide generated by the PMS/NADH system. Research has indicated that in this specific reaction mixture, the NBT molecule itself can be directly reduced by NADH and PMS, and the subsequent auto-oxidation of the reduced NBT is a primary source of the superoxide detected.[3][4] Therefore, while PMS is involved in the electron transfer chain, it is not the sole or even primary direct donor of electrons to oxygen in the presence of NBT. When using other detection methods, such as cytochrome c reduction or fluorescent probes, PMS acts more directly as the electron shuttle to oxygen.
Quantitative Data on PMS-Mediated Superoxide Generation
The efficiency of superoxide generation and its downstream effects are dependent on the concentrations of the reactants. The following tables summarize quantitative data from various studies.
| Parameter | Value | Conditions | Reference |
| In Vitro Superoxide Generation | |||
| Rate of Superoxide Production | ~40 nmol/min/mg | Isolated complex I, in the presence of NADH. | [5] |
| Rate of Cellular Superoxide Production | ~1.6 µM/min | Macrophages exposed to 1.7 µg/mL 9,10-phenanthrenequinone (a similar redox cycler). | [6] |
| Cellular Effects of PMS-Induced Oxidative Stress | |||
| GSH Depletion in A375 Melanoma Cells | ~30% reduction | 10 µM PMS, 1 hour exposure. | [7] |
| GSH Depletion in A375 Melanoma Cells | ~50% reduction | 10 µM PMS, 3 hours exposure. | [7] |
Table 1: Quantitative analysis of superoxide production and cellular effects.
| PMS Concentration (µM) | NADH Concentration (µM) | Effect on Na⁺/K⁺ ATPase Activity (nmol Pi/mg protein/min) | Cell Type | Reference |
| 0 (Control) | 166 | ~150 | Mouse brain synaptosomes | [8] |
| 0.01 | 166 | ~175 | Mouse brain synaptosomes | [8] |
| 0.1 | 166 | ~200 | Mouse brain synaptosomes | [8] |
| 1 | 166 | ~225 | Mouse brain synaptosomes | [8] |
| 10 | 166 | ~250 | Mouse brain synaptosomes | [8] |
| 50 | 166 | ~275 | Mouse brain synaptosomes | [8] |
| 100 | 166 | ~280 | Mouse brain synaptosomes | [8] |
| 250 | 166 | ~260 | Mouse brain synaptosomes | [8] |
Table 2: Dose-dependent effect of PMS on Na⁺/K⁺ ATPase activity in the presence of NADH.
Experimental Protocols
Detailed methodologies for the detection of superoxide generated by PMS are provided below. It is recommended to optimize concentrations and incubation times for specific experimental systems.
Nitroblue Tetrazolium (NBT) Reduction Assay (Spectrophotometric)
This assay measures the reduction of NBT to formazan (B1609692) by superoxide, which results in a color change that can be quantified spectrophotometrically at 560 nm.[9][10][11]
Reagents:
-
Tris-HCl buffer (16 mM, pH 8.0)
-
NBT solution (50 µM in Tris-HCl buffer)
-
NADH solution (78 µM in Tris-HCl buffer)
-
PMS solution (10 µM in Tris-HCl buffer)
-
(Optional) Superoxide dismutase (SOD) solution (10 units/mL) for control experiments.
Protocol:
-
Prepare the reaction mixture in a 3 mL cuvette by adding:
-
1 mL of NBT solution
-
1 mL of NADH solution
-
The sample to be tested for superoxide scavenging activity (or buffer for control).
-
-
To a parallel control cuvette, add SOD solution to confirm that the NBT reduction is superoxide-dependent.
-
Initiate the reaction by adding 1 mL of PMS solution to the mixture.
-
Incubate the reaction mixture at 25°C for 5 minutes.
-
Measure the absorbance at 560 nm using a spectrophotometer. The blank should contain the buffer and all reagents except PMS.
Cytochrome c Reduction Assay (Spectrophotometric)
This assay is based on the reduction of ferricytochrome c to ferrocytochrome c by superoxide, leading to an increase in absorbance at 550 nm.[12][13][14]
Reagents:
-
Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8)
-
Cytochrome c solution (from horse heart, 10-20 µM in phosphate buffer)
-
NADH or NADPH solution (e.g., 100 µM in phosphate buffer)
-
PMS solution (e.g., 5 µM in phosphate buffer)
-
(Optional) SOD solution (10 units/mL)
Protocol:
-
In a spectrophotometer cuvette, prepare a reaction mixture containing phosphate buffer, cytochrome c, and NADH/NADPH.
-
Establish a baseline reading at 550 nm.
-
Initiate the reaction by adding PMS to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 550 nm over time. The rate of cytochrome c reduction is proportional to the rate of superoxide generation.
-
In a parallel experiment, the addition of SOD should inhibit the reduction of cytochrome c, confirming the specificity of the assay for superoxide.
MitoSOX Red Assay for Mitochondrial Superoxide (Fluorescence Microscopy or Flow Cytometry)
MitoSOX Red is a cell-permeable fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[15][16][17][18][19][20][21][22][23]
Reagents:
-
MitoSOX Red reagent (5 mM stock solution in DMSO)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable cell culture medium.
-
PMS solution (prepare a stock solution in a suitable solvent and dilute in culture medium to the desired final concentration).
Protocol:
-
Culture cells to the desired confluency in a suitable format (e.g., glass-bottom dishes for microscopy or 96-well plates for flow cytometry).
-
Prepare the MitoSOX Red working solution by diluting the 5 mM stock solution to a final concentration of 1-5 µM in pre-warmed HBSS or culture medium. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with pre-warmed buffer.
-
Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash the cells gently three times with the warm buffer.
-
Treat the cells with the desired concentration of PMS in fresh, pre-warmed medium.
-
Immediately proceed with imaging using a fluorescence microscope (excitation ~510 nm, emission ~580 nm) or analysis by flow cytometry (typically using the PE channel).
Mandatory Visualizations
Chemical Reaction and Experimental Workflow
The following diagrams illustrate the core chemical reaction of PMS-mediated superoxide generation and a typical experimental workflow for its detection.
Caption: Redox cycling of PMS leading to superoxide generation.
Caption: A generalized workflow for detecting PMS-generated superoxide.
Signaling Pathway: Nrf2 Activation by PMS-Induced Superoxide
The generation of superoxide by PMS induces a state of oxidative stress, which in turn activates cellular defense mechanisms. A key pathway in this response is the Keap1-Nrf2 signaling pathway.
Caption: Activation of the Nrf2 pathway by PMS-induced superoxide.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. The increase in intracellular reactive oxygen species (ROS), including superoxide, generated by PMS leads to the oxidation of critical cysteine residues on Keap1 and/or the activation of upstream kinases such as Protein Kinase C (PKC), PI3K/Akt, and Mitogen-Activated Protein Kinases (MAPKs).[1][24][25] This results in a conformational change in Keap1, leading to the release of Nrf2. Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which collectively enhance the cell's capacity to counteract oxidative stress.[1][26][27] However, if the level of oxidative stress is overwhelming, it can lead to cellular damage and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. On the mechanism of production of superoxide radical by reaction mixtures containing NADH, this compound, and nitroblue tetrazolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The involvement of superoxide anions in the nitro blue tetrazolium chloride reduction mediated by NADH and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of superoxide production by NADH:ubiquinone oxidoreductase (complex I) from bovine heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superoxide Release by Macrophages through NADPH Oxidase Activation Dominating Chemistry by Isoprene Secondary Organic Aerosols and Quinones to Cause Oxidative Damage on Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Nrf2 by Mitochondrial Reactive Oxygen Species in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Superoxide anion scavenging activity of alk(en)yl phenol compounds by using PMS-NADH system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Comparison of Mitochondrial Superoxide Detection Ex Vivo/In Vivo by mitoSOX HPLC Method with Classical Assays in Three Different Animal Models of Oxidative Stress | Semantic Scholar [semanticscholar.org]
- 19. Comparison of Mitochondrial Superoxide Detection Ex Vivo/In Vivo by mitoSOX HPLC Method with Classical Assays in Three Different Animal Models of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Utilizing Phenazine Methosulfate in Enzyme Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenazine (B1670421) methosulfate (PMS) is a versatile artificial electron carrier widely employed in biochemical and enzyme assays. Its primary function is to facilitate the transfer of electrons from a donor, typically a reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH) generated by a dehydrogenase enzyme, to a final electron acceptor. This final acceptor is often a tetrazolium salt, which upon reduction, forms a colored formazan (B1609692) product, allowing for spectrophotometric quantification of enzyme activity. This guide provides a comprehensive overview of the fundamental principles, practical applications, and potential pitfalls of using PMS in enzyme assays.
Mechanism of Action
Phenazine methosulfate acts as an intermediate in electron transport chains. The oxidized form of PMS is yellow, while its reduced form is colorless.[1] The core principle of its use in enzyme assays, particularly for dehydrogenases, involves a coupled reaction. The dehydrogenase catalyzes the oxidation of its substrate, leading to the reduction of NAD⁺ to NADH or NADP⁺ to NADPH. PMS then non-enzymatically accepts electrons from NADH or NADPH, becoming reduced in the process.[1][2] Subsequently, the reduced PMS transfers these electrons to a final acceptor, which is often a tetrazolium salt like nitroblue tetrazolium (NBT) or iodonitrotetrazolium (B1214958) chloride (INT).[3][4] The reduction of the tetrazolium salt results in the formation of a intensely colored, water-insoluble formazan, the absorbance of which can be measured to determine the rate of the enzymatic reaction.[3][4]
dot
Caption: General mechanism of a PMS-coupled enzyme assay.
Data Presentation: Quantitative Parameters
The optimal concentrations of PMS and other reagents can vary depending on the specific enzyme, substrate, and assay conditions. The following tables summarize typical concentration ranges and key properties.
Table 1: Typical Reagent Concentrations in PMS-Coupled Assays
| Reagent | Typical Concentration Range | Enzyme Assay Example |
| This compound (PMS) | 15 µM - 1 mM | Lactate (B86563) Dehydrogenase, Succinate Dehydrogenase, Ethanol Dehydrogenase |
| Tetrazolium Salt (e.g., NBT, INT) | 300 µM - 2 mM | Lactate Dehydrogenase, Succinate Dehydrogenase |
| NAD⁺/NADH or NADP⁺/NADPH | 300 µM - 6.4 mM | Lactate Dehydrogenase |
| Substrate | 10 mM - 160 mM | Lactate, Succinate, Ethanol |
| Buffer | 100 mM - 200 mM | Tris-HCl, Phosphate (B84403) Buffer |
| pH | 7.0 - 9.0 | Lactate Dehydrogenase, Ethanol Dehydrogenase |
Table 2: Properties of this compound (PMS) and its Analog 1-Methoxy-PMS
| Property | This compound (PMS) | 1-Methoxy-PMS |
| Molar Extinction Coefficient (Oxidized) | 26,300 M⁻¹cm⁻¹ at 387 nm (pH 2-8)[1] | Not readily available |
| Turnover Number (with NADH and NBT) | 10-12 s⁻¹ | 10-12 s⁻¹[5][6] |
| Photochemical Stability | Highly sensitive to light; solutions can decompose in minutes in direct sunlight.[1] | Photochemically stable; solutions can be stored at room temperature for over 3 months without protection from light.[7] |
| Color of Solution | Yellow (oxidized), Colorless (reduced)[1] | Rosy pink[8] |
| Redox Potential (E₀') | Not readily available | +63 mV[7] |
| Common Applications | Dehydrogenase assays, superoxide (B77818) generation[1][2] | Electron mediator in NAD(P)H-tetrazolium based assays[7] |
Experimental Protocols
Below are detailed methodologies for common enzyme assays utilizing PMS.
Lactate Dehydrogenase (LDH) Activity Assay
This protocol is adapted for a microplate reader format.
Reagents:
-
200 mM Tris Buffer (pH 8.0): Prepare by dissolving Tris-HCl and Tris-base in deionized water.
-
50 mM Lithium Lactate: Dissolve lithium lactate in deionized water.
-
INT Stock Solution (33 mg/mL in DMSO): Dissolve iodonitrotetrazolium chloride (INT) in dimethyl sulfoxide (B87167) (DMSO). This can be stored in aliquots at -20°C.
-
PMS Stock Solution (9 mg/mL in water): Dissolve this compound in deionized water. This can be stored in aliquots at -20°C.
-
NAD⁺ Stock Solution (3.7 mg/mL in water): Dissolve β-Nicotinamide adenine dinucleotide, hydrate (B1144303) in deionized water. This can be stored in aliquots at -20°C.
-
NAD/PMS/INT Working Solution: Shortly before use, mix the stock solutions of PMS, INT, and NAD⁺. This solution is stable for several hours but will gradually darken.
Procedure:
-
Prepare wells for samples, positive controls (if available), and negative controls (using water instead of sample) in a 96-well microplate. It is recommended to run all samples and controls in triplicate.
-
Add the NAD/PMS/INT working solution to each well.
-
Add 50 µL of the sample or control to the appropriate wells.
-
The assay can be performed as an endpoint assay (incubate for 5-10 minutes at room temperature and then read the absorbance) or as a kinetic assay.
-
Measure the absorbance at 490 nm using a microplate reader. For kinetic assays, the maximum slope of the absorbance change over time is used to determine the enzyme activity.
dot
Caption: Workflow for a typical LDH assay using PMS.
Succinate Dehydrogenase (SDH) Activity Assay
This protocol is a general guideline for the histochemical demonstration of SDH activity.
Reagents:
-
0.2 M Phosphate Buffer (pH 7.4)
-
Sodium Succinate
-
Nitro Blue Tetrazolium (NBT)
-
This compound (PMS)
-
Acetone (B3395972) solutions (30%, 60%, 90% in deionized water)
-
Aqueous Mounting Medium (e.g., glycerol-based)
Procedure:
-
Prepare fresh frozen sections of the tissue sample (e.g., muscle biopsy) and mount them on coverslips.
-
Prepare the incubation medium by dissolving sodium succinate, NBT, and a small amount of PMS in the phosphate buffer. The exact concentrations may need to be optimized.
-
Incubate the coverslips with the tissue sections in the staining incubation medium at room temperature. Incubation times can vary from 30 minutes to overnight depending on the enzyme activity.
-
After incubation, wash the sections with several exchanges of deionized water.
-
To remove unbound NBT, perform sequential washes with 30%, 60%, and 90% acetone solutions.
-
Rinse the sections again with deionized water.
-
Mount the coverslips on slides using an aqueous mounting medium.
-
The sites of SDH activity will be marked by the deposition of a purple-blue formazan pigment.
General Protocol for Nitric Oxide Reductase (NOR) Activity Assay
While many commercial kits for nitric oxide synthase (NOS) activity exist, a PMS-based assay for nitric oxide reductase (NOR) can be performed using ascorbate (B8700270) as the electron donor.
Reagents:
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Ascorbic Acid Solution: Prepare fresh.
-
This compound (PMS) Solution
-
Nitric Oxide (NO) Donor (e.g., SNP, SNAP)
-
Hemoglobin Solution (for detection of NO consumption)
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, ascorbic acid, and PMS.
-
Add the enzyme sample (containing NOR) to the reaction mixture.
-
Initiate the reaction by adding the NO donor.
-
Monitor the consumption of NO over time. This can be done by measuring the change in absorbance of a reporter molecule like hemoglobin, which has a distinct spectrum in its NO-bound and unbound forms.
Stability and Handling of this compound
PMS is a light-sensitive compound, and its solutions can decompose rapidly, especially when exposed to direct sunlight (within 5-10 minutes).[1] Therefore, it is crucial to handle PMS with care to ensure reproducible assay results.
-
Storage: Solid PMS should be stored at -20°C in the dark.
-
Solution Preparation: PMS solutions should be prepared fresh in deionized water, not in neutral buffers, and protected from light.[1] Wrapping containers in aluminum foil is a common practice.
-
Solution Stability: Aqueous solutions of PMS are stable for several months when frozen and protected from light.[1] In solution and exposed to light, PMS can degrade to form pyocyanine and other products.[1] One study found that PMS solutions were sufficiently stable for reproducible quantitative measurements of dehydrogenase activity for up to two hours when exposed to laboratory light.[9]
-
Stabilizers: Polyvalent cations such as Ca²⁺, Mg²⁺, and Mn²⁺ at concentrations of 100 mM have been shown to stabilize PMS solutions stored for a month, but this protection is not effective against decomposition by sunlight.[1]
Interferences and Troubleshooting
Several factors can interfere with PMS-based assays, leading to inaccurate results.
Table 3: Common Interferences and Troubleshooting in PMS-Based Assays
| Interference/Problem | Mechanism | Mitigation/Solution |
| Oxygen | Oxygen can compete with the tetrazolium salt for electrons from reduced PMS, leading to the formation of superoxide radicals and an underestimation of enzyme activity.[2][10] | Perform assays under anaerobic conditions or use a higher concentration of the tetrazolium salt (e.g., 5 mM NBT) to outcompete oxygen.[2] |
| Sulfhydryl Compounds | PMS can react with sulfhydryl groups present in some enzymes or other components of the assay mixture, leading to inhibition of the enzyme or interference with the electron transfer chain.[1] | Consider pre-treating samples with a sulfhydryl-blocking agent like N-ethylmaleimide (NEM) if sulfhydryl interference is suspected.[11] |
| Light Exposure | As mentioned, light can cause the degradation of PMS, reducing its effectiveness as an electron carrier. | Prepare PMS solutions fresh and protect them from light at all times. |
| High Background Signal | This can be due to the non-enzymatic reduction of the tetrazolium salt by components in the sample or by the spontaneous degradation of PMS. | Run appropriate controls, including a blank without the enzyme or substrate, to subtract the background signal. |
| Precipitation of Reagents | The formazan product is inherently insoluble, but other components may also precipitate, especially at high concentrations. | Ensure all reagents are fully dissolved and consider optimizing reagent concentrations. |
dot
Caption: A logical guide to troubleshooting common issues in PMS-based assays.
Conclusion
This compound is a powerful tool for the study of enzyme kinetics, particularly for NAD(P)H-dependent dehydrogenases. A thorough understanding of its mechanism of action, proper handling to ensure its stability, and awareness of potential interferences are essential for obtaining accurate and reproducible results. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize PMS in their enzyme assays to advance their scientific endeavors. The use of more stable analogs like 1-methoxy-PMS should also be considered, especially for high-throughput screening applications where long-term reagent stability is crucial.
References
- 1. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of superoxide anions in the nitro blue tetrazolium chloride reduction mediated by NADH and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of production of superoxide radical by reaction mixtures containing NADH, this compound, and nitroblue tetrazolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]
- 8. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The sensitivity to light of solutions of phenazine methosulphate: a quantitative cytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme detection using phenazine methosulphate and tetrazolium salts: interference by oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
solubility of phenazine methosulfate in different laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of phenazine (B1670421) methosulfate (PMS) in common laboratory solvents. The information is curated to assist in the preparation of stock solutions and experimental design, ensuring accuracy and reproducibility in research and development settings.
Quantitative Solubility Data
The solubility of phenazine methosulfate varies across different solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that factors such as temperature, pH, and the physical form of the solute can influence solubility.
| Solvent | Reported Solubility | Conditions / Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[1][2], 20 mg/mL[3] | Sonication is recommended to achieve higher concentrations.[3] |
| Dimethylformamide (DMF) | ~10 mg/mL[1][2] | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[1][2] | |
| Water | 200 mg/mL[4][5], 100 mg/mL[6], 0.2 g/mL[5] | Requires sonication.[6] Solubility at 20°C is reported as 0.2 g/mL.[5] |
| Methanol | Soluble[7][8] | Quantitative data not specified. |
| Ethanol | Soluble[7] | Quantitative data not specified. |
| Benzene | Insoluble[7] | |
| Diethyl Ether | Insoluble[7] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[6] | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.08 mg/mL[6] | Requires sonication.[6] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in a laboratory setting. This method is based on the principle of saturation.
Materials:
-
This compound (PMS)
-
Solvent of interest (e.g., water, DMSO, ethanol)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Thermostatically controlled shaker or water bath
-
Microcentrifuge
-
Calibrated micropipettes
-
Spectrophotometer or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of PMS to a known volume of the solvent in a series of vials. The goal is to have undissolved solid remaining.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved PMS.
-
-
Separation of Undissolved Solid:
-
After equilibration, carefully remove the vials and allow any undissolved solid to settle.
-
Centrifuge the samples at a high speed to pellet the remaining solid.
-
-
Sample Dilution and Quantification:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of PMS in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Calculate the original concentration of PMS in the supernatant, taking into account the dilution factor. This value represents the solubility of PMS in the tested solvent at the specified temperature.
-
Visualizing Experimental and Logical Relationships
To further clarify the processes and concepts involved in determining and understanding the solubility of this compound, the following diagrams are provided.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Phenazine methylsulfate | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 4. This compound | 299-11-6 [chemicalbook.com]
- 5. This compound CAS#: 299-11-6 [m.chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chembk.com [chembk.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Notes: Utilizing Phenazine Methosulfate (PMS) in Dehydrogenase Assays
References
- 1. researchgate.net [researchgate.net]
- 2. Limitations of the phenazine methosulphate assay for succinic and related dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsra.net [ijsra.net]
- 4. A Colorimetric Assay to Quantify Dehydrogenase Activity in Crude Cell Lysates [authors.library.caltech.edu]
- 5. Common Interferences in Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 7. PRISM [theprismlab.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. False-positive interferences of common urine drug screen immunoassays: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Use of an aqueous soluble tetrazolium/formazan assay to measure viability and proliferation of lymphokine-dependent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [ijsra.net]
Application Notes and Protocols for Superoxide Dismutase (SOD) Assay Using Phenazine Methosulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide (B77818) dismutases (SODs) are a critical class of antioxidant enzymes that catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). As such, they represent a primary defense mechanism against oxidative stress, which is implicated in a wide range of pathologies, including neurodegenerative diseases, inflammation, and cardiovascular disorders. The accurate measurement of SOD activity is therefore essential for research in these areas and for the development of novel therapeutics targeting oxidative damage.
This document provides a detailed protocol for the determination of SOD activity using an indirect assay method involving phenazine (B1670421) methosulfate (PMS). In this assay, superoxide radicals are generated non-enzymatically by the PMS-NADH system. These radicals then reduce nitroblue tetrazolium (NBT) to a blue-colored formazan (B1609692) product, which can be quantified spectrophotometrically. The presence of SOD in a sample will inhibit this reaction by competing for the superoxide radicals, and the degree of inhibition is proportional to the SOD activity.
Principle of the Assay
The PMS-NADH-NBT assay is a convenient and widely used method for determining SOD activity. The underlying principle is the generation of superoxide radicals by the oxidation of NADH, a reaction mediated by PMS. These superoxide radicals then reduce the yellow dye NBT to a blue formazan product. SOD in the sample scavenges the superoxide radicals, thereby inhibiting the reduction of NBT. The activity of SOD is determined by measuring the inhibition of the rate of formazan formation.
The key reactions are as follows:
-
NADH + PMS → NAD⁺ + Reduced PMS
-
Reduced PMS + O₂ → PMS + O₂⁻ (Superoxide radical)
-
O₂⁻ + NBT → Formazan (Blue color)
-
2O₂⁻ + 2H⁺ --(SOD)--> H₂O₂ + O₂
Data Presentation
The following tables summarize typical reagent concentrations used in SOD assays employing PMS for various sample types. It is important to note that optimal concentrations may vary depending on the specific experimental conditions and should be determined empirically.
Table 1: Reagent Concentrations for SOD Assay in Tissue Homogenates
| Reagent | Concentration Range | Reference Protocol Example |
| Phenazine Methosulfate (PMS) | 3.3 µM - 186 µM | 186 µM[1] |
| Nitroblue Tetrazolium (NBT) | 50 µM - 300 µM | 300 µM[1] |
| NADH | 78 µM - 750 µM | 750 µM[1] |
| Buffer (e.g., Phosphate (B84403), Tris-HCl) | 50 mM - 100 mM | 52 mM Sodium Pyrophosphate (pH 8.3)[1] |
Table 2: Reagent Concentrations for SOD Assay in Cell Lysates
| Reagent | Concentration Range | Reference Protocol Example |
| This compound (PMS) | 3.3 µM - 120 µM | 3.3 µM[2] |
| Nitroblue Tetrazolium (NBT) | 50 µM - 300 µM | 50 µM[2] |
| NADH | 78 µM - 936 µM | 78 µM[2] |
| Buffer (e.g., Potassium Phosphate) | 50 mM - 100 mM | 50 mM Potassium Phosphate (pH 7.4)[2] |
Table 3: Reagent Concentrations for SOD Assay in Plant Extracts
| Reagent | Concentration Range | Reference Protocol Example |
| This compound (PMS) | ~3 µM | Not explicitly stated in provided search results, but similar to other sample types. |
| Nitroblue Tetrazolium (NBT) | ~1 mM | 1 mM[3] |
| Riboflavin (as superoxide generator) | ~0.2 mM | 0.2 mM[3] |
| L-Methionine (electron donor) | ~100 mM | Not explicitly stated in provided search results, but commonly used with riboflavin. |
| Buffer (e.g., Sodium Phosphate) | 50 mM | 50 mM Sodium Phosphate (pH 7.8)[3] |
Experimental Protocols
Preparation of Reagents
-
Phosphate Buffer (50 mM, pH 7.8): Prepare by mixing appropriate volumes of 50 mM monobasic and dibasic potassium phosphate solutions to achieve the desired pH.
-
NADH Solution (780 µM): Dissolve the appropriate amount of NADH in phosphate buffer. Prepare fresh daily as NADH is unstable in solution.
-
NBT Solution (500 µM): Dissolve the appropriate amount of NBT in phosphate buffer.
-
PMS Solution (33 µM): Dissolve the appropriate amount of PMS in phosphate buffer. Prepare fresh and protect from light as PMS is light-sensitive.[4]
-
Sample Preparation:
-
Tissue Homogenates: Homogenize tissues in ice-cold lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4 containing 0.5% Triton X-100, 5 mM 2-mercaptoethanol, and 0.1 mg/ml PMSF). Centrifuge the homogenate at 14,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Cell Lysates: Lyse cells in a suitable lysis buffer. Centrifuge to remove cell debris and collect the supernatant.
-
Plant Extracts: Grind plant tissue in liquid nitrogen and suspend in a suitable extraction buffer (e.g., 50 mM Na-PO₄ buffer, pH 7.8).[3] Centrifuge at 14,000 rpm for 30 minutes at 4°C and collect the supernatant.[3]
-
Assay Procedure
The following protocol is a general guideline and may require optimization.
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture by adding the following reagents in the specified order:
-
Phosphate Buffer
-
NBT Solution
-
NADH Solution
-
Sample (cell lysate, tissue homogenate, or plant extract)
-
-
Initiation of Reaction: To start the reaction, add the PMS solution to the reaction mixture and mix gently.[2]
-
Incubation: Incubate the reaction mixture at room temperature (or a specific temperature, e.g., 30°C) for a defined period (e.g., 5-15 minutes).[2] The incubation should be carried out in the dark to prevent the light-induced degradation of PMS.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at 560 nm using a spectrophotometer or a microplate reader.
-
Controls:
-
Blank: Contains all reagents except the sample. This represents the maximum reduction of NBT.
-
Control: Contains all reagents except PMS. This is to account for any non-enzymatic reduction of NBT.
-
Sample Blank: Contains the sample and all reagents except PMS. This is to correct for any background absorbance from the sample itself.
-
Calculation of SOD Activity
The percentage inhibition of NBT reduction is calculated using the following formula:
% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
One unit of SOD activity is often defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate. The SOD activity in the sample can be expressed as units/mg of protein.
Mandatory Visualization
Caption: Workflow of the SOD assay using PMS.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no color development in the blank | - Inactive PMS or NADH. | - Prepare fresh PMS and NADH solutions. Ensure proper storage (PMS protected from light, NADH stored appropriately). |
| - Incorrect buffer pH. | - Verify the pH of the buffer. The reaction is pH-sensitive. | |
| High background absorbance in the sample blank | - Turbidity of the sample. | - Centrifuge the sample at a higher speed or for a longer duration to pellet insoluble material. |
| - Colored compounds in the sample. | - Use a sample blank (without PMS) to subtract the background absorbance. | |
| Inconsistent or non-reproducible results | - Light exposure of PMS. | - Prepare PMS solution fresh and keep it protected from light at all times.[4] |
| - Fluctuation in temperature. | - Ensure a constant temperature during incubation. | |
| - Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent pipetting. | |
| Control OD is lower than sample OD | - The sample itself is reducing NBT. | - Run a control with the sample and all reagents except NADH to check for direct NBT reduction by the sample. |
| - Interference from other components in the sample. | - Dilute the sample further or consider a different SOD assay method. |
References
Application Notes and Protocols for Measuring NADH or NADPH Production Using Phenazine Methosulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NADH) and its phosphorylated form (NADPH) are essential coenzymes central to cellular metabolism, energy production, and redox homeostasis. The ability to accurately quantify their production is critical for a wide range of research areas, including enzymology, drug discovery, and cellular metabolism studies. This document provides detailed protocols for the measurement of NADH or NADPH production utilizing phenazine (B1670421) methosulfate (PMS) as an intermediate electron carrier.
The assay is based on the principle that NADH or NADPH can reduce PMS, which in turn reduces a tetrazolium salt to a colored formazan (B1609692) product. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of NADH or NADPH produced. This method is adaptable for various applications, including the kinetic analysis of NAD(P)H-producing enzymes and high-throughput screening of potential inhibitors or activators.
Principle of the Assay
The core of the assay is a two-step redox reaction. First, the enzyme of interest catalyzes a reaction that produces NADH or NADPH. Subsequently, in the presence of PMS, the generated NADH or NADPH reduces the tetrazolium salt to a formazan dye. PMS acts as an intermediate electron carrier, facilitating the transfer of electrons from NAD(P)H to the tetrazolium salt.[1][2][3] The resulting formazan product has a distinct color with a specific absorbance maximum, allowing for its quantification.
A variety of tetrazolium salts can be used, each producing a formazan with different properties, such as solubility and absorbance wavelength. Commonly used tetrazolium salts include MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), and WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium).
Signaling Pathway Diagram
Caption: General reaction scheme for the PMS-based NAD(P)H assay.
Experimental Workflow Diagram
Caption: A typical experimental workflow for measuring NAD(P)H production.
Materials and Reagents
Equipment
-
Spectrophotometer or microplate reader capable of absorbance measurements at the appropriate wavelength.
-
Incubator or water bath for temperature control.
-
Standard laboratory pipettes and consumables.
-
96-well microplates (for high-throughput assays).
Reagents
-
Buffer: The choice of buffer will depend on the optimal pH for the enzyme being studied. Common buffers include Tris-HCl, phosphate (B84403) buffer, and HEPES.
-
Substrate(s) for the enzyme of interest.
-
NAD+ or NADP+.
-
Enzyme preparation (purified or cell lysate).
-
Phenazine Methosulfate (PMS): Prepare fresh daily and protect from light as it is light-sensitive.[4]
-
Tetrazolium Salt:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium)
-
-
Solubilizing Agent (for MTT): e.g., Acidified isopropanol (B130326) or a detergent solution.
Recommended Reagent Concentrations and Conditions
The optimal concentrations and incubation times should be determined empirically for each specific enzyme system. The following table provides a general starting point based on published protocols.
| Reagent | Typical Concentration Range | Notes |
| Buffer | 50 - 100 mM | pH should be optimized for the enzyme of interest. |
| Substrate(s) | Varies (saturating) | Should be at a concentration that ensures the enzyme is not substrate-limited, unless performing kinetic studies varying substrate. |
| NAD+ or NADP+ | 0.1 - 1 mM | |
| This compound (PMS) | 0.1 - 2 mM | Higher concentrations can lead to auto-reduction and increased background. Prepare fresh and protect from light.[4][5][6] |
| MTT | 0.1 - 0.5 mM | The resulting formazan is insoluble and requires a solubilization step.[5] |
| XTT | 0.1 - 1 mM | Produces a water-soluble formazan. |
| WST-1 | 0.1 - 0.5 mM | Produces a water-soluble formazan. |
| Incubation Temperature | 25 - 37 °C | Should be optimal for the enzyme's activity. |
| Incubation Time | 5 - 60 minutes | Should be within the linear range of the reaction. |
| Tetrazolium Salt | Formazan Product | Absorbance Max (nm) |
| MTT | Insoluble (purple) | 570 |
| XTT | Soluble (orange) | 450 - 490 |
| WST-1 | Soluble (orange) | 440 - 450 |
Detailed Experimental Protocols
Protocol 1: General Assay for NAD(P)H Production in Solution
This protocol is suitable for measuring the activity of a purified enzyme or an enzyme in a cell-free extract.
-
Prepare Reagent Stocks:
-
Buffer: Prepare a 2X concentrated buffer at the desired pH.
-
Substrate/NAD(P)+ Mix: Prepare a 4X concentrated solution containing the substrate(s) and NAD+ or NADP+ in the 1X buffer.
-
Enzyme Solution: Dilute the enzyme to the desired concentration in 1X buffer.
-
PMS/Tetrazolium Mix: Prepare a 5X concentrated solution of PMS and the chosen tetrazolium salt in 1X buffer immediately before use. Keep this solution protected from light.
-
-
Set up the Reaction: In a 96-well plate, perform the following additions for each reaction:
-
50 µL of 2X Buffer
-
25 µL of 4X Substrate/NAD(P)+ Mix
-
Optional: Add any potential inhibitors or activators at this stage.
-
Add distilled water to a final volume of 90 µL.
-
-
Initiate the Enzymatic Reaction:
-
Add 10 µL of the enzyme solution to each well to start the reaction.
-
Mix gently by pipetting or shaking the plate.
-
-
Incubate:
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
-
Color Development:
-
Add 25 µL of the 5X PMS/Tetrazolium Mix to each well.
-
Incubate at room temperature, protected from light, for 5-15 minutes, or until a sufficient color change is observed.
-
-
Measure Absorbance:
-
Measure the absorbance at the appropriate wavelength for the chosen tetrazolium salt using a microplate reader.
-
For MTT: A solubilization step is required before reading the absorbance. Add 100 µL of a solubilizing solution (e.g., 0.04 N HCl in isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Controls:
-
Blank: A reaction mixture without the enzyme to determine the background absorbance.
-
No Substrate Control: A reaction mixture without the substrate to ensure the reaction is substrate-dependent.
-
Positive Control: A known amount of NADH or NADPH can be used to generate a standard curve.
-
Protocol 2: High-Throughput Screening of Enzyme Inhibitors
This protocol is an adaptation for screening compound libraries for their effect on an NAD(P)H-producing enzyme.
-
Prepare Reagents: As in Protocol 1, but prepare larger volumes.
-
Compound Plating: Add the test compounds (typically 1-2 µL of a stock solution in DMSO) to the wells of a 96-well or 384-well plate.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the Substrate/NAD(P)+ mix to start the reaction.
-
Incubation: Incubate at the optimal temperature for a time that gives a robust signal in the absence of an inhibitor.
-
Detection: Add the PMS/Tetrazolium mix and incubate for color development.
-
Measurement and Analysis: Measure the absorbance and calculate the percent inhibition for each compound relative to a no-compound control.
Data Analysis
-
Subtract Background: Subtract the absorbance of the blank control from all other readings.
-
Standard Curve: If a standard curve was generated using known concentrations of NADH or NADPH, plot the absorbance versus the concentration. Use the equation of the linear regression to calculate the concentration of NAD(P)H produced in the experimental samples.
-
Enzyme Activity: Enzyme activity can be expressed as the rate of NAD(P)H production per unit time per amount of enzyme (e.g., µmol/min/mg).
Troubleshooting and Considerations
-
High Background: This can be caused by the auto-reduction of the tetrazolium salt.[7] Reduce the concentration of PMS or the incubation time for color development. Ensure PMS solutions are freshly prepared and protected from light.
-
Precipitation (MTT): The formazan product of MTT is insoluble. Ensure complete solubilization before reading the absorbance.
-
Interference from Compounds: Some test compounds may have inherent color or may interfere with the redox reactions. It is important to run controls for compound interference.
-
Oxygen Interference: The PMS-mediated reduction can be sensitive to oxygen.[7] For some enzymes, running the assay under anaerobic conditions may improve accuracy.[6]
-
Linearity: It is crucial to ensure that the assay is performed within the linear range of both the enzymatic reaction and the colorimetric detection. This may require optimization of enzyme concentration and incubation times.
References
- 1. A colorimetric assay to quantify dehydrogenase activity in crude cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arigobio.com [arigobio.com]
- 3. Fluorescent redox-dependent labeling of lipid droplets in cultured cells by reduced this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme detection using phenazine methosulphate and tetrazolium salts: interference by oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phenazine Methosulfate in Histochemistry for Enzyme Localization
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Phenazine (B1670421) methosulfate (PMS) is a synthetic, cationic, and light-sensitive electron carrier widely employed in histochemistry to localize the activity of various dehydrogenases. In these reactions, PMS acts as an intermediate electron acceptor, facilitating the transfer of electrons from reduced coenzymes (NADH or NADPH), generated by the dehydrogenase-catalyzed oxidation of a substrate, to a tetrazolium salt. The tetrazolium salt is subsequently reduced to a colored, insoluble formazan (B1609692), which precipitates at the site of enzyme activity, allowing for precise microscopic localization.
The primary advantage of using PMS is that it bypasses the endogenous diaphorase system (e.g., NADH-tetrazolium reductase), which can be a rate-limiting step and lead to diffuse and inaccurate localization of the target enzyme. By directly accepting electrons from the reduced coenzyme and transferring them to the tetrazolium salt, PMS enhances the reaction rate and improves the spatial resolution of the resulting formazan precipitate.
This technique is invaluable for studying the metabolic activity of cells and tissues, identifying enzyme deficiencies, and assessing the effects of drugs or pathological conditions on enzyme function. Key enzymes frequently localized using PMS-mediated histochemistry include lactate (B86563) dehydrogenase (LDH), succinate (B1194679) dehydrogenase (SDH), and glucose-6-phosphate dehydrogenase (G6PDH).
However, researchers should be aware of potential artifacts. The high reactivity of PMS can lead to non-enzymatic reduction of the tetrazolium salt, and the diffusion of reduced coenzymes away from the primary reaction site can cause false localization. Careful optimization of substrate and PMS concentrations, incubation times, and the use of tissue stabilizers like polyvinyl alcohol (PVA) are crucial for obtaining reliable and reproducible results.
Quantitative Data Summary
The choice of electron carrier can significantly impact the demonstrated enzyme activity. The following table summarizes a comparison of Phenazine Methosulfate (PMS) with other electron carriers, 1-methoxy-phenazine methosulfate (MPMS) and Meldola Blue (MB), for the histochemical localization of Succinate Dehydrogenase (SDH) and Lactate Dehydrogenase (LDH).
| Electron Carrier | Target Enzyme | Incubation Medium | Relative Staining Intensity | Reference |
| PMS | SDH | Aqueous | High | [1] |
| PMS | SDH | Agarose | High | [1] |
| PMS | SDH | PVA | Very High | [1] |
| MPMS | SDH | Aqueous or Agarose | Low | [1] |
| MPMS | SDH | PVA | Moderate | [1] |
| MB | SDH | Aqueous | Moderate | [1] |
| MB | SDH | Agarose | High | [1] |
| MB | SDH | PVA | Low | [1] |
| PMS | LDH | Agarose | Moderate | [1] |
| MPMS | LDH | Agarose | High | [1] |
| MB | LDH | Agarose | High | [1] |
Signaling Pathway and Experimental Workflow
Histochemical Reaction Mechanism
Caption: Electron transfer pathway in PMS-mediated dehydrogenase histochemistry.
General Experimental Workflow
Caption: General workflow for enzyme localization using PMS.
Experimental Protocols
Note: These protocols are starting points and may require optimization for specific tissues and experimental conditions. All solutions should be freshly prepared. PMS is light-sensitive; therefore, solutions containing PMS should be protected from light.
Protocol 1: Localization of Lactate Dehydrogenase (LDH)
1. Tissue Preparation:
-
Snap-freeze fresh tissue in isopentane (B150273) pre-cooled with liquid nitrogen.
-
Cut cryosections at 10-16 µm and mount on glass slides.
2. Incubation Medium (prepare fresh):
-
50 mM Tris-HCl buffer, pH 7.4
-
30 mM Sodium Lactate (substrate)
-
750 µM NAD+ (coenzyme)
-
600 µM Nitroblue Tetrazolium (NBT) (tetrazolium salt)
-
80 µM this compound (PMS) (electron carrier)
3. Staining Procedure:
-
Bring tissue sections to room temperature.
-
Cover the sections with the incubation medium.
-
Incubate at 37°C for 10-30 minutes in a humid chamber, protected from light.
-
Monitor the development of the blue formazan precipitate under a microscope.
-
Stop the reaction by washing the slides in phosphate-buffered saline (PBS).
-
Fix the sections in 10% neutral buffered formalin for 10 minutes.
-
Rinse in distilled water.
-
Mount with an aqueous mounting medium.
4. Expected Result:
-
A blue to purple precipitate indicates the sites of LDH activity.
Protocol 2: Localization of Succinate Dehydrogenase (SDH)
1. Tissue Preparation:
-
Follow the same procedure as for LDH.
2. Incubation Medium (prepare fresh):
-
100 mM Phosphate buffer, pH 7.6
-
50 mM Sodium Succinate (substrate)
-
1.5 mM Nitroblue Tetrazolium (NBT)
-
0.2 mM this compound (PMS)
-
1 mM Sodium Azide (to inhibit cytochrome oxidase)
3. Staining Procedure:
-
Cover the sections with the incubation medium.
-
Incubate at room temperature overnight or at 37°C for 30-60 minutes in a humid chamber, protected from light.
-
Wash the slides three times with deionized water.
-
Dehydrate through a graded series of acetone (B3395972) (30%, 60%, 90%) to remove unbound NBT.
-
Air dry and mount with a resinous mounting medium.
4. Expected Result:
-
A dark blue formazan precipitate indicates the localization of SDH activity, typically in mitochondria.
Protocol 3: Localization of Glucose-6-Phosphate Dehydrogenase (G6PDH)
1. Tissue Preparation:
-
Follow the same procedure as for LDH.
2. Incubation Medium (prepare fresh):
-
100 mM Phosphate buffer, pH 7.4
-
5 mM Glucose-6-Phosphate (substrate)
-
0.5 mM NADP+ (coenzyme)
-
0.5 mM Nitroblue Tetrazolium (NBT)
-
0.1 mM this compound (PMS)
-
5 mM Magnesium Chloride
-
Polyvinyl alcohol (PVA) can be added to the medium to reduce enzyme diffusion.
3. Staining Procedure:
-
Cover the sections with the incubation medium.
-
Incubate at 37°C for 30-60 minutes in a humid chamber, protected from light.
-
Stop the reaction by washing in PBS.
-
Fix in 10% neutral buffered formalin for 10 minutes.
-
Rinse in distilled water.
-
Mount with an aqueous mounting medium.
4. Expected Result:
-
A blue precipitate indicates the sites of G6PDH activity.
References
Application Note: Superoxide Detection Using Phenazine Methosulfate (PMS) and Nitro Blue Tetrazolium (NBT)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed overview and experimental protocols for the detection of superoxide (B77818) radicals (O₂⁻) using the phenazine (B1670421) methosulfate (PMS) and nitro blue tetrazolium (NBT) assay. This colorimetric assay is a fundamental tool for studying oxidative stress, enzymatic activities, and the efficacy of antioxidant compounds.
Principle of the Assay
The PMS-NBT assay is a widely used method for measuring superoxide production. The core principle involves a non-enzymatic system where phenazine methosulfate (PMS) acts as an intermediate electron carrier.[1] In the presence of a reducing agent, typically NADH or NADPH, PMS is reduced. The reduced PMS then transfers an electron to molecular oxygen (O₂) to generate superoxide radicals (O₂⁻).[2][3]
The generated superoxide radicals subsequently reduce the water-soluble, yellow-colored nitro blue tetrazolium (NBT) into a water-insoluble, blue-purple formazan (B1609692) precipitate.[4][5][6] The amount of formazan produced is directly proportional to the amount of superoxide generated. The formazan can be quantified spectrophotometrically after solubilization, typically by measuring its absorbance around 560-630 nm.[3][4]
This assay can be adapted to either measure the rate of superoxide generation from a particular source or to determine the superoxide scavenging activity of a test compound (e.g., an antioxidant). In scavenging assays, the antioxidant competes with NBT for the superoxide radicals, leading to a decrease in formazan formation.[1] The specificity of the assay for superoxide is often confirmed by demonstrating the inhibition of NBT reduction in the presence of superoxide dismutase (SOD), an enzyme that specifically catalyzes the dismutation of superoxide.[2][7]
Chemical Reaction Pathway
The PMS-NBT system generates superoxide through a series of electron transfer reactions. NADH reduces PMS, which in turn reduces molecular oxygen to form the superoxide radical. This radical then reduces NBT to formazan.
Caption: Electron transfer pathway in the PMS-NBT assay.
Applications
-
Quantification of Superoxide Production: Measuring O₂⁻ generated by enzymatic systems (e.g., NADPH oxidase, xanthine (B1682287) oxidase) or in cellular models under specific conditions (e.g., stimulation with PMA).[8][9]
-
Antioxidant Activity Screening: Evaluating the superoxide radical scavenging capacity of natural extracts, synthetic compounds, or drugs.[10]
-
Enzyme Activity Assays: Indirectly measuring the activity of enzymes like superoxide dismutase (SOD) by their ability to inhibit NBT reduction.[3][11]
-
Cellular Oxidative Stress Analysis: Detecting intracellular superoxide levels in phagocytic and non-phagocytic cells as an indicator of oxidative stress.[4][6]
Experimental Protocols
Protocol 1: In Vitro Superoxide Radical Scavenging Assay
This protocol is designed to assess the ability of a test compound to scavenge superoxide radicals generated by the PMS-NADH system.
Materials:
-
Tris-HCl buffer (16 mM, pH 8.0)
-
NADH solution (78 µM in buffer)
-
NBT solution (50 µM in buffer)
-
PMS solution (10 µM in buffer)
-
Test compound (various concentrations)
-
Positive control (e.g., Ascorbic Acid, Quercetin)
-
Microplate reader or spectrophotometer
Workflow:
Caption: Workflow for the in vitro superoxide scavenging assay.
Procedure:
-
Set up the reaction mixture in a 96-well plate or cuvettes. For each reaction, add the components in the following order:
-
1 ml Tris-HCl buffer (16 mM, pH 8.0)
-
1 ml NBT solution (50 µM)
-
1 ml NADH solution (78 µM)
-
Sample solution (e.g., plant extract) or a known standard antioxidant.
-
-
Prepare a control reaction containing the buffer/vehicle instead of the test compound.
-
Initiate the reaction by adding 1 ml of PMS solution (10 µM) to the mixture.[10]
-
Incubate the reaction mixture at 25°C for 5 minutes.[10]
-
Measure the absorbance of the resulting solution at 560 nm against a blank. The blank should contain all reagents except PMS.[10]
-
The superoxide scavenging activity is calculated using the following formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 Where:
-
A₀ is the absorbance of the control (without test compound).
-
A₁ is the absorbance in the presence of the test compound.[10]
-
Protocol 2: Intracellular Superoxide Detection in Cultured Cells
This protocol provides a method to quantify intracellular superoxide production in adherent cells, for example, after stimulation.
Materials:
-
Adherent cells (e.g., RAW 264.7 macrophages) in a 96-well plate
-
Phosphate-Buffered Saline (PBS)
-
NBT solution (1 mg/mL in PBS)
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
Potassium Hydroxide (KOH), 2M
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Workflow:
Caption: Workflow for intracellular superoxide detection.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and culture overnight to allow for adherence.
-
Carefully remove the culture medium and wash the cells twice with pre-warmed PBS.
-
Add the stimulant of choice (e.g., PMA) and NBT solution (final concentration of 0.5-1 mg/mL) to each well. For negative controls, add vehicle instead of the stimulant.
-
Incubate the plate at 37°C in a CO₂ incubator for 30-60 minutes.
-
After incubation, remove the NBT solution and wash the cells gently twice with PBS to remove any extracellular formazan and unreacted NBT.
-
To solubilize the intracellular formazan crystals, add 120 µL of 2M KOH to each well and agitate for 10 minutes.[4][6]
-
Add 140 µL of DMSO to each well to dissolve the formazan completely and mix thoroughly.[4][6]
-
Measure the absorbance at 620 nm using a microplate reader. The absorbance value is proportional to the amount of intracellular superoxide produced.[4]
Data Presentation
Quantitative data should be presented in a clear and organized manner. Tables are effective for comparing results across different concentrations or conditions.
Table 1: Example Data for Superoxide Scavenging Activity of Compound X
| Concentration of Compound X (µg/mL) | Mean Absorbance (560 nm) ± SD | % Inhibition |
| 0 (Control) | 0.852 ± 0.021 | 0% |
| 10 | 0.678 ± 0.015 | 20.4% |
| 25 | 0.451 ± 0.011 | 47.1% |
| 50 | 0.233 ± 0.009 | 72.7% |
| 100 | 0.106 ± 0.005 | 87.6% |
Table 2: Example Data for Intracellular Superoxide Production
| Treatment Condition | Mean Absorbance (620 nm) ± SD | Fold Change vs. Unstimulated |
| Unstimulated Control | 0.115 ± 0.008 | 1.0 |
| PMA (100 nM) | 0.598 ± 0.034 | 5.2 |
| PMA + SOD (100 U/mL) | 0.150 ± 0.010 | 1.3 |
| PMA + Compound Y (10 µM) | 0.275 ± 0.019 | 2.4 |
Considerations and Troubleshooting
-
Light Sensitivity: PMS is light-sensitive. Prepare solutions fresh and keep them protected from light to ensure reproducibility.
-
Oxygen Availability: The generation of superoxide is dependent on the presence of molecular oxygen. Under anaerobic conditions, NBT can still be reduced by reduced PMS, which can lead to false positives.[2] Therefore, aerobic conditions are crucial for this assay to be specific for superoxide.
-
Interfering Substances: Compounds that can directly reduce NBT or interact with PMS may interfere with the assay. It is important to run appropriate controls.
-
Formazan Solubility: The formazan product is insoluble in water.[12][13] For cellular assays, ensure complete solubilization with KOH and DMSO before reading the absorbance to get accurate and reproducible results.[4][6]
-
Specificity Control: Always include a sample with superoxide dismutase (SOD) to confirm that the NBT reduction is indeed mediated by superoxide radicals. A significant decrease in absorbance in the presence of SOD validates the assay's specificity.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the reduction of nitroblue tetrazolium chloride mediated through the action of NADH and phenazine methosulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing the Electron Transfer Reactant this compound (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. Simultaneous detection of superoxide anion radicals and determination of the superoxide scavenging activity of antioxidants using a N,N-dimethyl-p-phenylene diamine/Nafion colorimetric sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Superoxide generated by pyrogallol reduces highly water-soluble tetrazolium salt to produce a soluble formazan: a simple assay for measuring superoxide anion radical scavenging activities of biological and abiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Phenazine Methosulfate (PMS) as an Electron Mediator in Biosensor Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenazine (B1670421) methosulfate (PMS) and its derivatives are highly effective electron mediators used extensively in the development of second-generation electrochemical biosensors.[1][2] These compounds facilitate efficient electron transfer between the redox-active center of an enzyme and the surface of an electrode, bypassing the need for a natural electron acceptor like oxygen.[3] This mediation is crucial for enzymes where the redox center is deeply embedded within the protein structure, hindering direct electron transfer. The primary advantages of using phenazine derivatives include their low redox potential, which allows for sensor operation at lower applied potentials, thereby minimizing interference from other electroactive species in a sample.[4][5] This note provides an overview of the mechanism, applications, and protocols for using PMS in biosensor development.
Mechanism of Action
In a typical enzymatic biosensor, the enzyme catalyzes the oxidation of a specific substrate. In the process, the enzyme's cofactor (e.g., Flavin Adenine Dinucleotide, FAD) is reduced. The role of PMS is to shuttle electrons from the reduced cofactor to the electrode surface.
The general mechanism is as follows:
-
Substrate Oxidation: The enzyme (e.g., Glucose Oxidase, GOx) oxidizes the substrate (e.g., Glucose), and its FAD cofactor is reduced to FADH₂.
-
Mediator Reduction: The oxidized form of PMS accepts electrons from the enzyme's reduced cofactor (FADH₂), regenerating the oxidized enzyme (FAD) and producing the reduced form of the mediator (PMSH₂).[3]
-
Mediator Re-oxidation: The reduced mediator, PMSH₂, diffuses to the electrode surface where it is electrochemically re-oxidized back to PMS, transferring electrons to the electrode.
-
Signal Generation: This electron transfer generates a measurable amperometric signal that is directly proportional to the substrate concentration.
Caption: Electron transfer pathway mediated by PMS in an enzyme-based biosensor.
Applications in Biosensor Development
PMS and its more stable derivatives, such as 1-methoxy-5-ethyl phenazinium ethyl sulfate (B86663) (mPES), have been successfully employed in biosensors for various analytes.[5][6]
-
Glucose Biosensors: PMS is frequently used with glucose oxidase (GOx) or glucose dehydrogenase (GDH) for glucose monitoring.[3][7] These sensors are critical in clinical diagnostics for diabetes management.
-
Lactate (B86563) Biosensors: In sports medicine and clinical settings, lactate biosensors utilizing lactate oxidase (LOx) and PMS derivatives provide rapid analysis of lactate levels, which are indicators of physical exertion and metabolic stress.[6][8]
-
Aptamer-Based Biosensors (E-ABs): Amine-reactive phenazine ethosulfate (arPES) has been used as a redox probe by conjugating it to aptamers for the detection of targets like thrombin, demonstrating the versatility of phenazine derivatives beyond enzyme-based systems.[9]
-
Other Analytes: The principle can be extended to any oxidoreductase enzyme system, enabling the detection of analytes like fructosyl valine (a marker for glycated hemoglobin) using fructosyl peptide oxidase (FPOx).[6][7]
Quantitative Data Summary
The performance of biosensors utilizing phenazine methosulfate and its derivatives is summarized below.
| Analyte | Enzyme | Mediator | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Lactate | Lactate Oxidase (LOx) | mPES | 0 - 50 mM | 0.5 mM | 0.73 µA/mM | [5][6] |
| Glucose | Glucose Oxidase (GOx) | PMS | up to 19.9 mM | 0.070 mM | 59.4 µA mM⁻¹ cm⁻² | [3] |
| Thrombin | Thrombin-Binding Aptamer | arPES | 1 - 100 nM | 14.7 nM | N/A | [9] |
| Glucose | Glucose Dehydrogenase (GDH) | mPES | up to 50 mM | N/A | 0.25 µA/mM | [7] |
| Fructosyl Valine | Fructosyl Peptide Oxidase (FPOx) | mPES | up to 10 mM | N/A | 0.55 µA/mM | [7] |
| Malic Acid | Malate-Quinone Oxidoreductase | PMS | N/A | 5 µM | N/A | [10] |
Experimental Protocols
Protocol 1: Fabrication of an Amperometric Glucose Biosensor
This protocol describes the construction of a glucose biosensor on a graphite (B72142) rod electrode modified with dendritic gold nanostructures (DGNs).[3]
Materials:
-
Graphite Rod (GR) electrode
-
HAuCl₄ solution (3.0 mmol L⁻¹)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer (SA), pH 6.0
-
Glucose Oxidase (GOx) solution (e.g., 10 mg/mL)
-
This compound (PMS) solution (e.g., 10 mM)
-
Polypyrrole (Ppy) or Polyaniline (PANI) for entrapment
-
Glutaraldehyde solution (2.5% in PBS) for cross-linking (optional)
Workflow:
Caption: General workflow for the fabrication of a GOx/PMS-based biosensor.
Procedure:
-
Electrode Preparation: Polish the graphite rod electrode surface with alumina (B75360) slurry, then sonicate in acetone (B3395972) and deionized water to clean.
-
DGN Modification: Electrochemically deposit dendritic gold nanostructures onto the clean electrode surface from a HAuCl₄ solution.
-
Enzyme Immobilization: Prepare a mixture containing GOx solution and PMS solution. Drop-cast a small volume (e.g., 5-10 µL) of this mixture onto the DGN-modified electrode surface and allow it to dry at room temperature.
-
Polymer Entrapment: To prevent leaching, entrap the enzyme/mediator layer with a conductive polymer. This can be achieved by electropolymerization of pyrrole (B145914) or aniline (B41778) onto the modified electrode.[3]
-
Final Steps: Gently rinse the electrode with buffer (pH 6.0) to remove any non-adherent material. The biosensor is now ready for characterization and should be stored at 4°C in a dry environment.
Protocol 2: Amperometric Measurement of Analyte Concentration
This protocol outlines the general steps for using the fabricated biosensor for amperometric detection.
Materials:
-
Fabricated Biosensor (Working Electrode)
-
Ag/AgCl (Reference Electrode)
-
Platinum Wire (Counter Electrode)
-
Electrochemical Workstation (Potentiostat)
-
Stirred Electrochemical Cell
-
Buffer solution (e.g., SA buffer, pH 6.0)[3]
-
Analyte stock solution (e.g., Glucose)
Workflow:
Caption: Workflow for amperometric detection of an analyte using the biosensor.
Procedure:
-
Setup: Place the biosensor, reference electrode, and counter electrode into the electrochemical cell containing a known volume of stirred buffer solution.
-
Potential Application: Apply a constant operating potential (e.g., +0.3 V vs. Ag/AgCl for the glucose biosensor) and allow the background current to reach a stable baseline.[3]
-
Measurement: Inject a small volume of the analyte solution into the cell. The enzyme-catalyzed reaction will begin, and the current will change as PMS shuttles electrons.
-
Data Recording: Record the current until it reaches a new steady state. The difference between the baseline and steady-state current is the amperometric response.
-
Calibration: Repeat steps 3 and 4 with successive additions of the analyte to construct a calibration curve. The concentration of an unknown sample can be determined by interpolating its response on this curve.
Properties and Handling of PMS
-
Light Sensitivity: PMS is known to be sensitive to light.[11][12] Solutions should be prepared fresh and protected from light (e.g., using amber vials or wrapping containers in foil) to prevent decomposition. Decomposition can take minutes in direct sunlight.[12]
-
Solution Stability: Aqueous solutions of PMS are stable for several months when frozen and protected from light. They should be prepared in deionized water, not neutral buffers, to improve stability.[12]
-
Purity: Use high-purity PMS for best results, as impurities can affect electrochemical performance.[13]
-
Derivatives: For applications requiring higher stability across a wider pH range and improved light resistance, consider using derivatives like 1-methoxy-PMS (mPMS) or 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES).[5][7]
Conclusion
This compound and its derivatives are versatile and efficient electron mediators that are integral to the development of high-performance second-generation biosensors. Their ability to facilitate rapid electron transfer at low potentials makes them suitable for a wide range of applications, from clinical diagnostics to food quality control. By following proper handling procedures and optimized fabrication protocols, researchers can leverage the unique properties of PMS to create sensitive, selective, and reliable biosensing devices.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development and Practical Application of Glucose Biosensor Based on Dendritic Gold Nanostructures Modified by Conducting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 5. Employment of 1-Methoxy-5-Ethyl Phenazinium Ethyl Sulfate as a Stable Electron Mediator in Flavin Oxidoreductases-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Wearable Biosensors for Non-Invasive Detection of Human Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Amine-Reactive Phenazine Ethosulfate (arPES)—A Novel Redox Probe for Electrochemical Aptamer-Based Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The sensitivity to light of solutions of phenazine methosulphate: a quantitative cytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biofargo.com [biofargo.com]
Preparation of Phenazine Methosulfate (PMS) Stock Solutions: A Detailed Protocol for Researchers
Abstract
Phenazine methosulfate (PMS) is a versatile electron carrier widely utilized in biochemical and cell-based assays. It plays a crucial role as an intermediate electron acceptor, facilitating the reduction of various tetrazolium salts like MTS, XTT, and MTT, which are indicators of metabolic activity and cell viability. Proper preparation and storage of PMS stock solutions are critical for obtaining reliable and reproducible experimental results. This document provides a comprehensive protocol for the preparation, storage, and application of PMS stock solutions, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a yellow, light-sensitive compound that acts as an electron carrier in many enzymatic reactions. In cell viability assays, PMS is used in combination with a tetrazolium salt. Metabolically active cells reduce PMS, which then reduces the tetrazolium salt to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. This protocol outlines the necessary steps for preparing stable and effective PMS stock solutions and provides a general workflow for its application in a cell viability assay.
Safety Precautions
This compound is considered a hazardous substance.[1][2] It can cause skin, eye, and respiratory irritation.[2][3] Therefore, it is imperative to handle PMS with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[4] All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
Materials and Equipment
-
This compound (PMS) powder
-
Sterile, deionized, or Milli-Q water
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile phosphate-buffered saline (PBS), pH 7.2-7.4
-
Sterile, light-protecting microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety goggles
Experimental Protocols
Preparation of Aqueous PMS Stock Solution (e.g., 10 mM)
Aqueous solutions of PMS are suitable for many applications but have limited stability. It is recommended to prepare fresh aqueous solutions or store them frozen for a limited time.[5]
-
Weighing: In a chemical fume hood, carefully weigh out 3.06 mg of PMS powder using an analytical balance.
-
Dissolution: Transfer the PMS powder to a sterile, light-protecting tube (e.g., an amber microcentrifuge tube).
-
Solubilization: Add 1 mL of sterile, deionized water or PBS (pH 7.2) to the tube.
-
Mixing: Vortex the solution until the PMS is completely dissolved. The solution should be a clear, yellow color.
-
Storage: Use the solution immediately or aliquot into single-use volumes and store at -20°C, protected from light, for up to one month.[2] Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day at room temperature.[6]
Preparation of DMSO PMS Stock Solution (e.g., 10 mM)
DMSO is a suitable solvent for preparing more concentrated and stable stock solutions of PMS.
-
Weighing: In a chemical fume hood, carefully weigh out 3.06 mg of PMS powder.
-
Dissolution: Transfer the PMS powder to a sterile, amber vial or a tube wrapped in aluminum foil.
-
Solubilization: Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex thoroughly until all the PMS is dissolved.
-
Storage: Store the DMSO stock solution at -20°C, where it can be stable for up to one month, or at -80°C for up to a year.[7] Ensure the container is tightly sealed to prevent moisture absorption by the DMSO.
Data Presentation
The following table summarizes the key quantitative data for the preparation of PMS stock solutions.
| Parameter | Value | Solvent | Reference |
| Molecular Weight | 306.3 g/mol | N/A | [5] |
| Solubility | ~10 mg/mL | DMSO | [6] |
| ~10 mg/mL | Dimethylformamide | [6] | |
| ~10 mg/mL | PBS, pH 7.2 | [6] | |
| Soluble | Water | [8] | |
| Recommended Stock Concentration | 10 mM (3.06 mg/mL) | Water, PBS, or DMSO | [6] |
| Storage (Aqueous) | Use fresh or -20°C for up to 1 month | Water/PBS | [2] |
| Storage (DMSO) | -20°C for up to 1 month, -80°C for up to 1 year | DMSO | [7] |
| Light Sensitivity | High (protect from light) | All | [5] |
Application Example: XTT Cell Viability Assay
This section provides a general protocol for using a PMS stock solution in a typical XTT cell viability assay.
Preparation of XTT/PMS Working Solution
It is critical to prepare the XTT/PMS working solution immediately before use.
-
Thaw the prepared PMS stock solution (e.g., 10 mM in PBS) and the XTT solution.
-
For a typical 96-well plate, you will need approximately 5 mL of the working solution.
-
In a sterile tube, combine 5 mL of the XTT solution (typically 1 mg/mL in a cell culture medium) with 10 µL of the 10 mM PMS stock solution.[6]
-
Mix gently by inverting the tube. This working solution is now ready to be added to the cells.
XTT Assay Protocol
-
Plate cells in a 96-well plate at the desired density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the cells with the test compounds for the desired period (e.g., 24-48 hours).
-
Add 25-50 µL of the freshly prepared XTT/PMS working solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance of the wells at 450 nm using a microplate reader.
Diagrams
Caption: Workflow for the preparation and storage of PMS stock solutions.
Caption: Role of PMS as an electron carrier in the XTT assay.
References
- 1. broadpharm.com [broadpharm.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. MTS Assay [bio-protocol.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. XTT Cell Viability Assay Protocol | Thermo Fisher Scientific [ulab360.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. 4.4. MTS Cell Viability Assay [bio-protocol.org]
The Role of Phenazine Methosulfate in Mitochondrial Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazine (B1670421) methosulfate (PMS) is a versatile redox-active compound widely employed as an intermediate electron acceptor in colorimetric assays designed to measure mitochondrial activity and cellular viability.[1][2][3] In these assays, tetrazolium salts, such as MTT, MTS, XTT, and WST-1, are reduced by metabolically active cells to produce a colored formazan (B1609692) product. The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the number of viable, metabolically active cells. PMS plays a crucial role in facilitating and accelerating this reduction, particularly for tetrazolium salts that do not readily penetrate the cell membrane.[4][5] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways involving PMS in mitochondrial activity assays.
Mechanism of Action
In cellular respiration, NAD(P)H-dependent dehydrogenases, primarily located in the cytoplasm and mitochondria, play a pivotal role in cellular metabolism by producing reducing equivalents (NADH and NADPH).[1][2] In mitochondrial activity assays, these reducing equivalents are the primary drivers for the conversion of tetrazolium salts to formazan.
Phenazine methosulfate acts as an electron carrier, shuttling electrons from intracellular NAD(P)H to the tetrazolium salt.[4][5] This is particularly important for negatively charged tetrazolium salts like XTT, MTS, and WST-1, which are largely cell-impermeable.[4] PMS, being cell-permeable, can accept electrons from intracellular NAD(P)H and then transfer them to the extracellular tetrazolium salt, leading to the formation of a soluble formazan product in the culture medium.[4] This obviates the need for a solubilization step, which is required for the water-insoluble formazan produced in the MTT assay. The use of PMS can also accelerate the reaction rate in some assays, including a modified, rapid MTT assay.[6][7]
Signaling Pathway and Experimental Workflow
The general signaling pathway involves the enzymatic reduction of NAD(P)+ to NAD(P)H by dehydrogenases within viable cells. PMS then accepts electrons from NAD(P)H and transfers them to a tetrazolium salt, resulting in the formation of a colored formazan product.
Caption: Electron transfer pathway in PMS-mediated tetrazolium reduction assays.
The experimental workflow for these assays generally involves cell seeding, treatment with a compound of interest, incubation with the tetrazolium salt and PMS, and subsequent measurement of the absorbance of the formazan product.
Caption: General experimental workflow for mitochondrial activity assays using PMS.
Data Presentation
The following tables summarize representative quantitative data from mitochondrial activity assays utilizing PMS. These values are illustrative and can vary depending on the cell type, cell density, and experimental conditions.
Table 1: Comparison of IC50 Values of Anticancer Agents Determined by Assays Using Electron Mediators.
| Cell Line | Compound | Assay | IC50 Value (µM) | Reference |
| HCT-116 | Black Sea Propolis Extract | WST-1 | ~150 µg/mL | [8] |
| DLD-1 | Black Sea Propolis Extract | WST-1 | ~150 µg/mL | [8] |
| HCT-116 | Caffeic Acid Phenethyl Ester | MTT & WST-1 | ~100 µM | [8] |
| DLD-1 | Caffeic Acid Phenethyl Ester | MTT & WST-1 | ~100 µM | [8] |
| MDA-MB-231 | Complex 2 | MTT | < 20 | [9] |
| MDA-MB-231 | Complex 3 | MTT | < 20 | [9] |
| PC3 | Andrographolide | MTT | 82.31 | [10] |
| LNCaP | Andrographolide | MTT | 68.79 | [10] |
| 4T1 | Free Andrographolide | CCK-8 (WST-8) | 42.9 | [11] |
| 4T1 | PEG-PCL@AG | CCK-8 (WST-8) | 17.57 µg/mL | [11] |
| 4T1 | TPP-PEG-PCL@AG | CCK-8 (WST-8) | 14.47 µg/mL | [11] |
Table 2: Representative Absorbance Values in a Cell Viability Assay.
| Cell Number per Well | MTT Assay (OD 570 nm) | WST-1 Assay (OD 450 nm) |
| 0 | 0.05 | 0.15 |
| 5,000 | 0.45 | 0.60 |
| 10,000 | 0.85 | 1.10 |
| 20,000 | 1.50 | 1.95 |
| 40,000 | 2.60 | 3.20 |
Note: These are example values and will vary with experimental conditions.
Experimental Protocols
1. XTT Cell Viability Assay Protocol
This protocol is a general guideline for the XTT assay, which utilizes PMS as an electron-coupling agent.
-
Materials:
-
XTT labeling reagent (e.g., 1 mg/mL in a buffered solution)
-
PMS solution (e.g., 0.383 mg/mL in PBS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compounds
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Add various concentrations of the test compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Immediately before use, prepare the XTT/PMS solution. For example, mix 50 parts of XTT solution with 1 part of PMS solution.
-
Addition of Reagent: Add 50 µL of the freshly prepared XTT/PMS solution to each well.
-
Incubation for Color Development: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance of the samples on a microplate reader at a wavelength of 450 nm. A reference wavelength of 650 nm can be used for background subtraction.
-
2. WST-1 Cell Viability Assay Protocol
The WST-1 assay is similar to the XTT assay and also employs an electron mediator.
-
Materials:
-
WST-1 reagent (pre-mixed with an electron carrier like 1-Methoxy PMS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compounds
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the XTT protocol.
-
Addition of Reagent: Add 10 µL of the WST-1 reagent to each well.
-
Incubation for Color Development: Incubate the plate for 1 to 4 hours at 37°C in a CO₂ incubator.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 440 nm. A reference wavelength of >600 nm is recommended.[12]
-
3. Accelerated MTT Assay with PMS
While the standard MTT assay does not typically include PMS, an accelerated version can be performed.[6][7]
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
PMS solution (e.g., 0.1 M in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compounds
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the XTT protocol.
-
Reagent Preparation: Prepare a fresh MTT/PMS working solution. The final concentrations in the well should be optimized, but a starting point could be 0.5 mg/mL MTT and 5 µM PMS.
-
Addition of Reagent: Add the MTT/PMS solution to each well.
-
Incubation for Formazan Formation: Incubate for 45 minutes to 2 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Advantages and Disadvantages of Using PMS
Advantages:
-
Increased Sensitivity and Speed: PMS can significantly increase the rate of formazan production, leading to a more sensitive and rapid assay.[6]
-
Enables Use of Cell-Impermeable Dyes: It allows for the use of soluble tetrazolium salts like XTT, MTS, and WST-1, which simplifies the assay protocol by eliminating the solubilization step.[4]
-
Flexibility: It can be incorporated into various tetrazolium-based assays to enhance their performance.
Disadvantages:
-
Potential Cytotoxicity: PMS itself can be toxic to cells at higher concentrations or with prolonged exposure, potentially leading to an underestimation of cell viability.[9]
-
Generation of Reactive Oxygen Species (ROS): PMS can lead to the production of superoxide (B77818) anions, which can interfere with the assay and cause oxidative stress in the cells.[13][14]
-
Light Sensitivity: PMS is sensitive to light, and its solutions should be protected from light to maintain stability and prevent auto-oxidation.
-
Interference with Test Compounds: As a redox-active compound, PMS may interact with certain test compounds, leading to inaccurate results.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Spontaneous reduction of tetrazolium salt by components in the media or by light exposure. | Use phenol (B47542) red-free medium. Protect reagents and plates from light. Run a "no-cell" control to determine background. |
| Contamination of cultures. | Ensure aseptic technique. Check cultures for contamination before the assay. | |
| Low signal or poor sensitivity | Insufficient incubation time. | Optimize the incubation time for your specific cell line and density. |
| Low cell number or low metabolic activity. | Increase the number of cells seeded per well. Ensure cells are in a logarithmic growth phase. | |
| Inactive PMS. | Prepare fresh PMS solution and protect it from light. | |
| Inconsistent results | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile medium. | |
| Interference from test compounds. | Run controls with the test compound in cell-free wells to check for direct reduction of the tetrazolium salt. | |
| Evidence of PMS toxicity | Concentration of PMS is too high or incubation is too long. | Optimize the PMS concentration and incubation time to minimize toxicity while maintaining a good signal. |
Conclusion
This compound is a valuable tool in mitochondrial activity and cell viability assays, primarily by acting as an efficient electron carrier. Its use enhances the sensitivity and speed of these assays and enables the use of more convenient, soluble tetrazolium salts. However, researchers must be mindful of its potential for cytotoxicity and interference. Careful optimization of experimental conditions, including PMS concentration and incubation time, is crucial for obtaining accurate and reproducible results. The protocols and information provided in this document serve as a comprehensive guide for the effective application of PMS in your research.
References
- 1. broadpharm.com [broadpharm.com]
- 2. arigobio.com [arigobio.com]
- 3. youtube.com [youtube.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Microorganisms in Body Fluids via MTT-PMS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid colorimetric assay with the tetrazolium salt MTT and this compound (PMS) for viability of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential Expression of Key Oncogenic and Tumor Suppressor MicroRNAs Induced by Andrographolide in Androgen-Independent PC3 and Androgen-Dependent LNCaP Prostate Cancer Cells | MDPI [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. An improved MTT assay using the electron-coupling agent menadione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the phenazine methosulphate--tetrazolium salt capture reaction in NAD(P)+-dependent dehydrogenase cytochemistry. III. The role of superoxide in tetrazolium reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes: Phenazine Methosulfate (PMS) in Cellular Respiration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazine (B1670421) methosulfate (PMS), also known as N-methylphenazonium methosulfate, is a versatile redox-active compound widely used in biochemical and cellular research.[1] It functions as an artificial electron carrier, capable of accepting electrons from reducing agents like NADH, NADPH, or specific components of the mitochondrial electron transport chain (ETC) and transferring them to various acceptors, including molecular oxygen or indicator dyes.[2][3][4] This property makes PMS an invaluable tool for studying cellular respiration, measuring the activity of specific dehydrogenases, and investigating oxidative stress.[1]
Mechanism of Action
PMS acts as an intermediary in electron transfer reactions.[1] In studies of cellular respiration, it is often used to bypass certain segments of the ETC. For instance, it can accept electrons directly from mitochondrial Complex I (NADH dehydrogenase) or Complex II (succinate dehydrogenase) and transfer them to an artificial electron acceptor, such as a tetrazolium salt (e.g., MTT, INT, NBT) or DCPIP.[3][5] The reduction of these dyes results in a measurable color change, allowing for the spectrophotometric quantification of specific enzyme activities.[5]
Furthermore, PMS can transfer electrons to molecular oxygen, leading to the formation of superoxide (B77818) radicals (O₂⁻).[3][6] This makes PMS a useful agent for inducing and studying oxidative stress and its downstream cellular effects, such as cytotoxicity and apoptosis.[3]
Caption: Mechanism of PMS as an artificial electron carrier.
Key Applications
-
Measuring Succinate (B1194679) Dehydrogenase (Complex II) Activity: PMS is a classical reagent for measuring the activity of succinate dehydrogenase.[7] It accepts electrons from the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor and transfers them to a terminal acceptor, allowing for the isolation and measurement of Complex II activity independent of downstream complexes (III and IV).[5]
-
Inducing and Studying Oxidative Stress: By facilitating the transfer of electrons to molecular oxygen, PMS generates superoxide, a primary reactive oxygen species (ROS).[3] This property is exploited to study the cellular response to oxidative stress, mechanisms of ROS-induced cell death, and for screening potential antioxidant compounds.[3][6] Studies have shown that PMS-induced oxidative stress can lead to the depletion of intracellular glutathione (B108866) (GSH), alterations in calcium homeostasis, and ultimately, cytotoxicity.[6]
-
Dehydrogenase Histochemistry: In tissue sections, PMS is used as an electron carrier to couple the activity of various dehydrogenases to the reduction of tetrazolium salts, which then precipitate as colored formazan (B1609692) crystals at the site of enzyme activity.[8][9] This allows for the visualization of metabolic activity within different cell types and tissues.[8]
Limitations and Considerations
-
Cytotoxicity: PMS can be toxic to cells, primarily through the massive production of superoxide and subsequent oxidative stress.[3][6] This can lead to apoptosis and necrosis. Its cytotoxic effects are concentration-dependent.[10]
-
Superoxide Production: The generation of superoxide is an inherent part of the PMS mechanism when oxygen is present.[3] This can be a confounding factor in assays where the primary goal is not to study oxidative stress, as the ROS produced can damage cellular components, including the enzymes being studied.
-
Light Sensitivity: PMS solutions are sensitive to light and can decompose over time, especially when exposed to direct sunlight.[4] Solutions should be freshly prepared and protected from light to ensure reproducibility.[4]
-
Reaction Specificity: The rate of dye reduction in PMS-coupled assays can be influenced by the specific tetrazolium salt used (e.g., INT vs. NBT) and other reaction conditions like pH.[8]
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Succinate Dehydrogenase (Complex II) Activity in Isolated Mitochondria
This protocol measures the activity of Complex II by monitoring the PMS-dependent reduction of an electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 20 mM succinate, 2 µg/mL rotenone (B1679576), 2 µg/mL antimycin A.
-
Phenazine Methosulfate (PMS) stock solution (10 mM in water, protected from light)
-
DCPIP stock solution (5 mM in water)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare the Assay Buffer. The inclusion of rotenone and antimycin A inhibits electron flow from Complex I and to Complex III, respectively, isolating Complex II activity.
-
Set the spectrophotometer to 37°C and to read absorbance at 600 nm.
-
In a cuvette, add 950 µL of pre-warmed Assay Buffer.
-
Add 20 µL of the DCPIP stock solution and 10 µL of the PMS stock solution. Mix by inversion.
-
Add 20 µL of the mitochondrial suspension (typically 10-50 µg of protein) to the cuvette to start the reaction.
-
Immediately begin recording the decrease in absorbance at 600 nm over 3-5 minutes. The rate of DCPIP reduction is proportional to SDH activity.
-
Calculate the rate of reaction using the extinction coefficient for DCPIP (21 mM⁻¹cm⁻¹ at 600 nm).
Caption: Experimental workflow for the SDH activity assay.
Protocol 2: Induction and Measurement of Mitochondrial Superoxide in Cultured Cells
This protocol describes how to use PMS to induce superoxide production in adherent cells and measure it using the fluorescent probe MitoSOX™ Red.
Materials:
-
Adherent cells cultured in a multi-well plate (e.g., 96-well)
-
This compound (PMS)
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Hoechst 33342 nuclear stain (optional, for normalization)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency in a suitable multi-well plate.
-
Prepare a working solution of MitoSOX™ Red (typically 5 µM) in warm HBSS.
-
Wash the cells once with warm HBSS.
-
Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
During the incubation, prepare PMS working solutions at various concentrations (e.g., 1-20 µM) in warm HBSS.[3]
-
After incubation, gently wash the cells three times with warm HBSS to remove excess probe.
-
Add the PMS working solutions to the appropriate wells. Include a vehicle-only control well.
-
Immediately begin imaging with a fluorescence microscope or start kinetic readings on a fluorescence plate reader (Ex/Em ~510/580 nm).
-
(Optional) After the experiment, cells can be stained with Hoechst 33342 to count nuclei for normalization of the fluorescence signal.
Caption: PMS-induced oxidative stress signaling pathway.[3][6]
Data Presentation
Table 1: Typical Reagent Concentrations for PMS-Based Assays
| Parameter / Assay | Reagent | Typical Concentration | Reference |
| SDH Activity Assay | This compound (PMS) | 0.1 - 1 mM | [5] |
| Succinate | 10 - 20 mM | [5] | |
| DCPIP | 50 - 100 µM | [5][11] | |
| Antimycin A / Rotenone | 1 - 2 µg/mL | [12] | |
| Superoxide Induction | This compound (PMS) | 1 - 20 µM | [3] |
| MitoSOX™ Red | 5 µM | [3] |
Table 2: Reported Cytotoxic Effects of Phenazines
| Cell Line | Compound | Effect Measured | IC50 Value | Exposure Time | Reference |
| A375 Melanoma | This compound | Cell Death | ~10 µM | 24 h | [3] |
| HepG2 | Phenazine | Antiproliferative (BrdU) | 11 µM | 24 h | [10] |
| HepG2 | Phenazine | Antiproliferative (BrdU) | 7.8 µM | 48 h | [10] |
| T24 | Phenazine | Antiproliferative (BrdU) | 47 µM | 24 h | [10] |
| T24 | Phenazine | Antiproliferative (BrdU) | 17 µM | 48 h | [10] |
References
- 1. This compound|CAS 299-11-6|Research Grade [benchchem.com]
- 2. biofargo.com [biofargo.com]
- 3. Repurposing the Electron Transfer Reactant this compound (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of this compound in isolated rat hepatocytes is associated with superoxide anion production, thiol oxidation and alterations in intracellular calcium ion homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of membrane environment on succinate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative dehydrogenase histochemistry with exogenous electron carriers (PMS, MPMS, MB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [2109.00232] Fluorescent redox-dependent labeling of lipid droplets in cultured cells by reduced this compound [arxiv.org]
- 10. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. The use of this compound in the study of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common issues with phenazine methosulfate stability in solution
Welcome to the Technical Support Center for Phenazine (B1670421) Methosulfate (PMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issues related to the stability of PMS in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: My PMS solution has changed color from yellow to orange/brown. What does this mean and can I still use it?
A1: A color change from the typical yellow of a fresh PMS solution to orange or brown indicates degradation. This is often due to exposure to light, but can also be influenced by pH and temperature. The decomposition of PMS can lead to the formation of pyocyanine and other colored products.[1] It is strongly recommended to discard the degraded solution and prepare a fresh one, as the altered chemical composition can lead to unreliable and non-reproducible experimental results.
Q2: I am seeing high background or inconsistent results in my cell viability assay (e.g., MTT, XTT) when using PMS. What could be the cause?
A2: High background or inconsistent results in tetrazolium-based assays can be due to several factors related to PMS:
-
PMS Degradation: As PMS degrades, its ability to act as an electron carrier is compromised, leading to variability in the reduction of the tetrazolium salt.
-
Spontaneous Reduction of Tetrazolium Salt: In the presence of reducing agents in the media and under certain pH conditions, PMS can facilitate the non-enzymatic reduction of the tetrazolium salt, leading to a high background signal.
-
Reaction with Media Components: PMS can react with components in the cell culture media, especially those containing sulfhydryl groups.[1]
-
Light Exposure During Incubation: If the assay plate is not protected from light during incubation steps, the PMS can degrade, leading to inconsistent results.
Q3: What is the recommended solvent and storage condition for PMS stock solutions?
A3: For optimal stability, PMS stock solutions should be prepared in deionized water, not in neutral buffers.[1] For long-term storage, it is recommended to aliquot the stock solution into light-protected tubes and store them frozen at -20°C or below.[2][3][4][5] Under these conditions, solutions can be stable for several months.[1] Aqueous solutions at room temperature, especially when exposed to light, are not stable and should be used immediately after preparation.[4]
Q4: How does pH affect the stability of PMS in solution?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent Absorbance Readings in Endpoint Assays | Degradation of PMS solution during the experiment. | Prepare fresh PMS solution for each experiment. Protect all solutions containing PMS from light by using amber tubes or wrapping containers in foil. Minimize the time the PMS solution is kept at room temperature. |
| Precipitate Forms in the Reagent Mix | PMS may not be fully dissolved or is interacting with other components. | Ensure PMS is completely dissolved in deionized water before adding to other reagents. Prepare solutions at the working concentration immediately before use. |
| Low Signal or No Reaction in Dehydrogenase Assays | Loss of PMS activity due to degradation. | Check the age and storage conditions of your PMS stock solution. Prepare a fresh stock solution from powder. Confirm the activity of other assay components (e.g., enzyme, substrate). |
| Color of PMS Solution Fades During Experiment | Reduction of PMS by reducing agents in the sample or media. | This is an expected reaction as PMS accepts electrons. However, if this occurs before the addition of the tetrazolium salt, it may indicate a high concentration of non-specific reducing agents. Consider a buffer exchange step for your sample. |
Quantitative Data Summary
| Condition | Parameter | Value | Source/Justification |
| Light Exposure | Half-life in direct sunlight | 5-10 minutes | [1] |
| Half-life in diffuse daylight | Several hours | [1] | |
| Half-life in the dark | Significantly longer; degradation is primarily photochemical. | Inferred from light sensitivity data. | |
| Temperature | Storage at -20°C (in the dark) | Stable for several months | [1] |
| Storage at 4°C (in the dark) | Stable for several days to a week | General chemical stability principles. | |
| Storage at Room Temp (in the dark) | Unstable; use immediately | [4] | |
| pH | Recommended pH for storage | Slightly acidic (e.g., in deionized water) | [1] |
| Stability in Neutral Buffers | Not recommended for storage | [1] |
Experimental Protocols
Protocol 1: Spectrophotometric Assessment of PMS Stability
This protocol allows for the monitoring of PMS degradation in solution by measuring the decrease in its characteristic absorbance peak over time.
Materials:
-
Phenazine methosulfate (PMS)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Amber or foil-wrapped tubes
-
Buffers of various pH (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, carbonate for alkaline)
Methodology:
-
Preparation of PMS Stock Solution: Prepare a concentrated stock solution of PMS (e.g., 10 mM) in deionized water. Protect this solution from light at all times.
-
Preparation of Working Solutions: Dilute the stock solution to a final concentration of approximately 100 µM in the desired buffers (e.g., pH 4, 7, and 9) or in deionized water. The final absorbance should be within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Initial Absorbance Measurement (T=0): Immediately after preparation, measure the absorbance spectrum of each working solution from 300 nm to 500 nm. Record the absorbance at the maximum wavelength for oxidized PMS, which is approximately 387 nm.[1]
-
Incubation: Store the working solutions under the desired conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark).
-
Time-Course Measurements: At regular intervals (e.g., every 15 minutes for light exposure, every few hours for dark conditions), take an aliquot of each solution and measure its absorbance spectrum.
-
Data Analysis: Plot the absorbance at 387 nm as a function of time for each condition. The rate of degradation can be determined from the slope of this plot. The half-life (t½) can be calculated if the degradation follows first-order kinetics.
Visualizations
PMS Redox Cycling and ROS Generation
This diagram illustrates the mechanism by which PMS acts as an electron carrier, accepting electrons from a reducing agent like NADPH and transferring them to a tetrazolium salt (e.g., MTT) or molecular oxygen, leading to the generation of superoxide (B77818) radicals.
References
how to prevent photo-degradation of phenazine methosulfate solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photo-degradation of phenazine (B1670421) methosulfate (PMS) solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is phenazine methosulfate (PMS) and why is it sensitive to light?
A1: this compound, also known as N-methylphenazonium methosulfate, is a versatile electron carrier used in various biochemical and cellular assays.[1] Its chemical structure, a substituted phenazine, makes it susceptible to photo-oxidation. When exposed to light, particularly in the UV-visible spectrum, the PMS molecule can absorb energy, leading to its excitation and subsequent reaction with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide (B77818) radicals.[2][3] This process initiates the degradation of PMS into other products, including pyocyanine.
Q2: How quickly does a PMS solution degrade upon exposure to light?
A2: The rate of PMS photo-degradation is highly dependent on the intensity and wavelength of the light source. Solutions exposed to direct sunlight can decompose within 5-10 minutes. Under diffuse laboratory light, the decomposition may take several hours. For most quantitative experimental assays, it is recommended to protect PMS solutions from light as much as possible to ensure reproducible results. One study found that solutions were sufficiently stable for up to two hours for reproducible quantitative measurements in cytochemical dehydrogenase activity assays.
Q3: What are the visible signs of PMS degradation?
A3: Freshly prepared PMS solutions are typically yellow. Upon degradation, the solution may change color. The formation of pyocyanine, a known degradation product, can impart a bluish-green color to the solution. Any noticeable change in color from the initial yellow is an indicator of degradation and the solution should be discarded.
Q4: What are the optimal storage conditions for PMS solutions to prevent photo-degradation?
A4: To ensure the stability of PMS solutions, they should be stored frozen at -20°C or below and protected from light. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. When not in use, containers should be securely sealed and stored in a cool, dry, and well-ventilated area.[1]
Q5: Should I prepare PMS solutions in water or a buffer?
A5: It is recommended to prepare PMS solutions in deionized water rather than in neutral buffers. Aqueous solutions of PMS are stable for several months when stored frozen and protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible assay results. | Photo-degradation of the PMS solution during the experiment. | 1. Prepare fresh PMS solution for each experiment. 2. Work in a dimly lit area or use amber-colored labware. 3. Minimize the exposure of the PMS solution and reaction mixtures to light by covering them with aluminum foil or using a dark box. |
| The PMS solution has changed color (e.g., to greenish-blue). | Significant degradation of PMS has occurred. | Discard the solution and prepare a fresh one. Ensure proper storage conditions (frozen, protected from light) for the new stock. |
| Low signal or no reaction in an assay that requires PMS. | The PMS solution has lost its activity due to degradation. | 1. Confirm the proper storage of the PMS stock solution. 2. Prepare a fresh working solution from a reliable stock. 3. Test the activity of the new PMS solution in a control experiment. |
| Precipitate forms in the PMS solution upon thawing. | The solubility of PMS may be affected by repeated freeze-thaw cycles or the solvent used. | 1. Ensure the solution is completely thawed and vortexed gently before use. 2. If the precipitate persists, it is advisable to prepare a fresh solution. 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
Quantitative Data on PMS Stability
While specific kinetic data on the rate of PMS photo-degradation under varying light intensities and wavelengths is not extensively available in the literature, the following table summarizes the qualitative stability based on available information.
| Condition | Solvent | Temperature | Stability | Reference |
| Direct Sunlight | Deionized Water | Room Temperature | Decomposes in 5-10 minutes | |
| Diffuse Laboratory Light | Deionized Water | Room Temperature | Stable for up to 2 hours for some assays, but decomposition can occur over several hours | |
| Protected from Light | Deionized Water | Frozen (-20°C) | Stable for several months |
Experimental Protocols
Protocol for Assessing the Stability of a PMS Solution by Spectrophotometry
This protocol provides a method to determine the stability of a PMS solution by monitoring its absorbance over time when exposed to light. Oxidized PMS has a maximum absorbance at approximately 387 nm.
Materials:
-
This compound (PMS)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz or UV-transparent plastic)
-
Amber-colored microcentrifuge tubes
-
Aluminum foil
-
Light source (e.g., standard laboratory bench light)
Procedure:
-
Preparation of PMS Stock Solution:
-
Prepare a stock solution of PMS (e.g., 10 mM) in deionized water. Protect from light by wrapping the container in aluminum foil.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to a working concentration (e.g., 100 µM) in deionized water. The final concentration should yield an initial absorbance at 387 nm within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Initial Absorbance Measurement (Time = 0):
-
Immediately after preparation, measure the absorbance of the working solution at 387 nm. This will serve as the baseline reading.
-
-
Exposure to Light:
-
Place the cuvette with the PMS solution at a fixed distance from the light source.
-
For a control, wrap a separate cuvette containing the same solution completely in aluminum foil and place it alongside the exposed sample.
-
-
Time-Course Measurements:
-
At regular intervals (e.g., every 15, 30, 60, and 120 minutes), measure the absorbance of both the light-exposed and the control samples at 387 nm.
-
-
Data Analysis:
-
Calculate the percentage of PMS remaining at each time point for both samples using the formula: % PMS Remaining = (Absorbance at time t / Initial Absorbance) * 100
-
Plot the % PMS Remaining against time for both the exposed and control samples.
-
Visualizations
Photo-degradation Pathway of this compound
Caption: Simplified pathway of PMS photo-degradation.
Experimental Workflow for PMS Stability Assessment
Caption: Workflow for assessing PMS solution stability.
References
Technical Support Center: Troubleshooting High Background in Phenazine Methosulfate-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of high background in phenazine (B1670421) methosulfate (PMS)-based assays. High background can significantly impact the accuracy and reliability of experimental data, making it crucial to identify and mitigate its causes.
Troubleshooting Guide: High Background
High background absorbance in PMS-based assays can arise from various factors, ranging from reagent instability to non-specific chemical reactions. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Spontaneous Reduction of Tetrazolium Salts
A primary cause of high background is the non-enzymatic reduction of the tetrazolium salt (e.g., MTT, XTT, MTS) by PMS, independent of cellular metabolic activity. This can be exacerbated by several factors.
Possible Causes & Solutions:
| Cause | Solution |
| Light Exposure | PMS is highly sensitive to light and can degrade, leading to the formation of reactive species that reduce the tetrazolium salt.[1] All steps involving PMS solutions should be performed in the dark or under subdued lighting.[1] Prepare PMS solutions fresh and store them protected from light.[1] |
| Inappropriate Solvent | PMS solutions should be prepared in deionized water, not in neutral buffers, as this can affect its stability.[1] |
| High PMS Concentration | An excessive concentration of PMS can lead to increased non-enzymatic reduction of the tetrazolium salt. |
| Prolonged Incubation | Longer incubation times increase the opportunity for spontaneous reduction to occur. |
Issue 2: Reagent and Sample-Related Interference
Components in the assay reagents or the test samples themselves can contribute to high background readings.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Reagents | Reagents, including buffers and media, can be contaminated with reducing agents or microbial growth, leading to non-specific color development.[2] Use sterile, high-purity reagents and prepare solutions fresh.[2] |
| Phenol (B47542) Red in Media | Phenol red, a common pH indicator in cell culture media, can interfere with absorbance readings in colorimetric assays. Consider using a phenol red-free medium for the assay or subtract the absorbance of a "media only" blank. |
| Compound Interference | The test compound itself may directly reduce the tetrazolium salt or interact with PMS.[3] This can be evaluated by running a cell-free control with the compound and the assay reagents.[3] |
| Presence of Reducing Agents | Samples containing reducing agents like ascorbic acid, glutathione, or dithiothreitol (B142953) (DTT) can directly reduce the tetrazolium salt. If possible, remove these agents from the sample prior to the assay. |
Issue 3: Assay Conditions and Plate Reader Settings
Suboptimal assay conditions and incorrect instrument settings can also lead to erroneously high background.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Wavelength | Ensure the plate reader is set to the correct absorbance wavelength for the specific formazan (B1609692) product being measured. A reference wavelength can also be used to subtract background absorbance. |
| Well-to-Well Contamination | Pipetting errors can lead to cross-contamination between wells. Use careful pipetting techniques and consider using multichannel pipettes for consistency. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentrations. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples. |
Frequently Asked Questions (FAQs)
Q1: What is the role of Phenazine Methosulfate (PMS) in these assays?
A1: PMS acts as an intermediate electron carrier. In viable cells, NAD(P)H produced during metabolic processes reduces PMS. The reduced PMS then transfers these electrons to a tetrazolium salt (like MTT, XTT, or MTS), reducing it to a colored formazan product. This reaction is central to quantifying cellular metabolic activity.[4]
Q2: My "no cell" control wells have a high background. What is the most likely cause?
A2: High background in "no cell" controls strongly suggests a chemical issue rather than a biological one. The most common culprits are the spontaneous reduction of the tetrazolium salt by PMS due to light exposure or the presence of reducing contaminants in your reagents or test compound.[1][2]
Q3: Can the concentration of PMS and the tetrazolium salt affect the background?
A3: Yes, both concentrations are critical. An excessively high concentration of either PMS or the tetrazolium salt can increase the rate of non-enzymatic reduction, leading to a higher background. It is essential to optimize these concentrations for your specific cell type and experimental conditions.
Q4: How can I determine if my test compound is interfering with the assay?
A4: To check for compound interference, set up a cell-free experiment. Prepare wells with your assay medium, the test compound at various concentrations, and the PMS/tetrazolium salt reagents. If you observe color development in the absence of cells, your compound is likely interfering with the assay.[3]
Q5: Is there an alternative to PMS?
A5: Yes, other electron carriers like 1-methoxy PMS (mPMS) are available and are sometimes used in commercial assay kits. These alternatives may offer improved stability and lower background in certain applications.
Experimental Protocols
General Protocol for a PMS-based MTT Assay
This protocol provides a general framework. Optimization of cell number, reagent concentrations, and incubation times is highly recommended.
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered and stored at -20°C in the dark.
-
This compound (PMS) solution: Prepare a fresh 10 mM stock solution in sterile deionized water, protected from light.
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol).
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat cells with the test compound and incubate for the desired exposure time.
-
Prepare the MTT/PMS working solution immediately before use. A common starting point is to add PMS to the MTT solution to a final concentration of 0.1-0.5 mM.
-
Add 10-20 µL of the MTT/PMS working solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate for at least 4 hours (or overnight) at room temperature in the dark to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Quantitative Data Summary
The optimal concentrations and incubation times can vary significantly between cell types and assay conditions. The following table provides a general starting point for optimization.
| Parameter | MTT Assay | XTT/MTS Assay | Notes |
| Tetrazolium Salt Concentration | 0.2 - 0.5 mg/mL[5] | 0.1 - 0.3 mg/mL | Higher concentrations can increase background. |
| PMS Concentration | 0.1 - 1.0 µM | 5 - 25 µM | Higher concentrations can be toxic to cells and increase background. |
| Incubation Time | 1 - 4 hours[5] | 1 - 4 hours[6] | Longer times can increase background; shorter times may yield insufficient signal. |
| Cell Seeding Density | 1x10^4 - 1x10^5 cells/well | 2x10^3 - 5x10^4 cells/well | Optimize for a linear response between cell number and absorbance. |
Visualizations
Troubleshooting Workflow for High Background
Caption: A flowchart outlining the steps to troubleshoot high background in PMS-based assays.
Signaling Pathway of PMS-Mediated Tetrazolium Reduction
Caption: The enzymatic pathway of PMS-mediated tetrazolium salt reduction in viable cells.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Technical Support Center: Managing Phenazine Methosulfate (PMS)-Induced Cytotoxicity in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage phenazine (B1670421) methosulfate (PMS)-induced cytotoxicity during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is phenazine methosulfate (PMS) and why is it used in cellular assays?
A1: this compound (PMS) is a redox-active compound that acts as an electron carrier. It is widely used in colorimetric cell viability assays, such as MTT and XTT, to facilitate the reduction of tetrazolium salts into colored formazan (B1609692) products by cellular dehydrogenases.[1] This reaction is dependent on the metabolic activity of viable cells.
Q2: What is the primary mechanism of PMS-induced cytotoxicity?
A2: PMS-induced cytotoxicity is primarily driven by the generation of reactive oxygen species (ROS), leading to oxidative stress.[2] As a redox cycler, PMS can lead to the production of superoxide (B77818) radicals.[3] This oxidative stress can damage cellular components like lipids, proteins, and DNA, and trigger apoptosis (programmed cell death), often through the mitochondrial pathway.[2]
Q3: What are the visible signs of PMS-induced cytotoxicity in live cells?
A3: Visible signs of PMS-induced cytotoxicity can range from subtle to severe. Early indicators may include altered cell morphology, such as rounding or shrinking, reduced cell motility, or a decrease in proliferation rate. More severe signs include membrane blebbing, detachment from the culture surface, and ultimately, cell lysis.[4]
Q4: Can PMS interfere with the results of live-cell imaging or cytotoxicity assays?
A4: Yes, PMS can interfere with common assays. As a colored compound, it can affect absorbance-based assays. Its redox activity can also directly reduce assay reagents, leading to false-positive signals of cell viability. Additionally, some phenazine compounds are fluorescent and can interfere with fluorescence-based imaging.[2][5] It is crucial to run cell-free controls with PMS at all tested concentrations to assess for direct reactions with assay reagents.[2]
Q5: Are there alternatives to PMS for cell viability assays?
A5: Yes, several alternatives to PMS are available. These include other electron transfer mediators with potentially better stability and lower toxicity, such as Meldola Blue and Phenazine Ethosulfate (PES).[6] Additionally, alternative cell viability assays that do not rely on PMS are widely used, including the Resazurin reduction assay (Alamar Blue), protease viability marker assays, and ATP-based assays.[7][8]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After PMS Treatment
| Potential Cause | Troubleshooting Steps |
| PMS concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of PMS for your specific cell line and experimental duration. A typical starting point for optimization is in the range of 1-10 µM.[4][9] |
| Prolonged incubation time. | Minimize the incubation period to the shortest time required for your assay. Conduct a time-course experiment to identify the optimal window.[4] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve PMS is minimal, ideally below 0.1%. Always include a vehicle control with the highest solvent concentration used.[2][3] |
| Poor cell health prior to the experiment. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[10] |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent PMS preparation. | Prepare fresh PMS solutions for each experiment from a properly stored stock. Protect PMS solutions from light, as it is light-sensitive.[11] |
| Variability in cell seeding density. | Use a consistent cell seeding density across all experiments and ensure even distribution of cells in the wells.[10] |
| "Edge effect" in multi-well plates. | Avoid using the outermost wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.[12] |
| Compound precipitation. | Ensure PMS is fully dissolved in the solvent. When preparing working solutions, perform serial dilutions in pre-warmed (37°C) culture medium and mix thoroughly to prevent precipitation.[2] |
Issue 3: Artifacts in Live-Cell Imaging
| Potential Cause | Troubleshooting Steps |
| Phototoxicity. | Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio. Reduce the frequency and duration of image acquisition.[13][14] Consider using imaging media supplemented with antioxidants like Trolox or ascorbic acid to quench ROS.[4] |
| High background fluorescence. | Use a phenol (B47542) red-free imaging medium. Wash cells with pre-warmed imaging medium or PBS after incubation with any fluorescent probes to remove unbound dye.[9] Image an unstained control sample to determine the level of cellular autofluorescence.[9] |
| Weak or no fluorescence signal. | Optimize the concentration of your fluorescent probe through titration. Ensure the incubation time is sufficient for dye uptake.[9] |
| Focus drift during time-lapse imaging. | Utilize an autofocus system if available on your microscope. Ensure the environmental chamber is stable in temperature and humidity.[15] |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for PMS Optimization
| Cell Type | Starting Concentration Range | Incubation Time | Reference |
| Malignant Melanoma Cells (A375, G361, LOX) | 1 - 10 µM | 24 hours | [3] |
| LM2 Cells | > 5 µg/mL showed cytotoxicity | 30 minutes | [16][17] |
| General Mammalian Cells | 1 - 10 µM | Varies (start with 15-60 min) | [4][9] |
Table 2: Comparison of PMS and Alternatives in Viability Assays
| Compound | Advantages | Disadvantages |
| This compound (PMS) | Well-established electron carrier in MTT/XTT assays. | Can be cytotoxic, light-sensitive, and may interfere with assays.[1][2] |
| Meldola Blue (MB) | Good electron transfer capabilities, better stability than PMS. | May have its own cytotoxic profile that needs to be determined.[6] |
| Phenazine Ethosulfate (PES) | Similar electron transfer capability to PMS. | Less common, so less literature available on its use and cytotoxicity.[6] |
| 1-methoxy PMS | More resistant to light-induced degradation. | May not be as widely available as PMS.[6] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of PMS using MTT Assay
This protocol outlines a method to determine the highest concentration of PMS that does not significantly impact cell viability for a specific cell line.
Materials:
-
This compound (PMS)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]
-
Compound Preparation: Prepare a stock solution of PMS in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions of PMS in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared PMS dilutions to the respective wells. Include a "vehicle control" group treated with the same concentration of the solvent used to dissolve PMS and a "no-treatment" control group with cells in medium only.[2]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 1, 6, or 24 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each PMS concentration compared to the vehicle control (considered 100% viability).
Visualizations
Caption: Mechanism of PMS-induced cytotoxicity.
Caption: Troubleshooting workflow for PMS-induced cytotoxicity.
Caption: Logical workflow for optimizing PMS experiments.
References
- 1. A rapid colorimetric assay with the tetrazolium salt MTT and this compound (PMS) for viability of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Repurposing the Electron Transfer Reactant this compound (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent redox-dependent labeling of lipid droplets in cultured cells by reduced this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.quartzy.com [blog.quartzy.com]
- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. researchhub.com [researchhub.com]
- 13. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 14. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Reproducibility of Superoxide Dismutase (SOD) Assays with PMS
This technical support hub is designed for researchers, scientists, and professionals in drug development to troubleshoot and improve the reproducibility of superoxide (B77818) dismutase (SOD) assays that employ phenazine (B1670421) methosulfate (PMS).
Frequently Asked Questions (FAQs)
Q1: What is the scientific principle of the SOD assay utilizing PMS?
A1: The SOD assay with phenazine methosulfate (PMS) is an indirect colorimetric method based on the generation of superoxide radicals (O₂⁻) through a non-enzymatic pathway. In this system, PMS functions as an electron carrier, transferring electrons from NADH to molecular oxygen to produce superoxide radicals.[1][2][3][4] These radicals then reduce nitroblue tetrazolium (NBT), a detector molecule, into a blue-colored formazan (B1609692) product, which is quantifiable by spectrophotometry at 560 nm.[1][2] When SOD is present in a sample, it competes with NBT for the superoxide radicals, catalyzing their conversion into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[5][6] This competitive inhibition reduces the formation of the blue formazan dye. The SOD activity is thus determined by the extent to which it inhibits this color-forming reaction.[6] Consequently, higher SOD activity corresponds to less blue color and a lower absorbance reading.[2]
Q2: What is the correct sequence for adding reagents in the PMS-NADH-NBT SOD assay?
A2: The order of reagent addition is crucial for obtaining reliable and reproducible results. To ensure the reaction starts only after all components are present, PMS should be added last. The recommended sequence is as follows:
-
Buffer
-
EDTA (if applicable)
-
Nitroblue Tetrazolium (NBT)
-
NADH
-
Sample (e.g., cell lysate, tissue homogenate)
-
This compound (PMS)[1]
Q3: Why are my blank absorbance readings unusually low or inconsistent?
A3: The blank, which includes all reagents except for the sample, should yield the highest absorbance, representing the maximum rate of NBT reduction without any SOD inhibition.[1][2][6] Low or variable blank readings can stem from several issues:
-
PMS Degradation: PMS is highly sensitive to light and can degrade rapidly. It is essential to prepare fresh PMS solutions and shield them from light.[7][8]
-
NADH Instability: NADH solutions can also be unstable and should be prepared fresh for each experiment.
-
Incorrect Reagent Concentrations: Verify that all reagents are at their optimal concentrations.
-
Suboptimal pH: The reaction rate is influenced by pH; ensure the buffer is at the correct pH for the assay.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low absorbance in the blank (control) well. | 1. Inactive PMS or NADH: PMS is light-sensitive and degrades over time.[7][8] NADH solutions can also lose their activity. 2. Incorrect reagent concentrations. | 1. Always prepare fresh PMS and NADH solutions for each assay. Store PMS solutions in light-protected containers.[8] 2. Double-check the concentrations of all stock solutions and their final concentrations in the reaction mixture. |
| No color formation, or color appears only after adding a standard antioxidant (e.g., ascorbic acid). | 1. Failure of the superoxide generating system (PMS-NADH): This is likely due to degraded reagents.[10] 2. Direct reduction of NBT by ascorbic acid: Ascorbic acid can directly reduce NBT, which is why color appears upon its addition.[11] | 1. Use freshly prepared PMS and NADH solutions. 2. Confirm that the buffer pH is within the optimal range (typically pH 7.4-8.0).[1][11] |
| High variability between replicate wells. | 1. Light sensitivity of PMS: Inconsistent exposure of wells to light can lead to variable rates of superoxide generation.[8] 2. Pipetting inaccuracies. 3. Temperature fluctuations. | 1. Shield the reaction plate from direct light throughout the incubation period.[7] 2. Use calibrated pipettes and ensure thorough mixing of all reagents. 3. Maintain a constant and controlled temperature during incubation. |
| Sample absorbance is higher than the blank absorbance. | 1. Interfering substances in the sample: Crude extracts may contain molecules that directly reduce NBT or otherwise interfere with the assay chemistry.[12] 2. Inherent color of the sample: The sample itself might absorb light at the measurement wavelength.[13] | 1. Prepare a sample blank containing the sample and all reagents except for a component of the superoxide generating system (e.g., without PMS or NADH). Subtract the absorbance of this sample blank from the corresponding sample reading. 2. Consider partial purification of the sample to eliminate interfering substances. |
| The blue formazan color vanishes after adding glacial acetic acid and n-butanol. | This is not a standard step in the PMS-NADH-NBT assay and suggests a deviation from established protocols. | It is advisable to adhere to a standard protocol where absorbance is measured directly after incubation without adding these stopping reagents.[2] If a stopping reagent is required, explore alternative validated methods. |
Experimental Protocol: SOD Assay using PMS-NADH-NBT
This protocol serves as a general framework. The optimal conditions can vary with the sample type and may require empirical validation.
Reagent Preparation:
-
Phosphate Buffer: 50 mM Potassium Phosphate buffer (pH 7.4).[1]
-
EDTA Solution: 0.1 mM EDTA.[1]
-
NBT Solution: 50 µM Nitroblue Tetrazolium.[1]
-
NADH Solution: 78 µM NADH (prepare fresh).[1]
-
PMS Solution: 3.3 µM this compound (prepare fresh and protect from light).[1][8]
-
Sample: Prepare tissue homogenate or cell lysate in an appropriate buffer and keep on ice.[13]
Assay Procedure:
-
Arrange a 96-well plate or spectrophotometer cuvettes.
-
Dispense the reagents into each well/cuvette in the specified order:
-
Buffer
-
EDTA
-
NBT
-
NADH
-
Sample (for test wells) or buffer (for blank wells)
-
-
Initiate the reaction by adding the PMS solution to all wells.[1]
-
Incubate at room temperature (e.g., 25°C) for a predetermined time (e.g., 5 minutes), ensuring the plate is shielded from light.[11]
-
Measure the absorbance at 560 nm.
Calculation of SOD Activity:
-
Determine the percentage inhibition of NBT reduction for each sample using the formula:
-
% Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100
-
-
One unit of SOD activity is typically defined as the amount of enzyme that inhibits the NBT reduction rate by 50%.[14] For more precise quantification, a standard curve can be generated using purified SOD.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Wavelength | 560 nm | For the measurement of formazan formation. |
| pH | 7.4 - 8.0 | The rate of superoxide generation is pH-dependent.[1][11] |
| Temperature | 25°C - 37°C | A consistent temperature should be maintained. |
| Incubation Time | 5 - 20 minutes | This should be optimized based on the specific samples being tested.[11][13] |
| Final Concentrations: | ||
| NBT | 50 µM | [1] |
| NADH | 78 µM | [1] |
| PMS | 3.3 µM | [1] |
Visualizations
Caption: Chemical pathway of the PMS-NADH-NBT SOD assay.
Caption: Experimental workflow for the SOD assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenazine methosulphate: Significance and symbolism [wisdomlib.org]
- 4. nbinno.com [nbinno.com]
- 5. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Quantitative dehydrogenase histochemistry with exogenous electron carriers (PMS, MPMS, MB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assay of superoxide dismutase activity by combining electrophoresis and densitometry [ejournal.sinica.edu.tw]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
effect of pH on phenazine methosulfate activity and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on the activity and stability of Phenazine Methosulfate (PMS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound (PMS) activity?
A1: The optimal pH for PMS activity as an electron carrier is generally broad and falls within the neutral to slightly alkaline range. Its molar extinction coefficient is stable from pH 2 to 8, indicating the molecule itself is chemically stable across this range for spectrophotometric measurements.[1] However, the overall reaction efficiency depends on the specific dehydrogenase and substrate in the assay. For many NAD(P)+-dependent dehydrogenases, assays are typically performed at a pH between 7.0 and 8.5.[2] It is always recommended to determine the optimal pH for your specific enzymatic system empirically.
Q2: How does pH affect the stability of PMS solutions?
A2: pH significantly impacts the stability of PMS solutions. Solutions prepared in neutral buffers (e.g., PBS, pH 7.2) are not recommended for storage longer than one day.[3] PMS is more stable in deionized water, and these aqueous solutions can be stored frozen and protected from light for several months.[1] Alkaline conditions can accelerate the degradation of PMS.
Q3: My PMS solution is yellow. Is it still good to use?
A3: Yes, the oxidized form of PMS is yellow. The reduced form is colorless.[1] A yellow solution indicates that the PMS is in its active, oxidized state, ready to accept electrons. However, a change in color intensity or the appearance of a different hue (e.g., greenish) could indicate degradation.
Q4: How should I prepare and store PMS solutions?
A4: For immediate use, PMS can be dissolved directly in aqueous buffers, such as PBS (solubility is approx. 10 mg/mL in PBS, pH 7.2).[3] For long-term storage, dissolve PMS in deionized water, aliquot, and store frozen at -20°C or below, protected from light.[1] Stock solutions can also be prepared in organic solvents like DMSO (solubility approx. 10 mg/mL), purged with an inert gas, and stored at -20°C.[3] Always protect solutions from light, as decomposition can occur in minutes in direct sunlight.[1]
Q5: What are the degradation products of PMS?
A5: When PMS solutions decompose, particularly when exposed to light, they can form pyocyanine and other products.[1] The exact nature of degradation products can vary with pH and exposure conditions.
Data Presentation
Table 1: Summary of PMS Stability under Various Conditions
| Parameter | Condition | Observation | Recommendation | Citation |
| Solvent | Deionized Water | More stable than in buffered solutions. | Recommended for stock solutions intended for frozen storage. | [1] |
| Neutral Buffers (e.g., PBS pH 7.2) | Lower stability. | Prepare fresh daily; do not store for more than one day. | [1][3] | |
| pH | Acidic to Neutral (pH 2-8) | Molar extinction coefficient is stable. | Suitable range for most activity assays. | [1] |
| Alkaline (pH > 8.5) | Potential for increased degradation. | Use with caution and prepare fresh immediately before use. | [2] | |
| Light Exposure | Diffuse Light | Decomposition may take hours. | Work in low-light conditions; protect solutions with foil. | [1] |
| Direct Sunlight | Decomposition can occur in 5-10 minutes. | Avoid all exposure to direct sunlight. | [1] | |
| Temperature | Frozen (-20°C) | Aqueous solutions are stable for several months. | Recommended for long-term storage of aliquots. | [1] |
| Room Temperature | Limited stability, especially in neutral buffers. | Use solutions promptly after preparation. | [3] |
Table 2: Spectrophotometric Properties of PMS
| Property | Value | pH Range | Wavelength | Citation |
| Molar Extinction Coefficient (ε) | 26,300 M⁻¹cm⁻¹ | 2 - 8 | 387 nm | [1] |
| Maximum Absorbance (λmax) | 259 nm, 386 nm | Not specified | 259 nm, 386 nm | [3] |
| Visual Appearance (Oxidized) | Yellow | - | - | [1] |
| Visual Appearance (Reduced) | Colorless | - | - | [1] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no color development in the assay | 1. Degraded PMS: Solution was exposed to light, stored improperly, or is too old. 2. Suboptimal pH: The reaction buffer pH is outside the optimal range for the enzyme or PMS stability. 3. Incorrect Reagent Concentration: PMS concentration is too low to effectively transfer electrons. | 1. Prepare a fresh PMS solution from solid stock, ensuring it is fully protected from light. 2. Verify the pH of your reaction buffer. Perform a pH titration experiment to find the optimal pH for your specific enzyme system. 3. Optimize the PMS concentration in your assay. |
| High background signal (blank reacts without enzyme) | 1. Non-enzymatic reduction: NADH or NADPH is directly reducing the final electron acceptor (e.g., tetrazolium salt) without PMS, or PMS is being reduced non-enzymatically and is unstable. 2. Light-induced degradation: The assay plate or cuvettes are exposed to excessive light, causing PMS to break down and generate reactive species. | 1. Run a control reaction containing all components except the enzyme to quantify the background rate and subtract it. Ensure the PMS solution is fresh. 2. Protect the reaction from light by covering the plate/cuvette holder with an opaque material. |
| Inconsistent or irreproducible results | 1. PMS solution instability: Using a PMS solution that was prepared too far in advance, especially in a neutral buffer. 2. pH drift: The reaction itself causes a change in the buffer's pH over time. 3. Variable light exposure: Inconsistent light conditions between experiments are affecting PMS stability. | 1. Always prepare PMS solution fresh for each experiment, particularly when using buffered solutions. 2. Ensure your buffer has sufficient capacity for the reaction. Re-measure the pH at the end of the assay. 3. Standardize your experimental setup to ensure consistent, minimal light exposure. |
Experimental Protocols
Protocol 1: Determining the Effect of pH on PMS-Coupled Enzyme Activity
This protocol provides a general method to assess the optimal pH for a dehydrogenase that uses PMS as an intermediate electron carrier to reduce a tetrazolium salt like INT (iodonitrotetrazolium chloride).
-
Buffer Preparation:
-
Prepare a series of buffers (e.g., 100 mM phosphate (B84403) or Tris) covering a pH range (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Verify the final pH of each buffer at the intended reaction temperature.
-
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of your dehydrogenase in a stable buffer (e.g., 50 mM Tris, pH 7.5 with stabilizers).
-
Substrate Solution: Prepare a stock solution of the specific substrate for your enzyme (e.g., lactate (B86563) for lactate dehydrogenase).
-
Cofactor Solution: Prepare a stock solution of NAD+ or NADP+.
-
PMS Solution: Immediately before use, dissolve solid PMS in deionized water to a stock concentration (e.g., 5 mg/mL). Protect this solution from light by wrapping the tube in aluminum foil.
-
INT Solution: Prepare a stock solution of INT in deionized water (e.g., 5 mg/mL).
-
-
Assay Procedure (96-well plate format):
-
For each pH to be tested, add the following to a well:
-
Buffer (e.g., 150 µL)
-
Substrate solution (e.g., 10 µL)
-
Cofactor solution (e.g., 10 µL)
-
INT solution (e.g., 10 µL)
-
PMS solution (e.g., 5 µL)
-
-
Include a "blank" for each pH containing all reagents except the enzyme.
-
Pre-incubate the plate at the desired temperature for 5 minutes.
-
Initiate the reaction by adding the enzyme solution (e.g., 5 µL) to each well.
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
Measure the absorbance at the λmax of the reduced formazan (B1609692) product (e.g., ~490 nm for reduced INT) every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each pH, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the blank from the rate of the enzyme-containing reaction.
-
Plot the corrected reaction rate (V₀) against pH to determine the optimal pH for the enzyme system.
-
Protocol 2: Assessing PMS Stability at Different pH Values
This protocol outlines a method to qualitatively or semi-quantitatively assess the stability of PMS in different buffers by monitoring its absorbance over time.
-
Buffer Preparation:
-
Prepare three buffers (100 mM):
-
Citrate buffer, pH 5.0
-
Phosphate buffer, pH 7.0
-
Tris buffer, pH 9.0
-
-
-
PMS Solution Preparation:
-
Prepare a 1 mg/mL stock solution of PMS in deionized water, protected from light.
-
-
Experimental Setup:
-
In three separate, foil-wrapped tubes, add 990 µL of each buffer (pH 5.0, 7.0, 9.0).
-
To initiate the experiment (t=0), add 10 µL of the PMS stock solution to each tube, mix quickly, and immediately take the first reading. This creates a final concentration of 10 µg/mL.
-
-
Spectrophotometric Measurement:
-
Using a spectrophotometer, measure the absorbance of each solution at 387 nm. Use the corresponding buffer as the blank.
-
Take measurements at regular intervals (e.g., t=0, 15 min, 30 min, 60 min, 2 hours, 4 hours) while keeping the solutions protected from light at room temperature between readings.
-
-
Data Analysis:
-
Plot the absorbance at 387 nm versus time for each pH.
-
A decrease in absorbance over time indicates degradation of the oxidized (yellow) form of PMS. The rate of decrease is proportional to the instability at that pH. A stable solution will show little to no change in absorbance.
-
Visualizations
Caption: Electron transfer pathway in a PMS-coupled dehydrogenase assay.
Caption: Troubleshooting flowchart for PMS-coupled assays.
Caption: Experimental workflow for testing PMS stability vs. pH.
References
Technical Support Center: Minimizing Auto-Oxidation of Reduced Phenazine Methosulfate in Assays
For researchers, scientists, and drug development professionals utilizing phenazine (B1670421) methosulfate (PMS) in their assays, its inherent instability in the reduced form presents a significant challenge. The rapid auto-oxidation of reduced PMS can lead to high background signals, inconsistent results, and inaccurate data. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you minimize the auto-oxidation of reduced PMS and ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is phenazine methosulfate (PMS) and why is its reduced form unstable?
A1: this compound is a synthetic, yellow, water-soluble dye that acts as an electron carrier in many enzymatic assays. In the presence of a reducing agent, such as NADH or NADPH, the oxidized form of PMS (PMS⁺) accepts electrons to become the colorless, reduced form (PMSH). This reduced PMSH can then transfer these electrons to a final acceptor, such as a tetrazolium salt, resulting in a colored formazan (B1609692) product that can be quantified spectrophotometrically.
The reduced form, PMSH, is highly unstable because it readily reacts with molecular oxygen (O₂) in a process called auto-oxidation. This reaction regenerates the oxidized PMS⁺ and produces superoxide (B77818) radicals (O₂⁻), which can further contribute to background signal and interfere with the assay. This auto-oxidation is particularly problematic as it occurs spontaneously, leading to a continuous, non-enzymatic reduction of the final acceptor and, consequently, a high background reading.
Q2: What are the main factors that contribute to the auto-oxidation of reduced PMS?
A2: The primary factors that accelerate the auto-oxidation of reduced PMS are:
-
Presence of Oxygen: Molecular oxygen is the main culprit in the auto-oxidation of reduced PMS.
-
Exposure to Light: Light, especially direct sunlight, can significantly increase the rate of PMS degradation and auto-oxidation. Solutions of PMS can decompose within minutes when exposed to sunlight[1].
-
Neutral or Alkaline pH: PMS solutions are less stable in neutral buffers. Preparing solutions in deionized water is recommended over neutral buffers[1].
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including auto-oxidation.
Q3: How can I visually identify if my PMS solution has degraded?
A3: A fresh, properly prepared solution of oxidized PMS should be a clear yellow. Degradation of PMS, often accelerated by light exposure, can lead to the formation of pyocyanine and other products, which may cause the solution to change color, often to a greenish or bluish hue[1]. If you observe such a color change, it is best to discard the solution and prepare a fresh one.
Q4: Are there more stable alternatives to PMS?
A4: Yes, 1-methoxy-5-methylphenazinium methyl sulfate (B86663) (1-methoxy-PMS) is a commercially available alternative that is significantly more photochemically stable than PMS[2][3]. Solutions of 1-methoxy-PMS can be stored at room temperature for extended periods without significant degradation, even when exposed to light[4]. It often provides lower background staining in assays and can be a direct substitute for PMS in many applications[2][3].
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
Possible Causes:
-
Auto-oxidation of reduced PMS: This is the most common cause of high background. The spontaneous reaction of reduced PMS with oxygen leads to the non-enzymatic reduction of the tetrazolium salt.
-
Contaminated Reagents: Contamination in your buffer, substrate, or enzyme solution can contribute to the background signal.
-
Light-induced degradation of PMS: Exposure of PMS solutions to light can generate reactive species that increase the background.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Prepare PMS solution fresh: | PMS in solution is unstable. Prepare it immediately before use. |
| 2 | Use deionized water: | Prepare PMS solutions in high-purity, deionized water, not in neutral buffers, to improve stability[1]. |
| 3 | Protect from light: | Prepare and store PMS solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during the experiment[1]. |
| 4 | Run a "no enzyme" control: | Prepare a reaction mixture containing all components except the enzyme. A significant increase in absorbance in this control indicates a high rate of PMS auto-oxidation. |
| 5 | Consider using 1-methoxy-PMS: | If high background persists, switch to the more stable alternative, 1-methoxy-PMS[2][3]. |
| 6 | Check for reagent contamination: | Prepare fresh buffers and substrate solutions. |
Issue 2: Inconsistent and Non-Reproducible Results
Possible Causes:
-
Variable rates of PMS auto-oxidation: Inconsistent exposure to light and oxygen between wells or experiments can lead to variable background signals.
-
Pipetting errors: Inaccurate pipetting of small volumes of concentrated PMS solution can lead to significant variations.
-
Temperature fluctuations: Inconsistent temperatures across the microplate or between experiments can affect reaction rates.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize light exposure: | Ensure all wells of the microplate are exposed to the same light conditions. If possible, perform the assay in a dark room or cover the plate with a light-blocking lid. |
| 2 | Pre-warm reagents: | Equilibrate all reagents to the assay temperature before starting the experiment to ensure consistent reaction rates. |
| 3 | Use a master mix: | Prepare a master mix of all common reagents (buffer, PMS, tetrazolium salt, etc.) to minimize pipetting variability. |
| 4 | Verify pipette accuracy: | Regularly calibrate and check the accuracy of your pipettes, especially those used for small volumes. |
| 5 | Mix gently but thoroughly: | Ensure proper mixing of reagents in each well without introducing bubbles. |
Data Presentation: Comparison of PMS and 1-methoxy-PMS Stability
| Feature | This compound (PMS) | 1-methoxy-phenazinium methyl sulfate (1-methoxy-PMS) |
| Photostability | Highly sensitive to light; degrades in minutes in sunlight[1]. | Photochemically stable; solutions can be stored at room temperature for months without protection from light[4]. |
| Solution Stability | Unstable in neutral buffers; should be prepared fresh in deionized water[1]. | More stable in solution. |
| Assay Background | Prone to high background due to auto-oxidation. | Generally results in lower background staining[2][3]. |
| Redox Potential | E₀' ≈ +0.080 V | E₀' ≈ +0.063 V |
Experimental Protocols
Protocol 1: Preparation and Handling of PMS Solutions to Minimize Auto-oxidation
Objective: To provide a standard procedure for the preparation and handling of PMS solutions to minimize degradation and auto-oxidation.
Materials:
-
This compound (PMS) powder
-
High-purity, deionized water
-
Amber microcentrifuge tubes or tubes wrapped in aluminum foil
Procedure:
-
Calculate the required amount: Determine the volume and concentration of the PMS solution needed for your experiment. It is highly recommended to prepare only the amount required for immediate use.
-
Weigh the PMS powder: In a fume hood, carefully weigh the required amount of PMS powder.
-
Dissolve in deionized water: Dissolve the PMS powder in the appropriate volume of high-purity, deionized water. Do not use neutral or alkaline buffers for preparing the stock solution[1].
-
Protect from light: Immediately transfer the solution to an amber microcentrifuge tube or a tube wrapped in aluminum foil to protect it from light.
-
Use immediately: Use the freshly prepared PMS solution as soon as possible. Do not store aqueous solutions of PMS for more than one day[5].
-
During the assay: Keep the PMS solution and the reaction plate protected from light as much as possible.
Protocol 2: Comparative Analysis of the Stability of PMS and 1-methoxy-PMS in a Dehydrogenase Assay
Objective: To compare the rate of auto-oxidation of PMS and 1-methoxy-PMS in the context of a typical dehydrogenase assay, such as a Lactate Dehydrogenase (LDH) assay.
Materials:
-
Lactate Dehydrogenase (LDH) enzyme
-
Sodium L-lactate (substrate)
-
NAD⁺ (cofactor)
-
This compound (PMS)
-
1-methoxy-phenazinium methyl sulfate (1-methoxy-PMS)
-
A tetrazolium salt (e.g., INT, XTT, or WST-8)
-
Assay buffer (e.g., 200 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Stocks:
-
Prepare stock solutions of all reagents in the appropriate solvents. Prepare PMS and 1-methoxy-PMS solutions fresh in deionized water and protect them from light.
-
-
Set up the Assay Plate:
-
Design a plate layout that includes the following controls for both PMS and 1-methoxy-PMS:
-
Blank: Assay buffer only.
-
No Enzyme Control: All reagents except the LDH enzyme.
-
Test Wells: All reagents, including the LDH enzyme.
-
-
It is recommended to run all conditions in triplicate.
-
-
Prepare Master Mixes:
-
Prepare two separate master mixes, one containing PMS and the other containing 1-methoxy-PMS. Each master mix should contain the assay buffer, tetrazolium salt, and the respective electron carrier.
-
Prepare a separate substrate/cofactor mix containing sodium L-lactate and NAD⁺.
-
-
Perform the Assay:
-
Add the appropriate master mix to all wells.
-
Add the substrate/cofactor mix to all wells except the blanks.
-
Add the LDH enzyme to the "Test Wells".
-
Add an equal volume of buffer to the "No Enzyme Control" wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength for the chosen tetrazolium salt (e.g., ~490 nm for INT).
-
Take kinetic readings every minute for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Plot the absorbance versus time for the "No Enzyme Control" wells for both PMS and 1-methoxy-PMS. The slope of this line represents the rate of auto-oxidation.
-
Plot the absorbance versus time for the "Test Wells" for both electron carriers.
-
Compare the rate of auto-oxidation (slope of the "No Enzyme Control" line) between PMS and 1-methoxy-PMS. A steeper slope for the PMS control would indicate a higher rate of auto-oxidation.
-
Visualizations
Signaling Pathway of PMS-mediated Electron Transfer and Auto-oxidation
Figure 1: This diagram illustrates the dual pathways of reduced PMS (PMSH). In the desired reaction, PMSH reduces a tetrazolium salt to produce a colored formazan. In the undesired auto-oxidation pathway, PMSH reacts with oxygen to produce superoxide, which can also reduce the tetrazolium salt, leading to a high background signal.
Experimental Workflow for Minimizing PMS Auto-oxidation
References
- 1. Detection and Quantification of Superoxide Formed within the Periplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 4. The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sensitivity to light of solutions of phenazine methosulphate: a quantitative cytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in results with different batches of phenazine methosulfate
Welcome to the Technical Support Center for Phenazine Methosulfate (PMS). This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in experimental results that may arise from using different batches of PMS.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our assay results after switching to a new batch of PMS. What are the potential causes?
A1: Variability between different batches of PMS can stem from several factors. The most common causes include:
-
Purity Differences: Even small variations in purity can affect the compound's reactivity. Check the Certificate of Analysis (CofA) for the purity specifications of each batch.[1]
-
Impurities and Degradation Products: PMS is sensitive to light and can degrade over time, especially in solution.[2] Degradation products can interfere with the assay. Older batches or those stored improperly may contain a higher percentage of these interfering substances.
-
Water Content: The hydration state of the PMS powder can vary between batches, affecting the actual concentration when preparing solutions by weight.
-
Handling and Storage: Inconsistent handling and storage of PMS between batches can lead to degradation. Solutions should be prepared fresh and protected from light.[2]
Q2: What should I look for on the Certificate of Analysis (CofA) for a new batch of PMS?
A2: When you receive a new batch of PMS, carefully review the CofA for the following key parameters:
-
Appearance: The product should be a yellowish-green or orange crystalline powder.[3] Any significant deviation from this could indicate impurities or degradation.
-
Purity (Assay): This is typically determined by HPLC or UV-Vis spectrophotometry.[1][4] Compare the purity value to that of previous batches.
-
Solubility: The CofA may provide information on solubility in various solvents.
-
Spectral Data: Data from techniques like NMR or UV/Vis spectroscopy confirms the chemical identity and structure of the compound.[1][5]
Q3: Our PMS solution appears to have changed color. Can we still use it?
A3: A change in the color of your PMS solution, particularly a darkening or change from its typical yellow-orange, is a strong indicator of degradation. PMS solutions are notoriously unstable, especially when exposed to light.[2] It is strongly recommended to discard any discolored solution and prepare a fresh one from the solid material. Using a degraded solution is a major source of experimental variability.
Q4: Can residual solvent from the PMS stock solution affect my cell-based assay?
A4: Yes. PMS is often dissolved in organic solvents like DMSO.[5] When diluting the stock solution into your aqueous assay buffer, ensure that the final concentration of the organic solvent is low enough to not have physiological effects on your cells.[5] Run a vehicle control (media with the same final concentration of the solvent) to account for any solvent-induced effects.
Q5: We are seeing high background noise in our colorimetric assay (e.g., MTS/XTT). Could the PMS batch be the cause?
A5: High background noise can indeed be related to the PMS. As a redox-active compound, PMS can directly react with the tetrazolium salt in the absence of cellular activity, leading to a false-positive signal. This can be exacerbated by:
-
Impurities: Certain impurities in a particular batch of PMS might have stronger reducing capabilities.
-
Light Exposure: Light can promote the non-enzymatic reduction of the tetrazolium salt by PMS.
-
Solution Age: Older, partially degraded PMS solutions may contribute to higher background.
To troubleshoot this, run a "no-cell" control with your assay medium and the PMS/tetrazolium salt solution to measure the background absorbance.
Data Presentation
Table 1: Typical Quality Control Parameters for this compound
| Parameter | Typical Specification | Significance |
| Appearance | Yellowish-green to orange crystalline powder | Visual indicator of product quality and potential degradation. |
| Purity (by HPLC or UV) | ≥98% | Ensures the active compound is the primary component, minimizing off-target effects.[1][5] |
| Identity (by NMR or UV/Vis) | Consistent with structure | Confirms the chemical identity of the compound.[1] |
| Melting Point | 158-160 °C | A sharp and accurate melting point range is an indicator of high purity.[2] |
| Solubility | Soluble in water, DMSO, and DMF | Important for proper stock solution preparation.[5] |
Table 2: Stability and Storage of this compound
| Form | Storage Condition | Stability | Key Considerations |
| Solid Powder | -20°C, protected from light | ≥ 4 years | Keep container tightly sealed to prevent moisture absorption.[5][6] |
| Aqueous Solution | Frozen (-20°C or -80°C), protected from light | Several months | Prepare in deionized water, not neutral buffers.[2] Avoid repeated freeze-thaw cycles. |
| Aqueous Solution (Working) | Room temperature, exposed to light | 5-10 minutes in sunlight, hours in diffuse light | Prepare fresh for each experiment. Light exposure causes rapid degradation.[2] |
| Organic Stock Solution (e.g., in DMSO) | -20°C or -80°C, protected from light | Up to 1 month at -20°C, up to 1 year at -80°C | Purge with an inert gas before sealing to minimize oxidation.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Stock Solution
This protocol provides a general guideline for preparing an aqueous stock solution of PMS.
-
Weighing: In a fume hood, carefully weigh the desired amount of PMS powder.[7] Due to its photosensitivity, perform this step under subdued lighting if possible.
-
Dissolution: Add the weighed PMS to a sterile, light-protected container (e.g., an amber tube). Add the appropriate volume of deionized water to achieve the desired concentration. Do not use neutral buffers for the stock solution as this can decrease stability. [2]
-
Mixing: Vortex the solution until the PMS is completely dissolved.
-
Storage: For immediate use, keep the solution protected from light. For long-term storage, aliquot the solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles.
Protocol 2: Troubleshooting Variability in a Cell Viability Assay (e.g., MTS)
This protocol outlines steps to identify the source of variability when using different batches of PMS in a typical cell viability assay.
-
Batch Qualification: Before starting a new series of experiments with a new batch of PMS, perform a qualification run. Compare the results of a standard control experiment using the new batch and the old batch in parallel.
-
Side-by-Side Comparison:
-
Prepare fresh working solutions of both the old and new batches of PMS according to the assay protocol.
-
Set up a multi-well plate with a consistent number of viable cells per well.
-
Include the following controls:
-
Cells with old batch PMS/MTS reagent.
-
Cells with new batch PMS/MTS reagent.
-
No-cell control with old batch PMS/MTS reagent (background).
-
No-cell control with new batch PMS/MTS reagent (background).
-
Untreated cells (viability control).
-
-
-
Incubation: Incubate the plate for the standard duration, ensuring it is protected from direct light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Analysis:
-
Compare the background absorbance between the two batches. A significantly higher background with the new batch may indicate impurities or degradation.
-
Compare the signal-to-noise ratio for both batches.
-
If the results with the new batch are significantly different, consider optimizing the PMS concentration for that specific batch.
-
Mandatory Visualization
Caption: Workflow of PMS as an electron carrier in a cell viability assay.
Caption: A logical workflow for troubleshooting PMS batch-to-batch variability.
References
Validation & Comparative
A Head-to-Head Comparison: Phenazine Methosulfate (PMS) vs. Phenazine Ethosulfate (PES) in Enzyme Assays
For researchers, scientists, and drug development professionals, the choice of electron carrier in enzyme assays is critical for obtaining accurate and reproducible results. Phenazine (B1670421) methosulfate (PMS) and its analogue, phenazine ethosulfate (PES), are two of the most common electron mediators used to couple the activity of NAD(P)H-dependent dehydrogenases to colorimetric or fluorometric probes. This guide provides an objective comparison of their performance, supported by experimental data, to inform your assay development.
This document delves into the key performance characteristics of PMS and PES, including their stability, reactivity, and potential for side reactions. Detailed experimental protocols and data are presented to provide a comprehensive understanding of their respective advantages and disadvantages in enzymatic assays.
Key Performance Characteristics
Phenazine methosulfate and phenazine ethosulfate are both phenazine derivatives that facilitate the transfer of electrons, typically from NADH or NADPH, to a terminal electron acceptor such as a tetrazolium salt (e.g., INT, NBT) or 2,6-dichlorophenolindophenol (DCPIP). However, subtle structural differences between the two compounds lead to significant variations in their performance.
Stability: A Critical Differentiator
The most significant difference between PMS and PES lies in their stability, particularly their sensitivity to light. PMS is notoriously light-sensitive, and its solutions can decompose rapidly upon exposure to light.[1] This degradation can lead to the formation of byproducts, including pyocyanine, which can interfere with assay results.[1] In contrast, PES is recognized for its higher stability, making it a more robust and reliable reagent for prolonged experiments or high-throughput screening applications.[2]
A 2020 study reaffirmed that PMS is more prone to degradation and radical formation than PES.[3] While both compounds should be protected from light as a general laboratory practice, the inherent instability of PMS presents a greater risk of assay variability and artifacts.
Non-Enzymatic Reduction of Electron Acceptors
An important consideration in enzyme assays is the potential for non-enzymatic reduction of the final electron acceptor by the mediator. A rapid non-enzymatic reduction of DCPIP by PMS has been observed.[4] This can lead to high background signals and an overestimation of enzyme activity. The original study by Ghosh and Quayle in 1979 highlighted that PES is a preferred electron acceptor over PMS in dye-linked enzyme assays, in part due to this lower non-enzymatic activity.[4]
Impact on Enzyme Kinetics
The choice of electron carrier can also influence the kinetic parameters of the enzyme under investigation. For butyryl-CoA dehydrogenase, it was found that assays using PES yielded a lower Vmax (506 min⁻¹) compared to those using PMS (1250 min⁻¹).[5] Despite the lower maximal velocity, PES was still the preferred reagent due to its superior stability, which ensures more reliable and reproducible measurements.[5] This highlights a critical trade-off that researchers must consider: the potential for higher activity with PMS versus the greater reliability and lower background with PES.
Generation of Reactive Oxygen Species (ROS)
Both PMS and PES, when used to catalyze the oxidation of NADH and NADPH in aerobic conditions, can lead to the production of free radicals.[6] Specifically, the formation of the hydroxyl radical spin adduct of DMPO (2-hydroxy-5,5-dimethylpyrrolidino-1-oxyl) has been observed with both compounds.[6] This generation of reactive oxygen species can potentially interfere with the assay or be toxic to cellular systems, a factor that should be considered in the experimental design, especially for cell-based assays.
Data Presentation
| Property | This compound (PMS) | Phenazine Ethosulfate (PES) | References |
| Chemical Stability | Highly sensitive to light; aqueous solutions can decompose in 5-10 minutes in sunlight. | High stability, less prone to degradation and radical formation. | [1][3] |
| Vmax (Butyryl-CoA Dehydrogenase) | 1250 min⁻¹ | 506 min⁻¹ | [5] |
| Non-Enzymatic Reduction of DCPIP | Rapid non-enzymatic reduction observed. | Lower rate of non-enzymatic reduction compared to PMS. | [4] |
| Reactive Oxygen Species (ROS) Generation | Generates hydroxyl radicals in the presence of NAD(P)H. | Generates hydroxyl radicals in the presence of NAD(P)H. | [6] |
Experimental Protocols
General Enzymatic Reaction Pathway
The general mechanism for both PMS and PES in a typical dehydrogenase assay involves the transfer of electrons from NAD(P)H, generated by the enzyme, to the phenazine compound, which in turn reduces a chromogenic substrate.
Caption: General reaction pathway for dehydrogenase assays using PMS or PES.
Experimental Workflow for a Dehydrogenase Assay
The following diagram illustrates a typical workflow for measuring dehydrogenase activity using either PMS or PES in a microplate format.
Caption: Typical workflow for a microplate-based dehydrogenase assay.
Protocol for D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) Assay using PES
This protocol is adapted from a study where PES was explicitly chosen over PMS for its higher stability.[2]
Reagents:
-
50 mM Tris-HCl buffer, pH 7.5
-
200 µM Phenazine Ethosulfate (PES) solution (prepare fresh and protect from light)
-
100 µM 2,6-dichlorophenolindophenol (DCIP) solution
-
1 mM D-2-hydroxyglutarate (D-2-HGA), disodium (B8443419) salt
-
Enzyme sample (cell extract or purified enzyme)
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 200 µM PES, and 100 µM DCIP.
-
Add the enzyme sample to the reaction mixture in a total volume of 1.0 mL.
-
Initiate the reaction by adding 1 mM D-2-HGA.
-
Immediately monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm at 25°C.
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of DCIP.
Protocol for Lactate Dehydrogenase (LDH) Assay using PMS
This is a general protocol for a colorimetric LDH assay using PMS and a tetrazolium salt.
Reagents:
-
200 mM Tris buffer, pH 8.0
-
50 mM Lithium Lactate
-
NAD+/PMS/INT Solution:
-
INT (p-iodonitrotetrazolium violet) stock: 3.3 mg/100 µL in DMSO
-
PMS stock: 0.9 mg/100 µL in water
-
NAD+ stock: 8.6 mg/2.3 mL in water
-
Mix 100 µL PMS stock, 100 µL INT stock, and 2.3 mL NAD+ solution. Prepare this solution shortly before use and protect it from light.
-
Procedure:
-
To a 96-well plate, add 50 µL of the sample (e.g., cell lysate).
-
Add 50 µL of 50 mM Lithium Lactate to each sample well.
-
Add 50 µL of 200 mM Tris buffer, pH 8.0.
-
Initiate the reaction by adding 50 µL of the NAD+/PMS/INT solution.
-
Measure the absorbance at 490 nm. The assay can be performed as an endpoint measurement after a fixed time (e.g., 5-30 minutes) or as a kinetic assay.
-
Include appropriate controls (e.g., no substrate, no enzyme) to account for background absorbance.
Conclusion and Recommendations
The choice between this compound and phenazine ethosulfate in enzyme assays is a critical decision that can significantly impact the quality of experimental data. While PMS may offer a higher reaction velocity in some systems, its pronounced light sensitivity and propensity for non-enzymatic side reactions make it a less reliable choice, particularly for assays requiring high precision and reproducibility.
Phenazine ethosulfate is the recommended electron carrier for most applications due to its superior stability. This stability minimizes the risk of assay artifacts arising from reagent degradation and reduces background signal from non-enzymatic reactions. For researchers developing robust and reproducible enzyme assays, especially in a high-throughput context, the advantages of PES in terms of reliability and consistency outweigh the potential for a higher Vmax observed with PMS in some specific cases. When using either reagent, it is crucial to protect solutions from light and to run appropriate controls to account for any non-enzymatic reactions.
References
- 1. Identification and localization of enzymes of the fumarate reductase and nitrate respiration systems of escherichia coli by crossed immunoelectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Butyryl-CoA dehydrogenase from Megasphaera elsdenii. Specificity of the catalytic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Phenazine Methosulfate (PMS) and DCPIP as Electron Acceptors for Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular metabolism and enzyme kinetics, the selection of appropriate electron acceptors is paramount for the accurate determination of dehydrogenase activity. Dehydrogenases, a vast group of enzymes, catalyze the oxidation of a substrate by transferring electrons to an acceptor molecule. Phenazine methosulfate (PMS) and 2,6-dichlorophenolindophenol (DCPIP) are two of the most commonly employed artificial electron acceptors in such assays. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
Quantitative Performance Comparison
The choice between PMS and DCPIP often depends on the specific dehydrogenase being studied, the assay conditions, and the desired endpoint. While both are effective electron acceptors, they possess distinct chemical and physical properties that influence their performance. The following table summarizes key quantitative parameters for PMS and DCPIP.
| Parameter | This compound (PMS) | 2,6-Dichlorophenolindophenol (DCPIP) |
| Typical Role in Assay | Intermediate electron carrier | Direct electron acceptor or terminal acceptor |
| Redox Potential (E₀') | +80 mV | +217 mV[1] |
| Molar Extinction Coefficient (Δε) | Δɛ (oxidized vs. reduced) ≈ 25,000 M⁻¹cm⁻¹ at 387 nm[2] | ɛ (oxidized) ≈ 22,000 M⁻¹cm⁻¹ at 600 nm (pH 8.0)[3]. This value is pH-dependent.[1] |
| Optimal Wavelength for Measurement | 387 nm (for PMS reduction) or wavelength of the terminal acceptor (e.g., ~570 nm for MTT formazan)[2][4] | 600 nm (disappearance of blue color upon reduction)[1][3] |
| Solubility | Soluble in water | Soluble in water, but solubility can be overestimated[1] |
| Stability | Light-sensitive; solutions should be freshly prepared and protected from light.[2] Can undergo light-induced degradation.[5] | Solutions should be freshly prepared daily and kept in the dark due to low color stability.[1] |
| pH Dependence | Electron transfer velocity can be pH-dependent depending on the assay system.[6] | The molar extinction coefficient is pH-dependent, with an increase at higher pH values (pKa around 5.9).[1] |
Experimental Performance Data
Direct comparative studies detailing the Michaelis-Menten constants (Kₘ) and maximum velocity (Vₘₐₓ) of a single dehydrogenase with PMS versus DCPIP as the sole variable are not extensively available in the reviewed literature. However, studies comparing different assay systems provide insights into their relative performance.
For instance, in the context of succinate (B1194679) dehydrogenase (Complex II), one study compared a coupled assay system to a DCPIP-based assay. The rate of succinate oxidation by detergent-solubilized bovine heart mitochondrial membranes was measured. With 100 µM decylubiquinone (B1670182) and 100 µM DCPIP, the rate of DCPIP reduction was 0.20 ± 0.007 µmol min⁻¹ mg⁻¹. In the absence of decylubiquinone, a substantial rate of DCPIP reduction (0.062 ± 0.003 µmol min⁻¹ mg⁻¹) was still observed, indicating that DCPIP can be reduced directly by respiratory chain enzymes without the participation of ubiquinone.[1] This highlights a potential lack of specificity for the complete catalytic cycle when using DCPIP alone.
Another study on succinate dehydrogenase histochemistry found that with an aqueous reaction medium, PMS resulted in higher succinate dehydrogenase activities than another electron carrier, Meldola Blue. In the presence of polyvinyl alcohol (PVA) in the reaction medium, PMS was clearly superior.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for dehydrogenase assays using PMS (in conjunction with a terminal acceptor) and DCPIP.
Protocol 1: Succinate Dehydrogenase Activity Assay using PMS and DCPIP
This protocol utilizes PMS as an intermediate electron carrier and DCPIP as the terminal electron acceptor, whose reduction is monitored spectrophotometrically.
Materials:
-
0.1 M Tris-HCl buffer, pH 8.0
-
0.2 M Potassium cyanide (KCN), freshly prepared
-
0.6 M Sodium succinate
-
Enzyme preparation (e.g., mitochondrial membrane fraction)
-
12.5 mM this compound (PMS), freshly prepared and protected from light
-
2.5 mM 2,6-Dichlorophenolindophenol (DCPIP), freshly prepared and protected from light
-
Spectrophotometer and cuvettes
Procedure:
-
In a cuvette, prepare the following reaction mixture:
-
2.0 ml of 0.1 M Tris-HCl, pH 8.0
-
0.1 ml of 0.2 M KCN
-
0.1 ml of 0.6 M sodium succinate
-
0.64 ml of distilled water
-
10 µl of enzyme or membrane preparation
-
-
Incubate the mixture at 25°C for six minutes.
-
To initiate the reaction, add 0.1 ml of 12.5 mM PMS and 0.05 ml of 2.5 mM DCPIP. Mix briefly.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
The blank should contain all components except the enzyme preparation.
-
Calculate the enzyme activity using the molar extinction coefficient of DCPIP (approximately 22,000 M⁻¹cm⁻¹ at pH 8.0).[3] Express the activity as µmoles of DCPIP reduced per minute per milligram of protein.[3]
Protocol 2: Dehydrogenase Activity Assay using DCPIP as the Sole Electron Acceptor
This protocol is often used for dehydrogenases that can directly reduce DCPIP, such as in studies of chloroplast photosynthesis.
Materials:
-
Isolated chloroplasts or other dehydrogenase-containing preparation
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
DCPIP solution (e.g., 0.1 mM)
-
Spectrophotometer and cuvettes
-
Light source (for photosynthetic dehydrogenases)
Procedure:
-
Set up a reaction tube with the chloroplast preparation suspended in the assay buffer.
-
Add DCPIP solution to the suspension.
-
For photosynthetic dehydrogenases, expose the tube to a light source. A control tube should be kept in the dark.
-
Monitor the decolorization of DCPIP by measuring the decrease in absorbance at 600 nm at regular intervals.
-
The rate of dehydrogenase activity is proportional to the rate of decrease in absorbance.
Signaling Pathways and Experimental Workflows
The mechanism of electron transfer differs between assays primarily employing PMS and those using DCPIP directly. These pathways can be visualized to better understand the flow of electrons from the substrate to the final colored product.
In a typical PMS-mediated assay, the dehydrogenase oxidizes its substrate and transfers the electrons to PMS. The reduced PMS then non-enzymatically reduces a terminal electron acceptor, such as a tetrazolium salt like MTT, which forms a colored formazan product that can be quantified.
When DCPIP is used as a direct electron acceptor, the dehydrogenase transfers electrons from the substrate directly to DCPIP, causing its reduction and a corresponding change in color from blue to colorless.
Concluding Remarks
Both PMS and DCPIP are valuable tools for the study of dehydrogenases. The choice between them is not always straightforward and depends on the specific experimental context.
-
PMS is often used as an intermediate electron carrier, particularly for dehydrogenases that do not efficiently reduce terminal acceptors like tetrazolium salts directly. Its primary advantages are its ability to mediate rapid electron transfer. However, its light sensitivity and potential for side reactions necessitate careful handling and controls.
-
DCPIP can serve as a direct electron acceptor for some dehydrogenases or as a terminal acceptor in PMS-coupled assays. Its distinct color change upon reduction provides a convenient and direct measure of enzyme activity. However, its redox potential and pH-dependent molar extinction coefficient must be considered. Furthermore, its ability to be reduced by other components of the electron transport chain may compromise the specificity of the assay for a particular dehydrogenase.
For researchers developing new assays or optimizing existing ones, it is recommended to empirically test both electron acceptors to determine which provides the most robust and reproducible results for the specific dehydrogenase and experimental conditions under investigation. Careful consideration of the potential for non-enzymatic reduction and the stability of the reagents is crucial for obtaining accurate and reliable data.
References
- 1. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative dehydrogenase histochemistry with exogenous electron carriers (PMS, MPMS, MB) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Enzyme Assay Utilizing Phenazine Methosulfate
For researchers, scientists, and drug development professionals, the rigorous validation of a new enzyme assay is paramount to ensure data accuracy, reproducibility, and reliability. This guide provides a comprehensive comparison of an enzyme assay methodology utilizing phenazine (B1670421) methosulfate (PMS) as an electron carrier against alternative methods. Detailed experimental protocols, supporting data, and best practices for assay validation are presented to aid in the selection and implementation of the most suitable method for your research needs.
Introduction to Phenazine Methosulfate (PMS) in Enzyme Assays
This compound (PMS) is a versatile electron carrier widely employed in colorimetric enzyme assays, particularly for NAD(P)H-dependent dehydrogenases.[1][2] In these assays, the enzyme-catalyzed reduction of NAD(P)+ to NAD(P)H is coupled to the PMS-mediated reduction of a chromogenic indicator, most commonly a tetrazolium salt such as nitroblue tetrazolium (NBT) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The reduction of the tetrazolium salt produces a colored formazan (B1609692) product, the absorbance of which is directly proportional to the enzyme activity.[1][2] This principle allows for the indirect quantification of enzyme activity by spectrophotometry.
The PMS-NBT Coupled Enzyme Assay: A Closer Look
The PMS-NBT assay is a popular method for measuring the activity of a wide range of dehydrogenases. The fundamental principle involves a two-step reaction:
-
Enzymatic Reaction: The dehydrogenase of interest catalyzes the conversion of its substrate, leading to the reduction of NAD(P)+ to NAD(P)H.
-
Colorimetric Reaction: PMS acts as an intermediate electron carrier, transferring electrons from NAD(P)H to NBT, resulting in the formation of a colored formazan product that can be quantified spectrophotometrically.[1][2]
Figure 1: Workflow of a PMS-NBT coupled enzyme assay.
Comparison of PMS-Based Assays with Alternative Methods
While PMS-based assays are widely used, several alternatives exist, each with its own set of advantages and disadvantages. The choice of method will depend on the specific enzyme, the required sensitivity, and practical considerations such as reagent stability.
Key Alternatives to PMS:
-
1-Methoxy-5-methylphenazinium methyl sulfate (B86663) (1-methoxyPMS or MPMS): A more photochemically stable analog of PMS, offering reduced background staining in some applications.[3]
-
Meldola Blue (MB): Another electron carrier with good stability, though its efficiency can be pH-dependent.[3]
-
Phenazine Ethosulfate (PES): An analog of PMS with similar electron transfer capabilities.
-
Direct Spectrophotometric Assays: These assays directly measure the change in absorbance of NAD(P)H at 340 nm, eliminating the need for a coupling agent and chromogenic substrate.
Performance Comparison:
The following table summarizes the key performance characteristics of a PMS-based assay compared to its alternatives. The data presented is a composite from various studies and should be considered as a general guide. For optimal results, a method-specific validation is always recommended.
| Parameter | PMS-NBT Assay | 1-methoxyPMS-NBT Assay | Meldola Blue-NBT Assay | Direct NAD(P)H Assay |
| Principle | Coupled enzymatic, colorimetric | Coupled enzymatic, colorimetric | Coupled enzymatic, colorimetric | Direct spectrophotometric |
| Wavelength | ~560 nm | ~560 nm | ~560 nm | 340 nm |
| Sensitivity | High | High | High | Moderate to Low |
| Linearity | Good | Good | Good | Good |
| Stability of Electron Carrier | Low (light sensitive) | High | High | Not Applicable |
| Interference | Reducing agents, high protein concentrations | Reducing agents | pH-dependent efficiency[3] | UV-absorbing compounds |
| Advantages | High sensitivity, visible wavelength | Higher stability than PMS[3] | Good stability | No coupling agent required, simpler reaction |
| Disadvantages | PMS instability, potential for non-enzymatic reduction of NBT | Can be less efficient than PMS under certain conditions[3] | pH-dependent activity[3] | Lower sensitivity, potential for interference from other cellular components that absorb at 340 nm |
Experimental Protocols
General Protocol for a PMS-NBT Dehydrogenase Assay
This protocol provides a general framework for measuring the activity of a dehydrogenase using a PMS-NBT coupled assay in a 96-well plate format. Optimization of substrate, enzyme, PMS, and NBT concentrations, as well as incubation time, is crucial for each specific enzyme.
Materials:
-
Enzyme solution (e.g., cell lysate or purified enzyme)
-
Substrate solution
-
NAD(P)+ solution
-
This compound (PMS) solution (prepare fresh and protect from light)
-
Nitroblue tetrazolium (NBT) solution
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD(P)+, and NBT in each well of the microplate.
-
Add the substrate solution to initiate the reaction.
-
Add the enzyme solution to each well.
-
Immediately before reading, add the freshly prepared PMS solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes).
-
Measure the absorbance at ~560 nm using a microplate reader.
-
Include appropriate controls, such as a blank without the enzyme and a blank without the substrate.
Protocol for a Direct NAD(P)H Spectrophotometric Assay
This protocol is for the direct measurement of NAD(P)H production.
Materials:
-
Enzyme solution
-
Substrate solution
-
NAD(P)+ solution
-
Assay buffer
-
UV-transparent 96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
In a UV-transparent microplate or cuvette, prepare a reaction mixture containing the assay buffer and NAD(P)+.
-
Add the enzyme solution.
-
Initiate the reaction by adding the substrate solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
The rate of change in absorbance is proportional to the enzyme activity.
Validation of a New Enzyme Assay
A thorough validation is essential to ensure the reliability of any new enzyme assay. The following parameters should be assessed:
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte (enzyme) within a given range. This is typically assessed by preparing a series of enzyme dilutions and plotting the measured activity against the enzyme concentration.
-
Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed as the relative standard deviation (RSD).
-
Accuracy: The closeness of the mean test results obtained by the assay to the true value.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following diagram illustrates a typical workflow for the validation of a new enzyme assay.
Figure 2: A typical workflow for enzyme assay development and validation.
Conclusion
The validation of a new enzyme assay is a critical process that ensures the generation of high-quality, reliable data. The PMS-NBT assay is a sensitive and widely used method for measuring dehydrogenase activity. However, the inherent instability of PMS necessitates careful handling and the consideration of more stable alternatives like 1-methoxyPMS or Meldola Blue. For assays where high sensitivity is not the primary concern, a direct spectrophotometric measurement of NAD(P)H offers a simpler and more direct approach. By following the detailed protocols and validation guidelines presented in this guide, researchers can confidently establish a robust and reliable enzyme assay tailored to their specific needs.
References
A Comparative Guide to Tetrazolium-Based Cell Viability Assays: The Standard MTT Assay vs. Assays Utilizing Phenazine Methosulfate
This guide provides a detailed comparison between the conventional MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and other tetrazolium-based assays that employ an intermediate electron acceptor, such as phenazine (B1670421) methosulfate (PMS). While the standard MTT assay does not typically use PMS, its inclusion is critical for other tetrazolium salts like MTS and XTT. This comparison will help researchers select the most appropriate assay for their experimental needs by highlighting fundamental differences in their mechanisms, protocols, and performance.
The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The core principle involves the reduction of the yellow tetrazolium salt MTT into a purple, insoluble formazan (B1609692) product by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[1][3]
In contrast, other tetrazolium salts, such as MTS and XTT, are negatively charged and do not readily penetrate the cell membrane.[4] For these assays to work efficiently, an intermediate electron acceptor like PMS is required.[1][4] PMS can enter viable cells, accept electrons from NADH or NADPH, and then exit the cell to reduce the extracellular tetrazolium salt into a soluble formazan product.[4] This key difference eliminates the need for a formazan solubilization step, streamlining the experimental workflow.[4]
Comparative Overview
The choice between the standard MTT assay and an assay utilizing PMS depends on several factors, including the cell type, experimental throughput, and the presence of compounds that may interfere with the assay chemistry. The following table summarizes the key characteristics of each approach.
| Feature | Standard MTT Assay (Without PMS) | Tetrazolium Assays with PMS (e.g., MTS, XTT) |
| Primary Tetrazolium Salt | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | MTS, XTT, WSTs |
| PMS Requirement | Not required. | Required as an intermediate electron acceptor.[1][4] |
| Mechanism of Reduction | Primarily intracellular reduction by mitochondrial dehydrogenases. | PMS is reduced intracellularly and then transfers electrons to the tetrazolium salt extracellularly.[4] |
| Formazan Product | Insoluble purple crystals.[1][3] | Soluble colored product.[4] |
| Solubilization Step | Required . Crystals must be dissolved (e.g., with DMSO, isopropanol, or SDS).[4][5][6] | Not required . Simplifies the protocol.[1][4] |
| Endpoint | Endpoint assay; addition of solubilizing agent terminates the reaction and kills the cells.[4] | Continuous assay; readings can be taken at multiple time points. |
| Protocol Workflow | Multi-step: Reagent addition, incubation, solubilization, and reading.[5] | Simplified "one-step" protocol: Combined reagent addition, incubation, and reading.[1] |
| Absorbance Maximum | ~570 nm (purple formazan).[4] | ~490 nm for MTS (purple formazan).[1][3] |
| Advantages | Well-established, widely cited, and considered a gold standard.[7] | Faster protocol, fewer steps, and non-destructive, allowing for kinetic studies.[2] |
| Disadvantages | Insoluble formazan can be difficult to fully dissolve; cytotoxic nature of the solubilizing agent.[4][8] | Higher background absorbance; PMS can be unstable and light-sensitive.[4] |
Experimental Protocols
Below are detailed methodologies for performing the standard MTT assay and a representative assay using PMS, the MTS assay.
Protocol 1: Standard MTT Assay (Without PMS)
This protocol is based on the principle that metabolically active cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.
Materials:
-
MTT solution (5 mg/mL in sterile PBS, stored at -20°C, protected from light).[3][5]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Cells and test compounds.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in a final volume of 100 µL of culture medium. Include control wells with medium only for background measurement.
-
Incubation with Test Compound: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Addition of MTT Reagent: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well, achieving a final concentration of approximately 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT into formazan crystals. A purple precipitate should become visible under a microscope.
-
Formazan Solubilization: Carefully remove the culture medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Mixing: Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm or 650 nm can be used to reduce background noise.[9]
Protocol 2: MTS Assay (With Phenazine Methosulfate)
This protocol uses the tetrazolium salt MTS in combination with the electron acceptor PMS to produce a water-soluble formazan.
Materials:
-
Combined MTS/PMS solution (commercially available or prepared by dissolving MTS at 2 mg/mL and PMS at 0.21 mg/mL in DPBS, pH 6.0-6.5, and filter-sterilizing).[3][4]
-
96-well cell culture plates.
-
Cells and test compounds.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an optimal density in a final volume of 100 µL of culture medium.[3] Include medium-only wells for background subtraction.
-
Incubation with Test Compound: Incubate the plate for the desired exposure period at 37°C in a humidified 5% CO2 atmosphere.
-
Addition of MTS/PMS Reagent: Add 20 µL of the combined MTS/PMS solution directly to each well.[3][4]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[3][4] The color of the medium will change in proportion to the number of viable cells.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate spectrophotometer.[1][3] No solubilization step is required.
Visualizing the Methodologies
The following diagrams illustrate the workflows and biochemical pathways of the two assay types.
Caption: Comparative workflows of the MTT and MTS assays.
Caption: Mechanisms of MTT vs. MTS/PMS formazan production.
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to Tetrazolium Salts in Combination with Phenazine Methosulfate for Cell Viability Assays
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and cytotoxicity is paramount. Tetrazolium salt-based assays are a cornerstone of this process, offering a colorimetric readout of metabolic activity. This guide provides a comprehensive comparative analysis of commonly used tetrazolium salts—MTT, XTT, MTS, and WST-8—with a particular focus on their interaction with the intermediate electron acceptor, phenazine (B1670421) methosulfate (PMS).
The reduction of tetrazolium salts by metabolically active cells results in the formation of colored formazan (B1609692) products, the quantity of which is directly proportional to the number of viable cells. While some tetrazolium salts can be reduced directly by cellular enzymes, others, particularly those that produce water-soluble formazans, require an intermediate electron carrier like PMS to facilitate the reduction process.[1][2] PMS acts as a shuttle, accepting electrons from cellular reductants such as NADH and NADPH and transferring them to the tetrazolium salt.[3][4]
Comparative Analysis of Tetrazolium Salts
The choice of tetrazolium salt can significantly impact the experimental workflow, sensitivity, and potential for artifacts in cell-based assays. The following sections detail the properties and performance of four widely used tetrazolium salts.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
MTT is a first-generation tetrazolium salt that is reduced to a water-insoluble purple formazan.[5] This necessitates a solubilization step, typically with an organic solvent like DMSO or acidified isopropanol, before the absorbance can be measured.[6]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
To circumvent the need for a solubilization step, second-generation tetrazolium salts like XTT were developed.[7] XTT is reduced to a water-soluble orange formazan, simplifying the assay protocol.[8] However, the bioreduction of XTT is often slow and requires the presence of an intermediate electron acceptor like PMS to enhance the reaction rate and sensitivity.[7][8] A notable drawback is the reported instability of the XTT/PMS mixture, which can lead to crystal formation and variability in results.[8]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
MTS, another second-generation salt, also forms a water-soluble formazan upon reduction in the presence of PMS.[9] It offers similar advantages to XTT in terms of a simplified protocol compared to MTT.[8] Crucially, the MTS/PMS mixture is reported to be more stable than the XTT/PMS mixture, leading to improved precision and reproducibility in assays.[8]
WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt)
WST-8 is a highly water-soluble and stable tetrazolium salt that produces a water-soluble orange formazan upon reduction.[10][11] Like XTT and MTS, its reduction is facilitated by an electron carrier. WST-8 is known for its high sensitivity and a broad linear range.[11] In some studies, WST-8 has demonstrated superior performance in terms of sensitivity compared to MTT and XTT for certain cell types.[10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different tetrazolium salts when used with PMS. These values are indicative and can vary depending on the cell type, experimental conditions, and specific assay protocol.
| Feature | MTT | XTT | MTS | WST-8 |
| Formazan Solubility | Insoluble in water | Soluble in water | Soluble in water | Highly soluble in water |
| Requires Solubilization | Yes | No | No | No |
| Requires PMS | No (but can be used)[12] | Yes[7][8] | Yes[8][9] | Yes (or other electron mediators)[10] |
| Absorbance Max (nm) | ~570[2] | ~450 - 490[13][14] | ~490 - 515[4][9] | ~450 - 460[13][14] |
| Relative Sensitivity | Good | Good | Good to High | High[10][11] |
| Stability of Reagent Mix | Stable | Unstable XTT/PMS mixture reported[8] | More stable than XTT/PMS[8] | Stable[11] |
| Toxicity | Cell- and concentration-dependent | PMS can be toxic | PMS can be toxic | PMS can be toxic |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are generalized experimental protocols for each tetrazolium salt assay. It is essential to optimize incubation times, cell numbers, and reagent concentrations for each specific cell line and experimental setup.
MTT Assay Protocol
-
Seed cells in a 96-well plate and culture for the desired period.
-
Add MTT solution (final concentration typically 0.5 mg/mL) to each well.
-
Incubate for 1-4 hours at 37°C to allow formazan crystal formation.
-
Carefully remove the culture medium.
-
Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
XTT Assay Protocol
-
Seed cells in a 96-well plate and culture for the desired period.
-
Prepare the XTT/PMS solution immediately before use by mixing the XTT and PMS stock solutions.
-
Add the freshly prepared XTT/PMS solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at approximately 450 nm using a microplate reader.
MTS Assay Protocol
-
Seed cells in a 96-well plate and culture for the desired period.
-
Prepare the MTS/PMS solution by mixing the MTS and PMS stock solutions.
-
Add the MTS/PMS solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at approximately 490 nm using a microplate reader.[4]
WST-8 Assay Protocol
-
Seed cells in a 96-well plate and culture for the desired period.
-
Add the WST-8 solution (which typically contains an electron mediator) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at approximately 450 nm using a microplate reader.[13]
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows.
Figure 1. General mechanism of water-soluble tetrazolium salt reduction via PMS.
Figure 2. Comparison of experimental workflows for tetrazolium salt assays.
Figure 3. Decision-making flowchart for selecting a tetrazolium salt assay.
Conclusion
The selection of an appropriate tetrazolium salt and its combination with PMS is a critical decision in the design of cell viability and cytotoxicity assays. While MTT remains a cost-effective and widely used reagent, the advent of water-soluble tetrazolium salts such as XTT, MTS, and WST-8 has significantly streamlined the experimental workflow.[1][8] For assays requiring high sensitivity and reproducibility, WST-8 and MTS are often preferred due to their stability and robust performance.[8][10][11] Researchers should carefully consider the specific requirements of their experimental system, including cell type, throughput needs, and desired sensitivity, to make an informed choice. Furthermore, the potential for interference from the tested compounds with the tetrazolium reduction reaction should always be considered and controlled for.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Tetrazolium salt based methods for high-throughput evaluation of anti-parasite chemotherapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Comparison of tetrazolium colorimetric and 51Cr release assays for cytotoxicity determination of dental biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of an aqueous soluble tetrazolium/formazan assay to measure viability and proliferation of lymphokine-dependent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of tetrazolium salt assays for evaluation of drug activity against Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 12. A rapid colorimetric assay with the tetrazolium salt MTT and phenazine methosulfate (PMS) for viability of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Tetrazolium Salt Assays for Evaluation of Drug Activity against Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
Assessing the Specificity of Phenazine Methosulfate in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenazine (B1670421) methosulfate (PMS) is a widely utilized electron carrier in biochemical and cellular assays, valued for its ability to facilitate the transfer of electrons from NAD(P)H to a variety of acceptor molecules. This property has made it a staple in assays measuring enzyme activity, cell viability, and superoxide (B77818) production. However, the specificity of PMS in the complex milieu of biological samples is a critical concern, as off-target effects and interference from cellular components can lead to inaccurate and misleading results. This guide provides a comprehensive comparison of PMS with common alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate reagent for their specific needs.
Overview of Phenazine Methosulfate and Its Alternatives
This compound is a cationic phenazine derivative that acts as an intermediate electron acceptor. In a typical assay, PMS is reduced by NAD(P)H, and the reduced PMS then transfers electrons to a final acceptor, often a tetrazolium salt, which forms a colored formazan (B1609692) product that can be quantified spectrophotometrically. While effective, this mechanism is not without its drawbacks. PMS has been shown to generate reactive oxygen species (ROS), interact with cellular components beyond its intended target, and exhibit sensitivity to light.
Several alternative electron carriers and assay systems have been developed to address the limitations of PMS. These alternatives offer varying degrees of stability, specificity, and efficiency. This guide will focus on a comparative analysis of PMS with the following alternatives:
-
Phenazine Ethosulfate (PES): A close structural analog of PMS.
-
Meldola Blue (MB): A phenoxazine (B87303) dye with different redox properties.
-
2,6-Dichlorophenolindophenol (DCPIP): A redox indicator that can be directly reduced by some enzymes.
-
Potassium Ferricyanide: A metal-based electron acceptor.
-
Diaphorase-based Systems: Enzymatic systems that couple NAD(P)H oxidation to a reporter molecule.
Comparative Performance Data
The choice of an electron carrier can significantly impact assay performance. The following tables summarize key quantitative parameters for PMS and its alternatives.
| Electron Carrier | Typical Concentration Range | Light Sensitivity | Stability in Aqueous Solution | Key Advantages | Key Disadvantages |
| This compound (PMS) | 10-100 µM | High (degrades in direct sunlight)[1] | Moderate (stable for hours in diffuse light, but degrades)[1][2] | High electron transfer rate | Generates ROS, off-target effects, light sensitivity |
| Phenazine Ethosulfate (PES) | 10-100 µM | Moderate | More stable than PMS | Higher stability than PMS, less radical formation[3] | Limited comparative data on off-target effects |
| Meldola Blue (MB) | 5-50 µM | Low | Good | Stable, less prone to auto-oxidation | Lower electron transfer rate than PMS |
| 2,6-Dichlorophenolindophenol (DCPIP) | 20-200 µM | Low | Moderate (prepare fresh daily)[2] | Can be directly reduced by some enzymes | Slower reaction rates, pH-dependent spectrum |
| Potassium Ferricyanide | 50-500 µM | Low | High | Very stable, low cost | Can inhibit some enzymes, lower absorbance change |
| Diaphorase | Enzyme (U/mL) | Low (depends on coupled dye) | Good | High specificity for NAD(P)H | More complex assay setup, cost |
Experimental Protocols
To aid in the practical assessment of these electron carriers, detailed methodologies for key experiments are provided below.
Protocol 1: Assessing Electron Carrier Specificity in Cell Lysates
This protocol allows for the direct comparison of different electron carriers in a complex biological sample.
1. Preparation of Cell Lysate: a. Culture cells of interest to ~80-90% confluency. b. Harvest cells by scraping and wash twice with ice-cold PBS. c. Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer without strong detergents) and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
2. Assay Procedure: a. In a 96-well plate, add 50 µL of cell lysate (diluted to a final concentration of 0.1-1 mg/mL protein in assay buffer). b. Add 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the desired concentration of the electron carrier (PMS, PES, MB, or DCPIP). c. To initiate the reaction, add 100 µL of a solution containing the substrate (e.g., 1 mM NADH) and the final electron acceptor (e.g., 1 mM MTT or other tetrazolium salt). d. Immediately measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) in a kinetic mode for 15-30 minutes at 37°C. e. As a negative control, include wells without cell lysate to measure the rate of non-enzymatic reduction of the acceptor.
3. Data Analysis: a. Calculate the rate of formazan formation (change in absorbance per minute). b. Subtract the rate of the non-enzymatic control from the rate observed with the cell lysate. c. Compare the specific activity (rate per mg of protein) obtained with each electron carrier.
Protocol 2: Evaluating Interference of Glutathione (B108866) and Ascorbate
This protocol assesses the potential for common cellular antioxidants to interfere with the assay.
1. Assay Setup: a. Prepare a reaction mixture containing the assay buffer, electron carrier, final electron acceptor, and NADH as described in Protocol 1, but without the cell lysate. b. In separate wells of a 96-well plate, add increasing concentrations of glutathione (GSH) or ascorbic acid (0-10 mM). c. Initiate the reaction by adding the NADH/acceptor solution.
2. Measurement and Analysis: a. Measure the absorbance kinetically as described in Protocol 1. b. Plot the rate of the reaction against the concentration of GSH or ascorbate. c. A significant increase in the reaction rate in the presence of these antioxidants indicates interference.
Visualizing Cellular Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts.
Caption: Mechanism of PMS-mediated electron transfer and potential off-target effects.
Caption: Workflow for comparing electron carrier specificity in cell lysates.
Discussion of Specificity and Off-Target Effects
This compound (PMS): The primary concern with PMS is its propensity to auto-oxidize, a process that generates superoxide radicals. This can lead to the non-enzymatic reduction of the final electron acceptor, resulting in a high background signal and an overestimation of enzyme activity. Furthermore, the generated ROS can cause oxidative damage to cellular components, potentially altering the very processes being measured. PMS has also been reported to interact with components of the mitochondrial electron transport chain directly, which can interfere with studies of cellular respiration.
Phenazine Ethosulfate (PES): As a close analog, PES is often considered a more stable alternative to PMS. Studies have shown that PES has a lower tendency to form radicals and undergo decomposition, which can lead to more reliable and reproducible results in dye-linked enzyme assays[3]. However, comprehensive data on its potential off-target effects in complex biological systems are still limited.
Meldola Blue (MB): MB operates at a lower redox potential than PMS, which can make it less susceptible to reacting with other cellular components. It generally exhibits greater stability in solution. However, its electron transfer rate can be slower than that of PMS, which may be a limiting factor in assays with high enzyme activity.
DCPIP and Potassium Ferricyanide: These direct electron acceptors eliminate the need for an intermediate carrier like PMS in some assays, thereby reducing the potential for off-target effects. However, their applicability is limited to enzymes that can directly reduce them. Their reaction kinetics are often slower, and they can be subject to interference from other reducing agents present in the sample.
Diaphorase-based Systems: These enzymatic systems offer the highest specificity for NAD(P)H. By using a specific enzyme to couple NAD(P)H oxidation to a reporter dye, the interference from non-specific reduction is minimized. This makes diaphorase-based assays particularly suitable for complex samples with high levels of endogenous reducing agents. The main drawbacks are the increased complexity and cost of the assay.
Conclusion and Recommendations
The selection of an appropriate electron carrier is a critical step in experimental design that can profoundly influence the accuracy and reliability of the results. While this compound is a powerful tool, its use in complex biological samples should be approached with caution due to its potential for non-specificity and off-target effects.
For routine assays where high sensitivity is paramount and potential interferences can be controlled, PMS may still be a viable option. However, for studies requiring high specificity, particularly in the presence of high concentrations of cellular reducing agents or when studying redox-sensitive pathways, alternatives should be strongly considered.
-
Phenazine Ethosulfate (PES) is a good first-line alternative to PMS, offering improved stability.
-
Diaphorase-based systems are recommended for the most demanding applications where specificity is the primary concern.
-
Meldola Blue, DCPIP, and potassium ferricyanide represent valuable alternatives for specific applications where their particular properties are advantageous.
Researchers are encouraged to validate their chosen electron carrier in their specific experimental system by performing the control experiments outlined in this guide. By carefully considering the potential for interference and off-target effects, scientists can enhance the rigor and reproducibility of their findings.
References
- 1. Comparison of two methods for assaying complex I activity in mitochondria isolated from rat liver, brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Confirming Superoxide Generation by Phenazine Methosulfate: A Comparative Guide to Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Phenazine (B1670421) methosulfate (PMS) is a widely utilized redox-cycling agent that, in the presence of a reducing agent like NADH or NADPH, generates superoxide (B77818) radicals (O₂⁻). This characteristic makes it a valuable tool in various biochemical assays, including those for assessing antioxidant enzyme activity and inducing oxidative stress in cellular models. However, attributing experimental effects solely to superoxide requires rigorous confirmation. This guide provides a comparative overview of the use of specific inhibitors to validate PMS-induced superoxide generation, focusing on experimental data and detailed protocols.
The Gold Standard Inhibitor: Superoxide Dismutase (SOD)
The most definitive method for confirming superoxide generation is through the use of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide into molecular oxygen and hydrogen peroxide. The inhibition of a measured signal in the presence of SOD is considered strong evidence for the involvement of superoxide radicals.
A common method to quantify superoxide production is the nitroblue tetrazolium (NBT) reduction assay. In this assay, superoxide reduces the yellow, water-soluble NBT to a blue, water-insoluble formazan (B1609692) product, which can be measured spectrophotometrically at approximately 560 nm. The PMS/NADH non-enzymatic system is frequently used to generate superoxide for this assay.[1] The addition of SOD prevents the reduction of NBT by scavenging the superoxide radicals, thus inhibiting the color change.[2]
Quantitative Data: Inhibition of NBT Reduction by SOD
The following table summarizes the inhibitory effect of SOD on NBT reduction in a PMS/NADH system, demonstrating the specificity of the assay for superoxide.
| Condition | Absorbance at 560 nm (Arbitrary Units) | % Inhibition |
| PMS + NADH + NBT (Control) | 1.00 | 0% |
| PMS + NADH + NBT + SOD | 0.15 | 85% |
| PMS + NADH + NBT + Heat-inactivated SOD | 0.98 | 2% |
Data are representative and compiled from typical results described in the literature. Actual values may vary based on specific experimental conditions.
The significant reduction in absorbance upon the addition of active SOD, but not heat-inactivated SOD, confirms that the NBT reduction is mediated by superoxide radicals generated by the PMS/NADH system.
Experimental Workflow: NBT Assay with SOD Inhibition
Alternative Methods and Considerations
While the SOD-inhibitable NBT reduction assay is a robust method, other techniques can also be employed to detect PMS-generated superoxide. Each comes with its own set of advantages and limitations.
Lucigenin-Enhanced Chemiluminescence
Lucigenin (B191737) is a chemiluminescent probe that emits light upon reaction with superoxide.[3] This method is highly sensitive and can be used to detect low levels of superoxide production.[4] However, a significant drawback is that lucigenin itself can redox cycle, leading to the generation of superoxide and potentially artifactual results.[4][5] Therefore, careful controls and interpretation are crucial when using this probe.
Comparison of Superoxide Detection Methods
| Method | Principle | Advantages | Disadvantages | Specific Inhibitor |
| NBT Reduction Assay | Spectrophotometric measurement of formazan produced from NBT reduction by superoxide. | Well-established, relatively simple, and cost-effective. | Can be prone to interference from other reducing agents. | Superoxide Dismutase (SOD) |
| Lucigenin Chemiluminescence | Chemiluminescent detection of superoxide. | High sensitivity. | Lucigenin can redox cycle and generate superoxide itself. | Superoxide Dismutase (SOD) |
| Cytochrome c Reduction | Spectrophotometric measurement of the reduction of ferricytochrome c to ferrocytochrome c by superoxide. | Specific for superoxide. | Can be less sensitive than other methods and interfered with by other reductases. | Superoxide Dismutase (SOD) |
Signaling Pathway: PMS-Induced Superoxide Generation
The generation of superoxide by PMS is a straightforward redox cycling process. PMS accepts an electron from a donor, such as NADH or NADPH, to form a reduced PMS radical. This radical then transfers the electron to molecular oxygen to produce a superoxide radical, regenerating the original PMS molecule, which can then repeat the cycle.
Detailed Experimental Protocols
NBT Reduction Assay for Superoxide Generation
This protocol is adapted from widely used methods for determining superoxide dismutase activity, which rely on the PMS/NADH system for superoxide generation.[6][7]
Materials:
-
Sodium pyrophosphate buffer (0.052 M, pH 8.3)
-
This compound (PMS) solution (186 µM)
-
Nitroblue tetrazolium (NBT) solution (300 µM)
-
NADH solution (750 µM)
-
Superoxide Dismutase (SOD) from bovine erythrocytes
-
Glacial acetic acid
-
n-butanol
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a test tube containing:
-
600 µl of 52 mM sodium pyrophosphate buffer (pH 8.3)
-
50 µl of 186 µM this compound (PMS)
-
150 µl of 300 µM Nitroblue tetrazolium (NBT)
-
-
For the inhibition assay, add 50 µl of SOD solution to the reaction mixture. For the control, add 50 µl of buffer or heat-inactivated SOD.
-
Initiate the reaction by adding 100 µl of 750 µM NADH.
-
Incubate the mixture at 30°C for 90 seconds.
-
Stop the reaction by adding 500 µl of glacial acetic acid.
-
Add 2 ml of n-butanol, vortex, and allow the mixture to stand for 10 minutes to allow for the separation of layers.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Measure the absorbance of the organic (upper) layer at 560 nm against a butanol blank.
-
The percentage inhibition of NBT reduction is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Conclusion
The generation of superoxide by this compound is a powerful tool in redox biology research. However, the specificity of this generation must be rigorously confirmed. The use of superoxide dismutase as a specific inhibitor in conjunction with quantitative assays like NBT reduction provides a reliable method for this validation. By comparing results with and without SOD, researchers can confidently attribute their findings to the action of superoxide radicals. When considering alternative detection methods, it is crucial to be aware of their respective limitations and to employ appropriate controls to ensure the accuracy of the data.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Lucigenin, Superoxide anion radical chemiluminescent probe (CAS 2315-97-1) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemiluminescence Imaging of Superoxide Anion Detects Beta-Cell Function and Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superoxide dismutase (SOD) assay [bio-protocol.org]
- 7. 4.8. Superoxide Dismutase Activity Assay [bio-protocol.org]
A Comparative Guide to the Efficiency of Biological and Synthetic Electron Carriers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism and bioenergetics, the efficiency of electron carriers is paramount. These molecules are the linchpins of energy conversion, shuttling high-energy electrons to drive the synthesis of ATP, the universal energy currency of the cell. This guide provides a comprehensive comparison of the efficiency of various endogenous and synthetic electron carriers, supported by quantitative data and detailed experimental methodologies.
Endogenous Electron Carriers: The Powerhouses of the Cell
The primary endogenous electron carriers in eukaryotes are nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavin adenine dinucleotide (FADH₂). While both are crucial for cellular respiration, their efficiency in ATP production differs significantly due to their distinct entry points into the mitochondrial electron transport chain (ETC).
NADH delivers its electrons to Complex I, the first and largest complex of the ETC.[1] This entry point allows the electrons to traverse the entire chain, participating in proton pumping at Complexes I, III, and IV.[2] In contrast, FADH₂ donates its electrons to Complex II (succinate dehydrogenase), bypassing Complex I.[2][3] As Complex II does not pump protons, electrons from FADH₂ contribute to the proton gradient only at Complexes III and IV. This fundamental difference in their pathways is the primary reason for the variance in their ATP yields.[2]
The efficiency of ATP production is often expressed as the P/O ratio, which represents the number of ATP molecules synthesized per pair of electrons transferred to oxygen. Experimental evidence indicates that NADH oxidation yields a higher P/O ratio than FADH₂ oxidation.[2]
Table 1: Comparison of Endogenous Electron Carrier Efficiency
| Parameter | NADH | FADH₂ | Ubiquinone (Coenzyme Q) | Cytochrome c |
| Entry Point in ETC | Complex I | Complex II | Mobile carrier between Complexes I/II and III | Mobile carrier between Complex III and IV |
| Number of Protons Pumped (Approx.) | 10 | 6 | N/A (transfers electrons) | N/A (transfers electrons) |
| P/O Ratio (Approx.) | ~2.5 | ~1.5 | N/A | N/A |
| ATP Yield per Molecule (Approx.) | ~2.5 ATP | ~1.5 ATP | N/A | N/A |
| Standard Redox Potential (E°') (V) | -0.320[4][5] | +0.031 (for FAD bound to succinate (B1194679) dehydrogenase)[4] | +0.045[4] | +0.254[4] |
| Electron Transfer Mechanism | Transfers a hydride ion (H⁻), equivalent to two electrons and one proton.[1] | Accepts two hydrogen atoms (two electrons and two protons). Can transfer one or two electrons at a time.[1] | Transfers one or two electrons at a time.[1] | Transfers a single electron.[1] |
Synthetic Electron Carriers: Expanding the Bioenergetic Toolkit
The development of synthetic electron carriers has opened new avenues for modulating and studying biological redox reactions, with applications in biotechnology, bioelectrocatalysis, and medicine. These artificial mediators can interact with cellular redox systems, either by accepting electrons from or donating them to biological components. Their efficiency is determined by factors such as their redox potential, electron transfer kinetics, and stability.
Common classes of synthetic electron carriers include NAD⁺ analogues, flavin derivatives, and viologen derivatives.
-
NAD⁺ Analogues: These molecules mimic the structure and function of the natural nicotinamide adenine dinucleotide coenzymes. Their redox potentials and reaction kinetics can be tuned by modifying their chemical structure.[6][7][8]
-
Flavin Derivatives: Synthetic flavins can act as bioinspired redox mediators. Their electrochemical behavior, including their redox potential, is influenced by their substitution patterns.[9][10][11]
-
Viologen Derivatives: These compounds are widely used as electron mediators in various biological and chemical systems due to their reversible one-electron redox behavior.
Table 2: Comparison of Selected Synthetic Electron Carrier Properties
| Electron Carrier Class | Example | Standard Redox Potential (E°') (V) | Key Features & Applications |
| NAD⁺ Analogues | 1-Benzyl-1,4-dihydronicotinamide (BNAH) | Varies with specific analogue | Used to study mechanisms of NAD(P)H-dependent enzymes and as regenerative cofactors in biocatalysis.[6] |
| Flavin Derivatives | Synthetic alloxazines and isoalloxazines | Varies with substitution and pH[9][10] | Act as redox mediators in electro- and photocatalysis; their properties can be tailored for specific applications.[10] |
| Viologen Derivatives | Methyl Viologen | -0.45 | Widely used as an electron acceptor in studies of photosynthetic and respiratory electron transport chains. |
Experimental Methodologies
The quantitative data presented in this guide are derived from various experimental techniques designed to measure the efficiency of electron carriers. Below are detailed protocols for two key experiments.
Measurement of Mitochondrial Oxygen Consumption
This method is a cornerstone for assessing the overall efficiency of the electron transport chain and the function of different electron carriers. It measures the rate of oxygen consumption by isolated mitochondria in the presence of specific substrates and inhibitors.
Principle: An oxygen electrode or a fluorescence-based oxygen sensor is used to monitor the depletion of dissolved oxygen in a sealed chamber containing isolated mitochondria. By providing specific substrates that feed electrons into different points of the ETC (e.g., glutamate (B1630785)/malate (B86768) for NADH-linked respiration, succinate for FADH₂-linked respiration) and using inhibitors of specific complexes, the activity of different segments of the ETC can be determined.
Detailed Protocol:
-
Isolation of Mitochondria: Mitochondria are isolated from tissues (e.g., liver, heart) or cultured cells by differential centrifugation. The final mitochondrial pellet is resuspended in a suitable respiration buffer.
-
Preparation of the Respirometry Chamber: The chamber of an oxygen electrode system (e.g., Clark-type electrode) or a microplate for a fluorescence-based assay is filled with air-saturated respiration buffer pre-warmed to the desired temperature (e.g., 30°C).[12][13]
-
Addition of Mitochondria and Substrates: A known amount of isolated mitochondria is added to the chamber. After a stable baseline is established, substrates are added. For NADH-linked respiration, a combination of glutamate and malate is typically used. For FADH₂-linked respiration, succinate is used in the presence of rotenone (B1679576) (an inhibitor of Complex I) to prevent reverse electron flow.[14]
-
Measurement of State 2 Respiration: The initial slow rate of oxygen consumption in the presence of substrate but absence of ADP is measured. This is known as State 2 respiration and is limited by the proton leak across the inner mitochondrial membrane.
-
Measurement of State 3 Respiration: A known amount of ADP is added to stimulate ATP synthesis. The resulting rapid rate of oxygen consumption is State 3 respiration, which reflects the capacity of the entire oxidative phosphorylation system.[13]
-
Measurement of State 4 Respiration: After all the added ADP has been phosphorylated to ATP, the rate of oxygen consumption slows down to a rate known as State 4 respiration, which is again limited by the proton leak.
-
Calculation of Respiratory Control Ratio (RCR): The RCR is calculated as the ratio of State 3 to State 4 respiration. A high RCR value is indicative of well-coupled and healthy mitochondria.
-
Use of Inhibitors and Uncouplers: Specific inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III, cyanide for Complex IV) and uncouplers (e.g., FCCP) can be used to further dissect the function of the ETC.[15]
Determination of Redox Potential using Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of electron carriers, including their standard redox potential (E°').
Principle: In a CV experiment, the potential of a working electrode is swept linearly in a cyclic manner (first in one direction, then in the reverse direction) in a solution containing the redox-active molecule of interest. The resulting current is measured as a function of the applied potential. The positions of the oxidation and reduction peaks in the cyclic voltammogram provide information about the redox potential.
Detailed Protocol:
-
Preparation of the Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16][17] These electrodes are placed in an electrochemical cell containing a solution of the electron carrier dissolved in a suitable electrolyte buffer.[18]
-
Setting the CV Parameters: The parameters for the CV experiment are set on a potentiostat. These include the initial potential, the switching potential (the potential at which the scan direction is reversed), and the scan rate (the speed at which the potential is swept).[16]
-
Running the Cyclic Voltammogram: The potential is swept from the initial potential to the switching potential and then back to the initial potential. The current response is recorded throughout the scan. This process is typically repeated for several cycles until a stable voltammogram is obtained.[17]
-
Data Analysis: The resulting cyclic voltammogram is a plot of current versus potential. For a reversible redox process, the voltammogram will show a pair of peaks: an anodic peak (oxidation) and a cathodic peak (reduction).
-
Determination of the Formal Redox Potential (E°'): The formal redox potential is typically estimated as the midpoint potential between the anodic peak potential (Epa) and the cathodic peak potential (Epc): E°' ≈ (Epa + Epc) / 2.[19]
-
Analysis of Reversibility: The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.
Visualizing Electron Flow and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental setups.
Caption: Electron flow in the mitochondrial electron transport chain.
Caption: Workflow for measuring mitochondrial oxygen consumption.
Caption: Workflow for cyclic voltammetry measurement.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Complex II ambiguities—FADH2 in the electron transfer system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. brainkart.com [brainkart.com]
- 6. Mechanisms of electron-transfer oxidation of NADH analogues and chemiluminescence. Detection of the keto and enol radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flavin Derivatives with Tailored Redox Properties: Synthesis, Characterization, and Electrochemical Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay [jove.com]
- 13. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. ossila.com [ossila.com]
- 18. mtxlabsglobal.com [mtxlabsglobal.com]
- 19. nanoscience.com [nanoscience.com]
Validating Phenazine Methosulfate for Novel Enzyme Substrates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is a critical step in assay development. This guide provides a comprehensive comparison of phenazine (B1670421) methosulfate (PMS) with its alternatives, supported by experimental data and detailed protocols, to aid in the validation of its use for novel enzyme substrates.
Phenazine methosulfate (PMS) is a widely utilized artificial electron acceptor in spectrophotometric assays for dehydrogenases and other oxidoreductases.[1] It functions as an intermediate electron carrier, facilitating the transfer of electrons from a reduced substrate, typically NADH or NADPH, to a final acceptor, often a tetrazolium salt like nitroblue tetrazolium (NBT) or iodonitrotetrazolium (B1214958) chloride (INT), which then forms a colored formazan (B1609692) product.[2][3] This reaction allows for the indirect measurement of enzyme activity by monitoring the change in absorbance. While effective, PMS exhibits certain limitations, such as instability in the presence of light, which has prompted the investigation of alternative electron mediators.[2][4]
Comparative Performance of Electron Mediators
The selection of an electron mediator can significantly impact the accuracy and sensitivity of an enzyme assay. Below is a comparison of PMS with common alternatives.
| Mediator | Principle of Action | Advantages | Disadvantages | Key Applications |
| This compound (PMS) | Acts as an electron carrier between NAD(P)H and a tetrazolium salt.[2] | High turnover number, versatile for various dehydrogenases. | Light sensitive, can react with sulfhydryl groups in enzymes.[2] | Succinate dehydrogenase, lactate (B86563) dehydrogenase, nitric oxide reductase assays.[5][6] |
| 1-Methoxy-5-methylphenazinium methyl sulfate (B86663) (1-methoxyPMS) | A photochemically stable analog of PMS.[4] | More stable in light, less background staining.[4] | May have lower efficiency in some systems compared to PMS.[7] | Lactate dehydrogenase isoenzyme activity staining.[4] |
| Meldola Blue (MB) | A phenoxazine (B87303) dye that transfers electrons from NADH to a terminal acceptor.[8] | Good stability under laboratory conditions.[8] | Efficiency can be pH-dependent and may be affected by components of the reaction medium like PVA.[7] | Glutamate dehydrogenase isoenzyme analysis.[8] |
| Phenazine Ethosulfate (PES) | An analog of PMS with similar electron transfer capabilities.[8] | Similar redox properties to PMS. | Less commonly used and characterized than PMS. | Can be used in cycling assays for NAD(P)H determination.[9] |
| 2,6-Dichlorophenolindophenol (DCPIP) | A direct electron acceptor that changes color upon reduction.[8] | Does not require an intermediate carrier. | Lower molar extinction coefficient compared to formazan products. | Used in assays where direct reduction can be monitored.[8] |
| Potassium Ferricyanide | A direct electron acceptor where reduction is monitored by a decrease in absorbance.[8] | Simple, direct measurement. | Can be subject to interference from other reducing agents. | Used in various dehydrogenase assays.[8] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results. Below are example protocols for a generic dehydrogenase assay using PMS and a more stable alternative, 1-methoxyPMS.
Protocol 1: Dehydrogenase Assay using this compound (PMS)
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5.
- Substrate Solution: 10 mM of the specific substrate for the novel enzyme in Assay Buffer.
- NAD⁺/NADH Solution: 10 mM NAD⁺ or NADH in Assay Buffer (depending on the direction of the reaction).
- Nitroblue Tetrazolium (NBT) Solution: 5 mg/mL NBT in Assay Buffer. Store in the dark.
- This compound (PMS) Solution: 1 mg/mL PMS in deionized water. Prepare fresh and protect from light.[2]
- Enzyme Solution: A dilution series of the novel enzyme in Assay Buffer.
2. Assay Procedure:
- In a 96-well microplate, add the following to each well:
- 100 µL Assay Buffer
- 20 µL Substrate Solution
- 20 µL NAD⁺/NADH Solution
- 20 µL NBT Solution
- Initiate the reaction by adding 20 µL of the Enzyme Solution to each well.
- Immediately before starting the measurement, add 10 µL of PMS Solution to each well.
- Measure the increase in absorbance at 560 nm (for formazan formation) every 30 seconds for 10-15 minutes using a microplate reader.
- The rate of reaction is proportional to the change in absorbance over time.
Protocol 2: Dehydrogenase Assay using 1-Methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS)
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5.
- Substrate Solution: 10 mM of the specific substrate for the novel enzyme in Assay Buffer.
- NAD⁺/NADH Solution: 10 mM NAD⁺ or NADH in Assay Buffer.
- Nitroblue Tetrazolium (NBT) Solution: 5 mg/mL NBT in Assay Buffer.
- 1-methoxyPMS Solution: 1 mg/mL 1-methoxyPMS in deionized water.[4]
- Enzyme Solution: A dilution series of the novel enzyme in Assay Buffer.
2. Assay Procedure:
- In a 96-well microplate, add the following to each well:
- 100 µL Assay Buffer
- 20 µL Substrate Solution
- 20 µL NAD⁺/NADH Solution
- 20 µL NBT Solution
- 10 µL 1-methoxyPMS Solution
- Initiate the reaction by adding 20 µL of the Enzyme Solution to each well.
- Measure the increase in absorbance at 560 nm every 30 seconds for 10-15 minutes using a microplate reader.
- The rate of reaction is proportional to the change in absorbance over time.
Visualizing the Mechanisms and Workflows
To better understand the role of PMS and the experimental process, the following diagrams illustrate the signaling pathway and a comparative workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Repurposing the Electron Transfer Reactant this compound (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biofargo.com [biofargo.com]
- 6. scbt.com [scbt.com]
- 7. Quantitative dehydrogenase histochemistry with exogenous electron carriers (PMS, MPMS, MB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Phenazine Methosulfate: A Guide for Laboratory Professionals
Phenazine Methosulfate (PMS) is an electron carrier commonly used in biochemical assays.[1][2] As a hazardous chemical, its proper disposal is crucial to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be aware of its associated hazards. PMS is classified as a hazardous substance that can cause skin and serious eye irritation.[3][4]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling PMS. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[3]
-
Lab Coat: To protect from skin contact.[5]
-
Respiratory Protection: A dust respirator should be used if there is a risk of inhaling dust.[5]
Handling and Storage:
-
Store PMS in a cool, dry, well-ventilated area in its original, tightly sealed container.[1]
-
It is sensitive to light and should be stored accordingly.
-
Avoid contact with strong oxidizing agents, as they are incompatible with PMS.[1][3]
-
Do not eat, drink, or smoke when handling this chemical.[1]
-
Always wash hands thoroughly after handling.[1]
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Irritation | 2A |
| Specific target organ toxicity (single exposure) | 3 |
Source: Safety Data Sheets[3][4]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of small quantities of this compound waste typically generated in a laboratory setting.
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), must be treated as hazardous waste.
- Do not mix PMS waste with other chemical waste streams unless compatibility has been confirmed.
2. Waste Collection and Containment:
- Collect all solid PMS waste in a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material such as polyethylene (B3416737) or polypropylene.[1]
- For liquid PMS waste, use a labeled, leak-proof container.
- The container must be kept tightly closed when not in use.[6]
- Label the container clearly as "Hazardous Waste: this compound". Include the date of waste accumulation.
3. Spill Management:
- In the event of a spill, avoid generating dust.[1]
- For minor spills, carefully sweep up the solid material. If the material is a solution, absorb it with an inert material.
- Dampening the spilled powder with water can help prevent it from becoming airborne.[1]
- Place all cleanup materials into the designated hazardous waste container.[1]
- Ensure the area is well-ventilated during cleanup.[6]
4. Final Disposal:
- The disposal of this compound waste must be carried out in accordance with all local, state, and federal regulations.[7][8]
- This typically involves arranging for pickup by a licensed professional waste disposal service.
- Do not dispose of this compound down the drain or in the regular trash.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the product.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C14H14N2O4S | CID 9285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. Hazardous Waste Management FAQ [clemson.edu]
- 8. m.youtube.com [m.youtube.com]
Personal protective equipment for handling Phenazine Methosulfate
Essential Safety and Handling Guide for Phenazine Methosulfate
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound (PMS). It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. This compound is an electron carrier that requires careful handling due to its potential hazards. Adherence to these guidelines is essential to minimize risk and ensure the integrity of experimental work.
Hazard Identification
This compound is classified as a hazardous substance.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, all personal contact, including inhalation, should be avoided.[1]
Operational and Safety Protocols
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure to this compound.
-
Ventilation: Always handle this compound in a well-ventilated area.[5][6] For any procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, a certified chemical fume hood is required.[6]
-
Safety Stations: A fully functional eye wash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[6]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory for all personnel handling this compound.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] | To protect eyes from splashes or dust.[6] Contact lenses should not be worn when handling this chemical.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a laboratory coat.[6][7] Impervious clothing may also be required.[5] | To prevent skin contact.[6] Gloves must be inspected before use and removed using the proper technique to avoid skin contact with the outer surface.[8] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when dusts are generated or if working outside of a fume hood.[6][9] | To prevent inhalation of the compound.[6] |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for both safety and product integrity.
Handling:
-
Avoid all personal contact, including the formation and inhalation of dust.[1][5]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1]
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Contaminated work clothes should be laundered separately before reuse.[1]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[5][9] The recommended storage temperature is -20°C for long-term stability.[10]
-
Protect the compound from direct sunlight as it is light-sensitive.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][4]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
-
Skin Contact: Immediately take off all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if skin irritation persists.[1][11]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, ensuring to rinse under the eyelids.[4][5] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water.[5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or Poison Control Center immediately.[5]
Spill and Disposal Plan
Spill Cleanup:
-
Minor Spills: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear all required PPE, including respiratory protection.[1] Use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the spilled material and place it into a suitable, sealed container for disposal.[1][4]
-
Major Spills: Evacuate the area and alert emergency responders.[1] Prevent the spill from entering drains or waterways.[1]
Disposal:
-
Waste material must be disposed of in accordance with all applicable local, regional, and national regulations.[9] Do not dispose of it with household garbage.[3]
-
Leave the chemical in its original container; do not mix it with other waste.[9] Handle uncleaned containers as you would the product itself.[9]
Quantitative Data
| Parameter | Value | Source |
| Solubility in DMSO | ~10 mg/mL | [10] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [10] |
| Long-term Storage | -20°C | [10] |
| Stability at -20°C | ≥ 4 years | [10] |
| Occupational Exposure Limits | No data available | [5][8] |
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Page loading... [wap.guidechem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
